[4-(Hydroxymethyl)pyridin-3-yl]methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-1-2-8-3-7(6)5-10/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBHUUYYDVWYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314275 | |
| Record name | 3,4-Pyridinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38070-80-3 | |
| Record name | 3,4-Pyridinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38070-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Pyridinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Elucidation of the Chemical Structure of [4-(Hydroxymethyl)pyridin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
[4-(Hydroxymethyl)pyridin-3-yl]methanol, also known as 3,4-pyridinedimethanol, belongs to a class of pyridine derivatives that are of significant interest in the field of medicinal chemistry. The presence of two hydroxymethyl groups on the pyridine ring offers versatile points for chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural characterization is a critical first step in the research and development process, ensuring the identity and purity of the compound for subsequent biological evaluation.
This guide will detail the logical workflow for confirming the structure of this compound, commencing with its synthesis and culminating in its thorough spectroscopic characterization.
Synthesis and Purification
A plausible and efficient method for the synthesis of this compound is the reduction of a suitable precursor, 3,4-pyridinedicarboxylic acid. This transformation can be achieved using a variety of reducing agents. A well-established method for the reduction of carboxylic acids to alcohols involves the use of sodium borohydride in the presence of iodine.
dot
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add 3,4-pyridinedicarboxylic acid and anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: To the stirred suspension, add sodium borohydride portion-wise at room temperature.
-
Initiation of Reduction: A solution of iodine in anhydrous THF is then added dropwise to the reaction mixture. An ice bath can be used to control any exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature and then brought to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of methanol, followed by an acidic workup (e.g., with 3M HCl) to neutralize any excess reducing agent.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound as a solid. The purity can be assessed by TLC and melting point determination.
Structural Elucidation
The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
dot
Caption: Workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous signal assignment.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.5 | Singlet | 1H |
| H-5 | ~7.4 | Doublet | 1H |
| H-6 | ~8.4 | Doublet | 1H |
| -CH₂OH (at C-3) | ~4.7 | Singlet | 2H |
| -CH₂OH (at C-4) | ~4.8 | Singlet | 2H |
| -OH | Broad Singlet | 2H |
Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and concentration.
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~138 |
| C-4 | ~145 |
| C-5 | ~122 |
| C-6 | ~148 |
| -CH₂OH (at C-3) | ~60 |
| -CH₂OH (at C-4) | ~62 |
Note: Chemical shifts are predicted and serve as a guide for spectral interpretation.
-
COSY (Correlation Spectroscopy): This experiment will establish the coupling relationships between adjacent protons. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals of the methylene groups to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the overall connectivity of the molecule. For example, correlations from the methylene protons at C-3 to carbons C-2 and C-4 would be expected.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the processed spectra to assign all proton and carbon signals and confirm the proposed structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₇H₉NO₂ |
| Monoisotopic Mass | 139.0633 u |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Observed Ion | [M+H]⁺ |
| Expected m/z | 140.0706 |
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and use this to calculate the elemental composition. The calculated formula should match the expected formula of C₇H₉NO₂.
Conclusion
The structural elucidation of this compound is a systematic process that combines rational chemical synthesis with detailed spectroscopic analysis. By following the protocols and interpretative guidance provided in this technical guide, researchers, scientists, and drug development professionals can confidently confirm the structure and purity of this valuable chemical intermediate. The combination of 1D and 2D NMR spectroscopy, along with high-resolution mass spectrometry, provides a comprehensive and unambiguous characterization of the target molecule, laying a solid foundation for its further exploration in various scientific and therapeutic applications.
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Pyridinedimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3,4-pyridinedimethanol, a key heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also draws upon information from closely related structural analogs to provide a thorough understanding of its chemical behavior.
Chemical Properties
| Property | Value | Compound | Source |
| Molecular Formula | C₇H₉NO₂ | 3,4-Pyridinedimethanol | N/A |
| Molecular Weight | 139.15 g/mol | 3,4-Pyridinedimethanol | N/A |
| Melting Point | 262 °C (decomposes) | 3,4-Pyridinedicarboxylic acid | [1] |
| Melting Point | 111.0 to 115.0 °C | 2,6-Pyridinedimethanol | [2] |
| Boiling Point | 185 °C at 15 mmHg | 2,6-Pyridinedimethanol | [2] |
| Solubility | Soluble in water | 2,6-Pyridinedimethanol | [3] |
Chemical Reactivity
The reactivity of 3,4-pyridinedimethanol is primarily dictated by the two hydroxymethyl groups and the pyridine ring. These functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Oxidation of Hydroxymethyl Groups
The primary alcohol functionalities of 3,4-pyridinedimethanol can be oxidized to form the corresponding aldehydes and carboxylic acids. Studies on the oxidation of 3- and 4-pyridinemethanol with chromium(VI) in an acidic aqueous medium show that the alcohols are first oxidized to aldehydes and then to carboxylic acids.[4] This suggests that 3,4-pyridinedimethanol can be selectively oxidized to the mono- or di-aldehyde or the mono- or di-carboxylic acid depending on the reaction conditions and the oxidizing agent used.
Esterification of Hydroxymethyl Groups
The hydroxymethyl groups can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this transformation.[5] Such derivatization can be used to modify the polarity and solubility of the molecule.
Reactions Involving the Pyridine Ring
The pyridine ring in 3,4-pyridinedimethanol is a heterocyclic aromatic system. The nitrogen atom imparts basicity to the molecule and can be protonated or alkylated. The ring itself can undergo electrophilic or nucleophilic substitution reactions, although the specific reactivity will be influenced by the directing effects of the two hydroxymethyl substituents.
Experimental Protocols
Step 1: Synthesis of Diethyl 3,4-pyridinedicarboxylate (Fischer Esterification)
Materials:
-
3,4-Pyridinedicarboxylic acid (cinchomeronic acid)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Dichloromethane or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3,4-pyridinedicarboxylic acid in an excess of anhydrous ethanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by the dropwise addition of a 10% sodium carbonate solution until the evolution of gas ceases and the pH is basic.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 3,4-pyridinedicarboxylate.
-
The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 3,4-Pyridinedimethanol (Reduction of the Diester)
Materials:
-
Diethyl 3,4-pyridinedicarboxylate
-
Anhydrous methanol or ethanol
-
Sodium borohydride
-
Saturated sodium carbonate solution
-
Dichloromethane/methanol mixture
Procedure:
-
Dissolve diethyl 3,4-pyridinedicarboxylate in anhydrous methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add an excess of sodium borohydride in portions while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction can be monitored by TLC.
-
Once the reaction is complete, quench the reaction by carefully adding a saturated sodium carbonate solution.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a mixture of dichloromethane and methanol.
-
Filter the solution to remove any inorganic salts.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-pyridinedimethanol as a solid.
-
The crude product can be purified by recrystallization.
Visualizations
Proposed Synthesis of 3,4-Pyridinedimethanol
Caption: Proposed two-step synthesis of 3,4-pyridinedimethanol.
Key Reactivity of 3,4-Pyridinedimethanol
Caption: Key oxidation and esterification reactions of 3,4-pyridinedimethanol.
References
- 1. 3,4-吡啶二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6-Pyridinedimethanol | 1195-59-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
- 7. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]
An In-depth Technical Guide to [4-(Hydroxymethyl)pyridin-3-yl]methanol (Pyridine-3,4-dimethanol)
A comprehensive review of the available scientific data for researchers, scientists, and drug development professionals.
Initial Note to the Reader: This technical guide addresses the chemical compound [4-(Hydroxymethyl)pyridin-3-yl]methanol. It is critical to note that the initially provided CAS number, 38070-80-3, appears to be incorrect based on extensive database searches. The correct CAS number for the hydrochloride salt of this compound is 53654-42-5 . This guide will proceed with the information available for this compound and its hydrochloride salt. However, publicly accessible, in-depth technical data for this specific isomer of pyridinedimethanol is exceptionally limited. Much of the available literature focuses on the more common isomers, 3- and 4-pyridinemethanol.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 53654-42-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₀ClNO₂ | [1][2][4][5] |
| Molecular Weight | 175.61 g/mol | [1][2][4][5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Spectroscopic Data
A thorough search of scientific literature and spectral databases did not yield specific ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound or its hydrochloride salt. This lack of data prevents a detailed structural confirmation and analysis section.
Synthesis and Reactivity
While general methods for the synthesis of pyridine derivatives are well-documented, a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. General synthetic strategies for substituted pyridines often involve multi-step processes. A potential, though unverified, conceptual pathway for the synthesis of pyridine-3,4-dimethanol could involve the following steps:
Caption: Conceptual synthesis pathway for pyridine-3,4-dimethanol.
This generalized workflow illustrates a common approach to producing diols from dicarboxylic acids. However, without a specific cited protocol, the reaction conditions, yields, and purification methods remain theoretical.
Biological Activity and Signaling Pathways
There is a significant lack of information in peer-reviewed journals and patent literature regarding the specific biological activity of this compound. While the broader class of pyridine-containing compounds has been explored for various therapeutic applications, including antimicrobial and anticancer activities, no studies have been identified that focus on this particular isomer.[1][6] Therefore, no signaling pathways or detailed experimental protocols for biological assays can be provided.
Experimental Protocols
The absence of published research detailing the synthesis, purification, or biological evaluation of this compound means that no established and validated experimental protocols can be included in this guide.
Conclusion
This compound, also known as pyridine-3,4-dimethanol, and its hydrochloride salt (CAS 53654-42-5) are compounds for which there is a notable scarcity of publicly available scientific data. While its basic chemical identity has been established, critical information regarding its physicochemical properties, spectroscopic data, specific synthesis protocols, and biological activities is not present in the accessible scientific literature. This technical guide highlights the current knowledge gap and underscores the need for further research to elucidate the properties and potential applications of this specific pyridine derivative. Researchers and drug development professionals interested in this molecule will likely need to undertake foundational research to characterize it fully.
References
- 1. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ivychem.com [ivychem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound hydrochloride 97% - CAS:53654-42-5 - 如吉生物科技 [shruji.com]
- 6. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of [4-(Hydroxymethyl)pyridin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(Hydroxymethyl)pyridin-3-yl]methanol, also known as 3,4-pyridinedimethanol, is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine core with two hydroxymethyl substituents, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the plausible synthetic route for this compound, based on established chemical transformations. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its preparation in a laboratory setting. While specific biological activities and signaling pathways for this exact molecule are not extensively documented in publicly available literature, the broader class of pyridinedimethanol derivatives has been explored for various therapeutic applications.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Pyridinedimethanol derivatives, in particular, serve as versatile intermediates in organic synthesis. For instance, they are utilized in the preparation of ligands for metal complexes and as precursors for various therapeutic agents, including those with potential antimicrobial or anticancer properties.
The discovery of specific pyridinedimethanol compounds is often embedded within broader research programs aimed at identifying novel bioactive molecules. While the initial synthesis of this compound is not prominently documented, its preparation can be logically deduced from standard organic chemistry principles, primarily through the reduction of a corresponding dicarboxylic acid or its diester. This guide will focus on a robust and widely applicable synthetic strategy commencing from 3,4-pyridinedicarboxylic acid (cinchomeronic acid).
Synthetic Pathway
The most logical and commonly employed method for the synthesis of this compound involves a two-step process starting from commercially available 3,4-pyridinedicarboxylic acid. The overall transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
The synthesis begins with the Fischer esterification of 3,4-pyridinedicarboxylic acid to yield the corresponding diethyl ester. This step is crucial as esters are more readily reduced by lithium aluminum hydride (LiAlH₄) than carboxylic acids. The subsequent reduction of the diester with a strong reducing agent like LiAlH₄ affords the target diol.
Experimental Protocols
Step 1: Synthesis of Diethyl 3,4-pyridinedicarboxylate
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Pyridinedicarboxylic acid | 167.12 | 10.0 g | 0.0598 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 2.0 mL | - |
| Sodium Bicarbonate (saturated aq.) | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-pyridinedicarboxylic acid (10.0 g, 0.0598 mol) and absolute ethanol (100 mL).
-
Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield diethyl 3,4-pyridinedicarboxylate as an oil. The product can be purified by vacuum distillation if necessary.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 3,4-pyridinedicarboxylate | 223.23 | 10.0 g | 0.0448 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.4 g | 0.0896 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Sodium Hydroxide (15% aq.) | 40.00 | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (3.4 g, 0.0896 mol) in anhydrous tetrahydrofuran (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve diethyl 3,4-pyridinedicarboxylate (10.0 g, 0.0448 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water (3.4 mL), then a 15% aqueous sodium hydroxide solution (3.4 mL), and finally water (10.2 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Expected Yield: 70-85%
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 3,4-Pyridinedicarboxylic acid | C₇H₅NO₄ | 167.12 | White crystalline solid | 490-11-9 |
| Diethyl 3,4-pyridinedicarboxylate | C₁₁H₁₃NO₄ | 223.23 | Colorless to pale yellow oil | 1088-93-3 |
| This compound | C₇H₉NO₂ | 139.15 | White to off-white solid | 38070-80-3 |
| This compound hydrochloride | C₇H₁₀ClNO₂ | 175.61 | Solid | 53654-42-5 |
Table 2: Summary of Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Esterification | Fischer Esterification | Ethanol, Sulfuric Acid (cat.) | Ethanol | Reflux | 12-16 h | 85-95 |
| Reduction | Hydride Reduction | Lithium Aluminum Hydride | Anhydrous THF | 0 °C to Reflux | 4-6 h | 70-85 |
Logical Relationships and Workflows
The logical progression of the synthesis is based on the fundamental reactivity of the functional groups involved.
Caption: Logical flow of the synthetic strategy.
Conclusion
This technical guide outlines a reliable and high-yielding synthetic route for the preparation of this compound. The described two-step process, involving Fischer esterification followed by lithium aluminum hydride reduction, utilizes standard and well-understood organic reactions, making it accessible for proficient laboratory chemists. The provided detailed protocols and quantitative data should serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who require this versatile pyridine-based building block for their synthetic endeavors. Further research is warranted to explore the specific biological activities and potential therapeutic applications of this compound.
The Multifaceted Biological Activities of 3,4-Pyridinedimethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the 3,4-pyridinedimethanol scaffold, a core structure of pyridoxine (Vitamin B6), represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of these derivatives, focusing on their anticancer, neuroprotective, and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a compilation of quantitative biological data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of 3,4-pyridinedimethanol derivatives, particularly analogs of pyridoxine, as promising anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, often with selectivity towards specific cancer types.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected pyridoxine-based derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridoxine-based Doxorubicin Conjugates | DOX-1 | PC-3 (Prostate) | 1.05 ± 0.62 | [1] |
| MCF-7 (Breast) | 0.89 ± 0.41 | [1] | ||
| A549 (Lung) | 1.23 ± 0.55 | [1] | ||
| DOX-2 | PC-3 (Prostate) | 1.52 ± 0.71 | [1] | |
| MCF-7 (Breast) | 0.98 ± 0.39 | [1] | ||
| A549 (Lung) | 1.47 ± 0.68 | [1] | ||
| trans-Stilbene Analogs of Pyridoxine | Compound with high activity | MCF-7 (Breast, estrogen-dependent) | 1.9 - 7.9 | [2][3] |
| Alkenyl Pyridoxine Derivatives | Compound 5a | MCF-7 (Breast, ER+) | < 5 | [4] |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Signaling Pathways in Anticancer Activity
Pyridoxine derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis via the mitochondrial pathway and modulation of key signaling pathways involved in cell survival and proliferation.[4][5]
Figure 1: Proposed mechanism of anticancer activity for certain pyridoxine derivatives.
Neuroprotective Effects
The neuroprotective properties of pyridoxine and its derivatives are well-documented, with mechanisms including antioxidant effects, modulation of neurotransmitter synthesis, and regulation of intracellular calcium levels.[6][7]
Quantitative Neuroprotective Data
While direct IC50 values for neuroprotection are less common, studies have demonstrated significant protective effects at specific concentrations in various in vitro models.
| Vitamer | Assay Target | IC50 Value | Reference |
| Pyridoxal (PL) | α-Glucosidase Inhibition | 4.14 mg/mL | [8] |
| α-Amylase Inhibition | 10.87 mg/mL | [8] | |
| Pyridoxamine (PM) | α-Glucosidase Inhibition | 4.85 mg/mL | [8] |
| α-Amylase Inhibition | 23.18 mg/mL | [8] | |
| Pyridoxine (PN) | α-Glucosidase Inhibition | 5.02 mg/mL | [8] |
| α-Amylase Inhibition | 23.18 mg/mL | [8] | |
| BSA-Methylglyoxal Glycation | 540.76 µM | [8] |
Experimental Protocols
This assay assesses the neuroprotective effects of compounds against excitotoxicity induced by domoic acid, a glutamate analog.
-
Cell Culture: Culture hippocampal neurons or neuroblastoma-glioma hybrid cells.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Domoic Acid Exposure: Expose the cells to a neurotoxic concentration of domoic acid.
-
Assessment of Neuronal Viability: Measure cell viability using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Measurement of Biomarkers: Quantify levels of glutamate, intracellular calcium, and reactive oxygen species (ROS) to elucidate the mechanism of action.
Signaling Pathways in Neuroprotection
The neuroprotective effects of pyridoxine derivatives are mediated through multiple pathways, including the activation of the Nrf2 antioxidant response and the regulation of calcium influx.[8][9]
Figure 2: Key neuroprotective signaling pathways influenced by pyridoxine.
Anti-inflammatory Activity
High-dose vitamin B6 has demonstrated significant anti-inflammatory properties by downregulating a wide array of inflammatory mediators.
Experimental Protocols
This in vitro assay is used to model inflammation and assess the anti-inflammatory effects of compounds.
-
Cell Culture: Culture monocyte cell lines (e.g., U937) in appropriate media.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
LPS Stimulation: Induce an inflammatory response by treating the cells with LPS (a component of the outer membrane of Gram-negative bacteria).
-
Quantification of Inflammatory Mediators: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.[10][11]
-
Gene Expression Analysis: Analyze the expression of genes related to inflammation using quantitative real-time PCR (qRT-PCR).
Signaling Pathways in Anti-inflammatory Activity
Vitamin B6 exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Figure 3: Workflow of the anti-inflammatory action of high-dose pyridoxine.
Conclusion
The 3,4-pyridinedimethanol scaffold, exemplified by pyridoxine and its derivatives, offers a rich source of biologically active compounds with significant therapeutic potential. The data and methodologies presented in this guide underscore the importance of this chemical class in the fields of oncology, neuropharmacology, and immunology. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to facilitate the development of novel and effective therapeutic agents.
References
- 1. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antitumor activity and structure-activity studies of novel pyridoxine-based bioisosteric analogs of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of Pyridoxine (Vitamin B6)
A Note on [4-(Hydroxymethyl)pyridin-3-yl]methanol: Initial exploration into the role of this compound as a direct precursor to pyridoxine reveals a common point of confusion based on structural similarities. However, this compound, also known as 3,4-bis(hydroxymethyl)pyridine, is not a recognized intermediate in the established biosynthetic pathways of pyridoxine. Pyridoxine, chemically named 5-hydroxy-6-methyl-3,4-pyridinedimethanol, possesses a crucial methyl group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring, which are absent in this compound. This guide will, therefore, focus on the scientifically validated de novo and salvage pathways of pyridoxine biosynthesis.
Introduction to Pyridoxine Biosynthesis
Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an indispensable cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism.[1] While humans and other animals must obtain vitamin B6 from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo.[2][3][4][5] Two primary, evolutionarily distinct de novo pathways have been elucidated: the DXP-dependent pathway and the more widespread DXP-independent pathway. Additionally, a nearly universal salvage pathway allows cells to interconvert various forms of vitamin B6 (vitamers) and phosphorylate them to the active PLP form.[5][6] Understanding these pathways is critical for the development of novel antimicrobial agents, as the de novo synthesis enzymes are absent in humans and thus present viable drug targets.[4]
The DXP-Dependent De Novo Biosynthesis Pathway
Primarily characterized in Escherichia coli, this pathway constructs the pyridoxine ring from two key precursors: 1-deoxy-D-xylulose-5-phosphate (DXP) and 4-(phosphohydroxy)-L-threonine (4-PHT).[5] The final steps are catalyzed by the enzymes PdxA and PdxJ, which work in concert to form pyridoxine 5'-phosphate (PNP).[5]
Enzymatic Reactions and Key Intermediates
The synthesis of PNP in this pathway involves the following key steps:
-
Oxidation and Decarboxylation: PdxA, an oxidoreductase, catalyzes the oxidation and subsequent decarboxylation of 4-PHT to generate 3-hydroxy-1-aminoacetone phosphate. This intermediate is notably unstable.
-
Condensation: PdxJ, a PNP synthase, then catalyzes the complex condensation reaction between 3-hydroxy-1-aminoacetone phosphate and DXP to form the pyridine ring of PNP.[5]
-
Oxidation to PLP: The newly synthesized PNP is then oxidized by a FMN-dependent oxidase, PdxH, to yield the active cofactor, PLP.[7][8]
Experimental Protocol: In Vitro Reconstitution of PNP Synthesis
This protocol describes the enzymatic synthesis of PNP from its precursors using purified PdxA and PdxJ enzymes.
Materials:
-
Purified PdxA protein
-
Purified PdxJ protein
-
4-(phosphohydroxy)-L-threonine (4-PHT)
-
1-deoxy-D-xylulose-5-phosphate (DXP)
-
NAD+
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
HPLC system for product analysis
Methodology:
-
Set up a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl2, 1 mM NAD+, 500 µM 4-PHT, and 500 µM DXP.
-
Add purified PdxA (final concentration ~10 µM) and PdxJ (final concentration ~10 µM) to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Terminate the reaction by adding an equal volume of 10% trichloroacetic acid or by heat inactivation.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for PNP formation using reverse-phase HPLC, comparing the retention time and UV spectrum to an authentic PNP standard.
DXP-Dependent Pathway Workflow
The DXP-Independent De Novo Biosynthesis Pathway
This pathway is the more prevalent route for vitamin B6 synthesis, found in the majority of bacteria, archaea, fungi, and plants.[2][4] It is characterized by a large, multisubunit enzyme complex composed of two proteins: Pdx1 (a PLP synthase) and Pdx2 (a glutaminase).[2][4] This complex directly synthesizes PLP from ribose 5-phosphate (R5P), glyceraldehyde 3-phosphate (G3P), and glutamine.[9]
Enzymatic Reactions and Mechanism
The Pdx1/Pdx2 complex functions as a glutamine amidotransferase.[1]
-
Ammonia Generation: Pdx2 hydrolyzes glutamine to glutamate, releasing ammonia.[4]
-
Substrate Tunneling: The generated ammonia is channeled through a hydrophobic tunnel to the active site of Pdx1, preventing its diffusion into the cytoplasm.[9]
-
Condensation and Ring Formation: Pdx1 catalyzes the complex condensation of R5P, G3P, and the channeled ammonia to form the PLP molecule.[2][3] The mechanism involves the formation of several intermediates, including a key chromophoric intermediate that bridges two lysine residues within the Pdx1 active site.[9]
Quantitative Data: Enzyme Kinetic Parameters
Studies on the PLP synthase complex have provided insights into its catalytic efficiency. The kinetic constants can vary between species.
| Enzyme/Complex | Substrate | KM (µM) | kcat (s-1) | Organism |
| Pdx1/Pdx2 Complex | Glutamine | ~50-200 | ~0.02-0.1 | Bacillus subtilis, Plasmodium falciparum |
| Pdx1 | Ribose 5-phosphate | ~10-50 | - | Bacillus subtilis |
| Pdx1 | Glyceraldehyde 3-P | ~100-300 | - | Bacillus subtilis |
Note: Data are approximate values compiled from multiple studies for illustrative purposes. kcat for the overall PLP synthesis is complex to determine due to multiple substrates.
DXP-Independent Pathway Logical Flow
The Vitamin B6 Salvage Pathway
The salvage pathway is essential for all organisms, including those that cannot synthesize vitamin B6 de novo. It allows for the interconversion of the various B6 vitamers (pyridoxine, pyridoxal, pyridoxamine) and their phosphorylation into the active coenzyme, PLP.[6] This pathway ensures that vitamers obtained from the diet or cellular recycling can be efficiently utilized.
Key Enzymes and Reactions
-
Pyridoxal Kinase (PLK or PdxK/Y): This enzyme phosphorylates the non-phosphorylated vitamers (pyridoxine, pyridoxal, and pyridoxamine) using ATP to produce their respective 5'-phosphate esters (PNP, PLP, PMP).
-
Pyridoxine/Pyridoxamine 5'-Phosphate Oxidase (PNPOx or PdxH): This FMN-dependent enzyme catalyzes the oxidation of PNP and pyridoxamine 5'-phosphate (PMP) to form PLP.[6][7]
-
Pyridoxal Reductase (PdxI): This enzyme can reduce pyridoxal to pyridoxine, providing an alternative route for PLP synthesis from pyridoxal via pyridoxine and PNP.[7][10]
Quantitative Data: Kinetic Parameters of Salvage Pathway Enzymes
| Enzyme | Substrate | KM (µM) | kcat (s-1) | Organism |
| Pyridoxal Reductase (PdxI) | Pyridoxal | 31 ± 3 | 84 ± 2 | E. coli[7] |
| Pyridoxal Kinase (SOS4) | Pyridoxal | ~15-30 | ~5-10 | Arabidopsis thaliana |
| PNPOx (PDX3) | Pyridoxine 5'-P | ~5-20 | ~1-3 | Arabidopsis thaliana |
Note: Data are compiled from various sources and represent approximate values.
Vitamin B6 Salvage Pathway Experimental Workflowdot
// Vitamers PN [label="Pyridoxine (PN)"]; PL [label="Pyridoxal (PL)"]; PM [label="Pyridoxamine (PM)"];
// Phosphorylated Vitamers PNP [label="Pyridoxine 5'-P (PNP)"]; PLP [label="Pyridoxal 5'-P (PLP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PMP [label="Pyridoxamine 5'-P (PMP)"];
// Enzymes node [shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Pyridoxal Kinase\n(PdxK/Y, SOS4)"]; Oxidase [label="PNP Oxidase\n(PdxH, PDX3)"]; Reductase [label="Pyridoxal Reductase\n(PdxI)"];
// Connections edge [dir=forward]; PN -> Kinase [label=" ATP->ADP "]; PL -> Kinase [label=" ATP->ADP "]; PM -> Kinase [label=" ATP->ADP "];
Kinase -> PNP; Kinase -> PLP; Kinase -> PMP;
PNP -> Oxidase [label=" O2->H2O2 "]; PMP -> Oxidase [label=" O2->H2O2 "];
Oxidase -> PLP [dir=forward];
edge [dir=both, arrowtail=normal, arrowhead=normal]; PL -> Reductase [label=" NADPH->NADP+ "]; Reductase -> PN; }
References
- 1. It Takes Two to Tango: Defining an Essential Second Active Site in Pyridoxal 5′-Phosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Dynamics and Perspectives of Vitamin B6 Biosynthesis Enzymes in Plasmodium: Advances and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. InterPro [ebi.ac.uk]
- 9. Trapping and structural characterisation of a covalent intermediate in vitamin B 6 biosynthesis catalysed by the Pdx1 PLP synthase - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00160D [pubs.rsc.org]
- 10. Functional and structural properties of pyridoxal reductase (PdxI) from Escherichia coli: a pivotal enzyme in the vitamin B6 salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: The Role of the [4-(Hydroxymethyl)pyridin-3-yl]methanol Scaffold in the Development of Novel NAMPT Modulators
A Technical Guide for Researchers and Drug Development Professionals
Introduction
While there is no publicly available scientific literature detailing a specific mechanism of action for the compound [4-(Hydroxymethyl)pyridin-3-yl]methanol itself, its core structure is a valuable building block in the synthesis of more complex and biologically active molecules. Notably, a chlorinated derivative, [2-Chloro-4-(hydroxymethyl)pyridin-3-yl]methanol, has been utilized as a key intermediate in the development of novel amido-benzyl sulfone and sulfonamide derivatives.[1] These resulting compounds have been investigated as modulators of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism and a promising target in oncology.[1] This guide focuses on the mechanism of action of these derivative compounds, providing insight into the therapeutic potential of the this compound scaffold.
The Target: Nicotinamide Phosphoribosyltransferase (NAMPT)
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ (nicotinamide adenine dinucleotide) salvage pathway.[1] This pathway is essential for maintaining the cellular pool of NAD+, a coenzyme vital for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. Many cancer cells exhibit a high metabolic rate and are particularly dependent on the NAD+ salvage pathway for their survival and proliferation. Consequently, inhibiting NAMPT presents a promising therapeutic strategy to selectively target cancer cells by depleting their NAD+ stores, leading to an energy crisis and ultimately, cell death.[1]
Mechanism of Action of Derivative Compounds
The amido-benzyl sulfone and sulfonamide derivatives synthesized using the this compound structural motif function as inhibitors of the NAMPT enzyme.[1] By binding to NAMPT, these small molecules block its catalytic activity, preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a crucial step in NAD+ biosynthesis.[1] The resulting depletion of the cellular NAD+ pool triggers a cascade of downstream effects, including metabolic collapse and apoptosis in cancer cells that are highly reliant on this pathway.
Quantitative Data Summary
Specific quantitative data, such as IC50 or Ki values for the amido-benzyl sulfone and sulfonamide derivatives, are not detailed in the available documentation. However, in a typical drug discovery cascade for NAMPT inhibitors, the following parameters would be determined and are presented here as a template for data organization.
| Compound Class | Target | Assay Type | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |
| Amido-benzyl sulfones | NAMPT | Enzymatic Assay | Data to be determined | e.g., A2780 (Ovarian) | Data to be determined |
| Amido-benzyl sulfonamides | NAMPT | Enzymatic Assay | Data to be determined | e.g., HCT116 (Colon) | Data to be determined |
Experimental Protocols
A crucial experiment to characterize the mechanism of action of these compounds is the in vitro NAMPT enzymatic assay.
Protocol: In Vitro NAMPT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human NAMPT.
Materials:
-
Recombinant Human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Reaction Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection Reagent (e.g., a luciferase/luciferin-based system that measures NAD+)
-
Test Compounds (solubilized in DMSO)
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the reaction buffer.
-
Enzyme Reaction:
-
Add NAMPT enzyme, NAM, and PRPP to the wells of a 384-well plate containing the diluted test compounds.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the NAD+ detection reagent according to the manufacturer's instructions. This reagent typically contains an enzyme that utilizes NAD+ to produce a detectable signal (e.g., light).
-
Incubate for a further period to allow the signal to develop.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
The data is normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a known potent inhibitor).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway Diagram
Caption: The NAMPT-mediated NAD+ salvage pathway and the inhibitory action of derivative compounds.
Experimental Workflow Diagram
References
Navigating the Pyridine Methanol Landscape: A Technical Guide to [4-(Hydroxymethyl)pyridin-3-yl]methanol and its Prominent Analog, Pyridoxine (Vitamin B6)
A Note to the Researcher: Initial inquiries into the specific pharmacological profile of [4-(Hydroxymethyl)pyridin-3-yl]methanol, also known as 3,4-Pyridinedimethanol, reveal a notable scarcity of comprehensive data in publicly accessible scientific literature. The preponderance of research in this structural class is overwhelmingly focused on its close and more complex analog, 5-hydroxy-6-methyl-3,4-pyridinedimethanol , universally recognized as Pyridoxine , a vital form of Vitamin B6.
This guide, therefore, takes a dual approach. It will first present the available chemical and structural information for the requested compound, this compound. Subsequently, and as the core of this document, it will provide an in-depth technical exploration of the pharmacological profile of Pyridoxine. This is intended to serve as a robust and informative resource for researchers, given the high likelihood of interest in this well-studied and therapeutically significant molecule.
Part 1: this compound - Chemical Identity
This compound is a pyridine derivative with two hydroxymethyl functional groups. Its chemical identity is summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 3,4-Pyridinedimethanol, 3,4-bis(hydroxymethyl)pyridine | [1] |
| CAS Number | 38070-80-3 | [1] |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 175.61 g/mol (for hydrochloride salt) | [2] |
While its specific biological activities are not extensively documented in the provided search results, its structure as a pyridine methanol derivative suggests potential applications as a versatile building block in the synthesis of novel pharmaceutical compounds.[3] The hydroxymethyl groups offer active sites for chemical modifications, such as esterification or etherification, to alter the molecule's physicochemical properties for drug design and development.[3]
Part 2: Pyridoxine (Vitamin B6) - A Comprehensive Pharmacological Profile
Pyridoxine is an essential water-soluble vitamin that plays a critical role in numerous metabolic processes.[4][5] It is a collective term for a group of related compounds, including pyridoxal and pyridoxamine.[6]
Mechanism of Action
The biological activity of Pyridoxine is primarily mediated through its active coenzyme form, pyridoxal 5'-phosphate (PLP) .[[“]][[“]] Pyridoxine is converted to PLP in the body through a series of enzymatic reactions.[4]
The core mechanisms of PLP's action include:
-
Coenzyme Function: PLP is a crucial cofactor for over 140 enzymes, predominantly involved in amino acid metabolism.[[“]][9] These enzymatic reactions include transamination, decarboxylation, and deamination, which are fundamental for the synthesis of amino acids and neurotransmitters.[10][11]
-
Neurotransmitter Synthesis: PLP-dependent enzymes are vital for the production of key neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA).[10]
-
Gene Expression Modulation: PLP can influence gene expression by interacting with steroid hormone receptors and other transcription factors.[[“]][[“]]
-
Anti-inflammatory and Antioxidant Effects: Pyridoxine has been shown to reduce oxidative stress and inflammatory mediators.[[“]]
References
- 1. 3,4-bis-(hydroxyMethyl)-pyridine | 38070-80-3 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3,4-Pyridinedimethanol, 6-methyl-|High-Quality Research Chemical [benchchem.com]
- 4. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 10. What is Pyridoxine Hydrochloride used for? [synapse.patsnap.com]
- 11. Pyridoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comprehensive Guide to the Synthesis of 3,4-Pyridinedimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthetic routes to 3,4-pyridinedimethanol, a valuable pyridine derivative with applications in medicinal and organic chemistry. This document details the key synthetic strategies, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
3,4-Pyridinedimethanol, also known as (pyridin-3,4-diyl)dimethanol, is a key structural motif found in various biologically active compounds. Its two hydroxymethyl groups offer versatile handles for further chemical modifications, making it a crucial intermediate in the synthesis of novel therapeutic agents and functional materials. This guide focuses on the most common and effective methods for its preparation, primarily through the reduction of 3,4-pyridinedicarboxylic acid and its ester derivatives.
Synthetic Strategies
The primary route for the synthesis of 3,4-pyridinedimethanol involves the reduction of the corresponding dicarboxylic acid or its esters. The choice of reducing agent and reaction conditions is critical to achieving high yields and purity.
Reduction of 3,4-Pyridinedicarboxylic Acid Esters with Lithium Aluminum Hydride (LiAlH₄)
The reduction of diethyl or dimethyl 3,4-pyridinedicarboxylate is a widely employed method for the synthesis of 3,4-pyridinedimethanol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols with high efficiency.[1][2] The reaction proceeds via nucleophilic acyl substitution followed by nucleophilic addition to the intermediate aldehyde.
Reaction Scheme:
Figure 1: Reduction of diethyl 3,4-pyridinedicarboxylate to 3,4-pyridinedimethanol.
Reduction of 3,4-Pyridinedicarboxylic Acid with Borane or Other Hydride Reagents
Direct reduction of 3,4-pyridinedicarboxylic acid (cinchomeronic acid) offers a more direct route, avoiding the esterification step.[3] While LiAlH₄ can be used, other reagents like borane-tetrahydrofuran complex (BH₃·THF) or a sodium borohydride/iodine system have been shown to be effective for the reduction of carboxylic acids, as demonstrated in the synthesis of the isomeric 2,6-pyridinedimethanol. This suggests a potential alternative for the synthesis of the 3,4-isomer.
Reaction Scheme:
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Pyridine-3,4-diyldimethanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The chemical name "[4-(Hydroxymethyl)pyridin-3-yl]methanol" as provided in the initial request is ambiguous. Based on extensive database searches, this guide will focus on Pyridine-3,4-diyldimethanol (CAS RN: 38070-80-3), which is the most plausible interpretation of the intended chemical structure. The information contained herein is for informational purposes only and should not be substituted for a comprehensive, compound-specific Safety Data Sheet (SDS) provided by the manufacturer.
Introduction: A Chemist's Compass for Pyridine-3,4-diyldimethanol
Pyridine-3,4-diyldimethanol, a key building block in the synthesis of novel pharmaceutical and agrochemical compounds, presents both immense opportunity and inherent risk. Its bifunctional nature, possessing two hydroxymethyl groups on a pyridine core, makes it a versatile synthon for creating complex molecular architectures. However, as with all pyridine derivatives, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed examination of the safety, handling, and material safety data sheet (MSDS) information for Pyridine-3,4-diyldimethanol, offering a framework for its responsible use in a research and development setting.
Section 1: Unveiling the Hazard Profile - A Synthesis of Safety Data
GHS Classification and Labeling
Based on available supplier information, Pyridine-3,4-diyldimethanol is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) |
| Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |
| Warning | H335: May cause respiratory irritation. |
Source: BLD Pharm
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Physical and Chemical Properties
Detailed experimental data for the physical and chemical properties of Pyridine-3,4-diyldimethanol are limited. The following table provides available information:
| Property | Value | Source |
| CAS Registry Number | 38070-80-3 | BLD Pharm |
| Molecular Formula | C₇H₉NO₂ | BLD Pharm |
| Molecular Weight | 139.15 g/mol | BLD Pharm |
Due to the lack of extensive data, it is prudent to assume that Pyridine-3,4-diyldimethanol shares some properties with other pyridine alcohols, such as being a solid at room temperature and having some solubility in water and polar organic solvents.
Toxicological and Ecological Information: A Data Gap Analysis
A significant data gap exists for the specific toxicological and ecological properties of Pyridine-3,4-diyldimethanol. No comprehensive studies on its acute and chronic toxicity, carcinogenicity, mutagenicity, or environmental fate have been found in the public domain.
Inference from Pyridine:
In the absence of specific data, it is instructive to consider the toxicological profile of pyridine. Pyridine is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause irritation to the skin, eyes, and respiratory system. Prolonged or repeated exposure to pyridine may cause damage to the liver and kidneys. The National Toxicology Program has conducted studies on pyridine, which should be consulted for a deeper understanding of the potential hazards of its derivatives.
Ecological Considerations:
Similarly, no specific ecotoxicity data for Pyridine-3,4-diyldimethanol is available. Pyridine itself is considered harmful to aquatic life. Therefore, it is crucial to prevent the release of Pyridine-3,4-diyldimethanol into the environment. All waste containing this compound must be disposed of as hazardous chemical waste according to local, state, and federal regulations.
Section 2: The Researcher's Shield - Safe Handling and Emergency Protocols
The following protocols are designed to mitigate the risks associated with handling Pyridine-3,4-diyldimethanol. These are based on best practices for handling pyridine derivatives and should be adapted to the specific conditions of your laboratory.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is essential when working with Pyridine-3,4-diyldimethanol. The following diagram illustrates the recommended PPE ensemble:
Solubility of 3,4-Pyridinedimethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Pyridinedimethanol is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and quality control. Solubility data is critical for designing efficient crystallization processes, developing stable liquid formulations, and predicting bioavailability. This technical guide provides a comprehensive overview of the available information on the solubility of pyridinedimethanol isomers and outlines a detailed experimental protocol for the precise determination of the solubility of 3,4-pyridinedimethanol.
Qualitative Solubility of Pyridinedimethanol Isomers
-
2,6-Pyridinedimethanol has been reported to be soluble in water and moderately soluble in polar organic solvents like ethanol and methanol. It is generally insoluble in nonpolar solvents such as hexane.[1]
-
3,5-Pyridinedimethanol is described as being soluble in methanol, DMSO, and water.[2]
-
4-Pyridinemethanol is also soluble in water.[3]
Based on the structures of these isomers, which, like 3,4-pyridinedimethanol, contain a pyridine ring and two hydroxyl groups, it is reasonable to anticipate that 3,4-pyridinedimethanol will exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO) due to the potential for hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for 3,4-pyridinedimethanol in various organic solvents at different temperatures is not available. The following tables are presented as templates for researchers to populate once experimental data has been acquired using the protocol outlined in the subsequent section.
Table 1: Solubility of 3,4-Pyridinedimethanol in Various Solvents at 298.15 K
| Organic Solvent | Molar Mass ( g/mol ) | Solubility ( g/100g solvent) | Mole Fraction (x₁) | Mass Fraction (w₁) |
| Methanol | 32.04 | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | 46.07 | Data to be determined | Data to be determined | Data to be determined |
| Acetone | 58.08 | Data to be determined | Data to be determined | Data to be determined |
| Ethyl Acetate | 88.11 | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | 41.05 | Data to be determined | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide | 78.13 | Data to be determined | Data to be determined | Data to be determined |
| Toluene | 92.14 | Data to be determined | Data to be determined | Data to be determined |
| Heptane | 100.21 | Data to be determined | Data to be determined | Data to be determined |
Table 2: Temperature Dependence of 3,4-Pyridinedimethanol Solubility in Methanol
| Temperature (K) | Solubility ( g/100g solvent) | Mole Fraction (x₁) | Mass Fraction (w₁) |
| 283.15 | Data to be determined | Data to be determined | Data to be determined |
| 293.15 | Data to be determined | Data to be determined | Data to be determined |
| 303.15 | Data to be determined | Data to be determined | Data to be determined |
| 313.15 | Data to be determined | Data to be determined | Data to be determined |
| 323.15 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The isothermal saturation method, followed by gravimetric analysis, is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[4][5]
4.1. Materials and Apparatus
-
Solute: High-purity 3,4-pyridinedimethanol (recrystallized and dried)
-
Solvents: Analytical grade organic solvents
-
Apparatus:
-
Analytical balance (±0.0001 g)
-
Thermostatic water bath or shaker with temperature control (±0.1 K)
-
Glass vials with airtight screw caps
-
Magnetic stirrer and stir bars
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Weighing bottles
-
4.2. Experimental Procedure
-
Sample Preparation: Add an excess amount of solid 3,4-pyridinedimethanol to a pre-weighed glass vial.
-
Solvent Addition: Add a known mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to the desired temperature. Stir the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A persistent excess of solid should be visible to confirm saturation.
-
Sampling: Stop the stirring and allow the solid to settle for at least 2 hours at the constant experimental temperature.
-
Filtration: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid temperature-induced precipitation.
-
Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed weighing bottle and record the total mass.
-
Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant mass.
-
Mass Determination: After cooling to room temperature in a desiccator, weigh the weighing bottle containing the solid residue.
-
Calculations:
-
The mass of the dissolved solute is the final mass of the weighing bottle minus the initial mass of the empty bottle.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.
-
Calculate the solubility in various units ( g/100g solvent, mole fraction, mass fraction).
-
4.3. Data Correlation
The temperature dependence of solubility can often be correlated using thermodynamic models such as the Apelblat equation or the van't Hoff equation.[4][5]
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of 3,4-pyridinedimethanol.
Conclusion
While quantitative solubility data for 3,4-pyridinedimethanol in organic solvents is currently lacking in the public domain, this technical guide provides a framework for researchers to obtain this critical information. By following the detailed experimental protocol for the isothermal saturation method, scientists can generate reliable solubility data. This data will be invaluable for the development of processes involving 3,4-pyridinedimethanol, from synthesis and purification to formulation and drug delivery. The provided workflow diagram offers a clear visual representation of the necessary experimental steps. Future work should focus on the systematic measurement of the solubility of 3,4-pyridinedimethanol in a range of pharmaceutically and industrially relevant solvents at various temperatures.
References
A Technical Guide to the Spectral Analysis of [4-(Hydroxymethyl)pyridin-3-yl]methanol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a predictive overview of the spectral data (NMR, IR, Mass Spectrometry) for [4-(Hydroxymethyl)pyridin-3-yl]methanol and outlines the general experimental protocols for their acquisition. While specific experimental data for this compound is not publicly available, this guide extrapolates expected spectral features based on the analysis of analogous structures, serving as a robust reference for researchers.
Predicted Spectroscopic Data
The structural elucidation of a novel compound like this compound relies on a combination of spectroscopic techniques. Below are the predicted data tables based on known spectral characteristics of pyridine derivatives and alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two hydroxymethyl groups. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substituent effects.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H-2 (Pyridine) | 8.4 - 8.6 | Singlet (s) or Doublet (d) | Located ortho to the ring nitrogen, thus significantly deshielded. |
| H-5 (Pyridine) | 7.3 - 7.5 | Doublet (d) | Influenced by the adjacent hydroxymethyl group. |
| H-6 (Pyridine) | 8.3 - 8.5 | Doublet (d) | Also ortho to the ring nitrogen, leading to a downfield shift. |
| -CH₂OH (at C-3) | 4.6 - 4.8 | Singlet (s) or Doublet (d) | Protons on the hydroxymethyl group at the 3-position. May couple with the hydroxyl proton. |
| -CH₂OH (at C-4) | 4.7 - 4.9 | Singlet (s) or Doublet (d) | Protons on the hydroxymethyl group at the 4-position. |
| -OH Protons | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The pyridine ring carbons will appear in the aromatic region, with those closest to the nitrogen atom being the most deshielded.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 (Pyridine) | 148 - 152 | Carbon adjacent to the nitrogen atom is significantly deshielded.[1] |
| C-3 (Pyridine) | 135 - 140 | A quaternary carbon, its signal will be less intense. |
| C-4 (Pyridine) | 140 - 145 | A quaternary carbon, substituted with a hydroxymethyl group. |
| C-5 (Pyridine) | 122 - 126 | Shielded relative to the carbons adjacent to the nitrogen.[1] |
| C-6 (Pyridine) | 147 - 151 | Carbon adjacent to the nitrogen atom.[1] |
| -CH₂OH Carbons | 60 - 65 | Carbons of the hydroxymethyl groups, appearing in the typical range for sp³ hybridized carbons bonded to oxygen. |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. For this compound, the key absorptions will be from the hydroxyl groups and the pyridine ring.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Shape | Vibrational Mode |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | Stretching vibration, broadened due to hydrogen bonding.[2][3][4] |
| C-H (Aromatic) | 3010 - 3100 | Medium to Weak | Stretching of C-H bonds on the pyridine ring.[5] |
| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretching of C-H bonds in the hydroxymethyl groups. |
| C=C, C=N (Aromatic) | 1400 - 1600 | Medium to Strong | Ring stretching vibrations of the pyridine moiety.[4] |
| C-O (Alcohol) | 1050 - 1260 | Strong | Stretching vibration of the carbon-oxygen single bond.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₇H₉NO₂, Molecular Weight: 139.15 g/mol ), the following would be expected under electron ionization (EI).
| m/z Value | Proposed Fragment | Notes |
| 139 | [M]⁺ | The molecular ion peak, representing the intact molecule with one electron removed. |
| 122 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 121 | [M - H₂O]⁺ | Dehydration is a common fragmentation pathway for alcohols, resulting in the loss of a water molecule.[6][7] |
| 108 | [M - CH₂OH]⁺ | Alpha-cleavage, with the loss of a hydroxymethyl radical, is a characteristic fragmentation for alcohols.[7] |
| 79 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring itself. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a small vial.[8] Ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]
-
Analysis: The NMR tube is placed in the spectrometer. For ¹H NMR, data acquisition is typically rapid (a few minutes). For ¹³C NMR, which is less sensitive due to the low natural abundance of the ¹³C isotope, a higher sample concentration (50-100 mg) and longer acquisition times (20-60 minutes) are often required.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Source: Infrared energy is emitted from a black-body source.[10]
-
Interferometer: The beam enters an interferometer, where it is split and recombined to generate an interferogram.[10][11]
-
Sample Preparation: For a solid sample, a common method is to create a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is finely ground with about 200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.[12] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires little to no sample preparation.
-
Analysis: The IR beam is passed through the sample. Specific frequencies of radiation are absorbed by the sample's functional groups.[11] The transmitted light reaches a detector, and the resulting signal is digitized and Fourier-transformed by a computer to generate the IR spectrum.[10]
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid, this can be done using a direct insertion probe which heats the sample to induce vaporization.
-
Ionization: The vaporized sample molecules are bombarded with high-energy electrons (in Electron Ionization - EI), causing an electron to be ejected and forming a positive molecular ion (M⁺).[13] This high-energy process also causes the molecular ion to break apart into smaller fragment ions.[13]
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio using electric or magnetic fields.[14]
-
Detection: A detector records the abundance of ions at each m/z ratio, generating the mass spectrum which is a plot of relative intensity versus m/z.[15]
Visualization of the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound using the spectroscopic methods described.
Caption: A flowchart of the typical process for chemical structure identification.
References
- 1. testbook.com [testbook.com]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 10. chem.uci.edu [chem.uci.edu]
- 11. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. fiveable.me [fiveable.me]
- 15. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Pyridine-3,4-diyldimethanol: A Versatile Scaffold for Therapeutic Innovation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pyridine-3,4-diyldimethanol is a heterocyclic organic compound featuring a pyridine ring substituted with two hydroxymethyl groups at the 3 and 4 positions. While direct therapeutic applications of pyridine-3,4-diyldimethanol have not been extensively documented, its true potential lies in its role as a versatile chemical scaffold. This technical guide explores the emerging therapeutic relevance of pyridine-3,4-diyldimethanol as a key starting material in the synthesis of potent and selective inhibitors for significant biological targets, paving the way for the development of novel therapeutics in oncology, neurology, and beyond.
The pyridine moiety is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and other molecular interactions, coupled with its favorable physicochemical properties, makes it a privileged structure in drug design. Pyridine-3,4-diyldimethanol, with its two reactive hydroxyl groups, offers a unique opportunity for structural elaboration and the creation of diverse chemical libraries for screening against various therapeutic targets.
This guide will delve into the documented synthetic utility of pyridine-3,4-diyldimethanol in the generation of advanced drug candidates, summarize the biological pathways of their targets, and provide key experimental details for the synthesis of crucial intermediates.
Therapeutic Potential as a Synthetic Building Block
Recent patent literature has highlighted the utility of pyridine-3,4-diyldimethanol as a foundational building block in the synthesis of inhibitors for two distinct and highly relevant therapeutic targets: Ubiquitin Specific Peptidase 30 (USP30) and dual-target inhibitors of the voltage-gated sodium channel Nav1.2 and the 5-hydroxytryptamine (serotonin) receptor 2A (5HT2A).
| Derivative Target | Potential Therapeutic Area | Role of Pyridine-3,4-diyldimethanol |
| USP30 Inhibitors | Neurodegenerative Diseases (e.g., Parkinson's Disease), Oncology | Serves as a core scaffold for the synthesis of compounds that modulate mitochondrial quality control and apoptosis. |
| Dual Nav1.2/5HT2A Inhibitors | Central Nervous System (CNS) Disorders | Acts as a key starting material for the synthesis of molecules designed to modulate neuronal excitability and serotonergic signaling. |
Signaling Pathways of Therapeutic Targets
Understanding the signaling pathways of the targets for which pyridine-3,4-diyldimethanol-derived inhibitors have been developed is crucial for appreciating their therapeutic potential.
USP30 Signaling and its Role in Mitophagy
Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinating enzyme located on the outer mitochondrial membrane. It plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria. USP30 counteracts the action of the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins to flag damaged mitochondria for removal. By removing these ubiquitin chains, USP30 acts as a negative regulator of mitophagy. Inhibition of USP30 is therefore a promising strategy to enhance the clearance of dysfunctional mitochondria, which is implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Furthermore, USP30 has been shown to regulate the BAX/BAK-dependent apoptosis pathway and the AKT/mTOR signaling pathway, linking it to cancer biology.
Caption: USP30 pathway in mitophagy regulation.
Nav1.2 and 5HT2A Signaling in the Central Nervous System
Nav1.2 is a voltage-gated sodium channel that is critical for the initiation and propagation of action potentials in neurons. Gain-of-function mutations in the SCN2A gene, which encodes Nav1.2, can lead to hyperexcitability and are associated with early-onset epileptic encephalopathies. Conversely, loss-of-function mutations are linked to autism spectrum disorder and intellectual disability.
5HT2A receptors are G protein-coupled receptors that are activated by serotonin. They are primarily coupled to the Gq/G11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade modulates a wide range of neuronal functions, and dysregulation of the 5HT2A receptor is implicated in various psychiatric disorders. Dual inhibitors targeting both Nav1.2 and 5HT2A could offer a novel therapeutic approach for complex CNS disorders where both neuronal excitability and serotonergic signaling are dysregulated.
Caption: Nav1.2 and 5HT2A signaling pathways.
Experimental Protocols: Synthesis of Key Intermediates
The following protocols are adapted from patent literature and describe the conversion of pyridine-3,4-diyldimethanol into key intermediates for the synthesis of USP30 and Nav1.2/5HT2A inhibitors.
Synthesis of a Precursor for USP30 Inhibitors
A synthetic route described in patent WO2021050992A1 utilizes pyridine-3,4-diyldimethanol as a starting material. While the full synthesis of the final inhibitor is extensive, a key step involves the reaction of pyridine-3,4-diyldimethanol. The patent describes reacting it in dichloromethane under ice-cooling, followed by stirring at 45°C overnight. The resulting product is then concentrated to yield a hydrochloride salt. This intermediate is further processed through dissolution in a saturated aqueous solution of sodium hydrogen carbonate and extraction with ethyl acetate.
Experimental Workflow: USP30 Inhibitor Precursor Synthesis
Caption: Synthesis workflow for a USP30 inhibitor precursor.
Synthesis of 2,3-bis(chloromethyl)pyridine hydrochloride for Nav1.2/5HT2A Inhibitors
Patent WO2018026371A1 details the synthesis of 2,3-bis(chloromethyl)pyridine hydrochloride from pyridine-3,4-diyldimethanol. This intermediate is a crucial component for the subsequent synthesis of dual Nav1.2/5HT2A inhibitors.
Methodology: To a solution of pyridine-3,4-diyldimethanol (500 mg, 1.7966 mmol) in dichloromethane (20 mL), sulfurous dichloride (thionyl chloride, 0.3206 g, 2.6949 mmol) is added. The reaction mixture is stirred at 60°C for 3 hours. Following the reaction, the mixture is evaporated in vacuo to yield 2,3-bis(chloromethyl)pyridine hydrochloride (200 mg), which is used in subsequent steps without further purification.
Experimental Workflow: Synthesis of 2,3-bis(chloromethyl)pyridine hydrochloride
Caption: Synthesis of a key intermediate for Nav1.2/5HT2A inhibitors.
Conclusion and Future Perspectives
Pyridine-3,4-diyldimethanol has emerged as a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of inhibitors for challenging targets such as USP30 and dual Nav1.2/5HT2A modulators underscores its potential in the development of next-generation therapeutics. While the direct biological activity of pyridine-3,4-diyldimethanol remains to be fully elucidated, its role as a key synthetic intermediate is clear.
Future research should focus on exploring the derivatization of pyridine-3,4-diyldimethanol to generate novel chemical entities for a broader range of biological targets. The di-functional nature of this scaffold allows for the creation of libraries with diverse three-dimensional structures, increasing the probability of identifying hits in high-throughput screening campaigns. Furthermore, a systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of simple derivatives of pyridine-3,4-diyldimethanol would provide valuable data for guiding future drug design efforts.
An In-depth Technical Guide to the Physicochemical Properties of [4-(Hydroxymethyl)pyridin-3-yl]methanol and Its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of [4-(Hydroxymethyl)pyridin-3-yl]methanol, a pyridine derivative of interest in medicinal chemistry. Due to the limited availability of data for this specific compound, this document focuses on its hydrochloride salt, this compound hydrochloride (CAS Number: 53654-42-5), and offers a comparative analysis with the well-characterized isomers, 3-pyridinemethanol and 4-pyridinemethanol. This approach provides valuable context and predictive insights for researchers working with pyridinemethanol scaffolds.
Physicochemical Properties
The quantitative physicochemical data for this compound hydrochloride and its related isomers are summarized in the tables below for ease of comparison.
This compound Hydrochloride
| Property | Value |
| CAS Number | 53654-42-5[1][2][3][4] |
| Molecular Formula | C₇H₁₀ClNO₂[3][4] |
| Molecular Weight | 175.61 g/mol [3][4] |
| Purity | ≥97%[4] |
| SMILES | OCc1cnccc1CO.Cl[1] |
Comparative Physicochemical Data of Isomeric Pyridinemethanols
| Property | 3-Pyridinemethanol | 4-Pyridinemethanol |
| CAS Number | 100-55-0 | 586-95-8[5][6] |
| Molecular Formula | C₆H₇NO | C₆H₇NO[6] |
| Molecular Weight | 109.13 g/mol | 109.13 g/mol [5] |
| Melting Point | -7 °C | 52-56 °C |
| Boiling Point | 154 °C at 28 mmHg | 107-110 °C at 1 mmHg |
| Water Solubility | 1000 mg/L | Soluble |
| pKa | 13.68 ± 0.10 (Predicted) | Not Available |
| LogP | -0.11 at 25 °C | Not Available |
Experimental Protocols
Proposed Synthetic Workflow
The synthesis of this compound would likely involve a two-step process starting from a suitable pyridine dicarboxylic acid or its derivative.
Methodology:
-
Reduction of the Starting Material: Pyridine-3,4-dicarboxylic acid or its corresponding ester would be reduced. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF) would be a common choice. The reaction would likely be carried out under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures to control the exothermic reaction.
-
Work-up and Purification: Following the reduction, the reaction would be carefully quenched with water and a basic solution to precipitate the aluminum salts. The crude product would then be extracted with an organic solvent, dried, and purified, for example, by column chromatography.
-
Salt Formation: The purified this compound would be dissolved in a suitable solvent, such as ethanol. A solution of hydrochloric acid in the same or a compatible solvent would then be added, leading to the precipitation of the hydrochloride salt. The salt would be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Applications in Drug Development
Pyridinemethanol derivatives are valuable building blocks in the synthesis of a wide range of pharmaceutical compounds. Their utility stems from the presence of both the pyridine ring, a common scaffold in medicinal chemistry, and the reactive hydroxymethyl groups.
The pyridine moiety can participate in various biological interactions and can be a key pharmacophore in enzyme inhibitors and receptor antagonists. The hydroxymethyl groups provide sites for further chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery screening. Pyridine derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Pyridinemethanol derivatives serve as key intermediates in the synthesis of various pharmaceuticals. For instance, 2,6-pyridinedimethanol is utilized in the development of drugs targeting neurological disorders.[7] The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[8] The diverse biological activities of pyridine derivatives make them attractive starting points for the design of new drugs.[]
References
- 1. ivychem.com [ivychem.com]
- 2. proactivemr.com [proactivemr.com]
- 3. This compound hydrochloride 97% - CAS:53654-42-5 - 如吉生物科技 [shruji.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Pyridinemethanol [webbook.nist.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of [4-(Hydroxymethyl)pyridin-3-yl]methanol: A Detailed Two-Step Protocol
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of [4-(Hydroxymethyl)pyridin-3-yl]methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reliable two-step process commencing with the Fischer esterification of 3,4-pyridinedicarboxylic acid to yield diethyl 3,4-pyridinedicarboxylate, followed by the reduction of the diester using lithium aluminum hydride. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| 3,4-Pyridinedicarboxylic Acid | C₇H₅NO₄ | 167.12 | White to off-white solid | 262 (decomposes) |
| Diethyl 3,4-pyridinedicarboxylate | C₁₁H₁₃NO₄ | 223.23 | Liquid | N/A |
| This compound | C₇H₉NO₂ | 139.15 | White to off-white solid | 112-114 (for 2,6-isomer) |
Note: The melting point for the final product is based on the closely related 2,6-isomer as specific data for the 3,4-isomer was not available in the cited literature.
Experimental Protocols
This section details the two-step experimental procedure for the synthesis of this compound.
Step 1: Synthesis of Diethyl 3,4-pyridinedicarboxylate via Fischer Esterification
This procedure outlines the conversion of 3,4-pyridinedicarboxylic acid to its corresponding diethyl ester.
Materials:
-
3,4-Pyridinedicarboxylic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Toluene
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3,4-pyridinedicarboxylic acid and an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. To drive the reaction to completion, a Dean-Stark apparatus can be used to remove the water formed during the reaction azeotropically with toluene.
-
After the reaction is complete (typically monitored by TLC or after refluxing for several hours), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 3,4-pyridinedicarboxylate as an oil. The product can be further purified by vacuum distillation if necessary.
Step 2: Synthesis of this compound via Lithium Aluminum Hydride Reduction
This procedure describes the reduction of the intermediate diester to the target diol.
Materials:
-
Diethyl 3,4-pyridinedicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Buchner funnel and filter flask
Procedure:
-
In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (approximately 2-3 equivalents per equivalent of the diester) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve diethyl 3,4-pyridinedicarboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional 4-6 hours.
-
Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding water dropwise to decompose the excess LiAlH₄. This should be followed by the dropwise addition of a 15% aqueous NaOH solution, and then another portion of water (Fieser workup).
-
Stir the resulting mixture vigorously until a granular white precipitate of aluminum salts forms.
-
Add anhydrous magnesium sulfate or sodium sulfate to the mixture and continue stirring for 15 minutes to ensure all water is absorbed.
-
Filter the mixture through a pad of Celite to remove the inorganic salts.
-
Wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from the starting material to the final product.
Caption: A flowchart of the two-step synthesis.
Reaction Signaling Pathway
The diagram below outlines the chemical transformations occurring in the synthesis.
Caption: The chemical transformations in the synthesis.
The Versatility of 3,4-Pyridinedimethanol: A Heterocyclic Building Block in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Among the vast array of pyridine-based building blocks, 3,4-pyridinedimethanol and its derivatives offer a versatile platform for the synthesis of complex molecular architectures with significant biological activity. The two hydroxymethyl groups at the 3 and 4 positions of the pyridine ring provide reactive handles for a variety of chemical transformations, enabling the construction of diverse compound libraries for drug discovery.
This document provides detailed application notes and experimental protocols for the utilization of 3,4-pyridinedimethanol derivatives as key heterocyclic building blocks in the synthesis of prominent active pharmaceutical ingredients (APIs), namely the antidepressant Mirtazapine and the alcohol-use disorder medication Metadoxine.
Application Note 1: Synthesis of Mirtazapine
Mirtazapine is a tetracyclic antidepressant that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA). A key precursor in its synthesis is a derivative of 3,4-pyridinedimethanol, highlighting the importance of this building block in accessing complex, multi-ring systems. The general synthetic strategy involves the construction of a piperazinyl-substituted pyridine methanol intermediate, followed by an acid-catalyzed intramolecular cyclization.
Synthetic Workflow for Mirtazapine
Caption: Synthetic pathway for Mirtazapine.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile
This protocol describes the nucleophilic aromatic substitution reaction to couple the piperazine and pyridine rings.
-
Materials: 2-Chloronicotinonitrile, 1-Methyl-3-phenylpiperazine, Potassium Carbonate, Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-chloronicotinonitrile (1 equivalent) in DMF, add 1-methyl-3-phenylpiperazine (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile.
-
Protocol 2: Hydrolysis to 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid
This step converts the nitrile group to a carboxylic acid.
-
Materials: 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile, Sodium Hydroxide, Ethanol, Water.
-
Procedure:
-
Suspend 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinonitrile (1 equivalent) in a mixture of ethanol and water.
-
Add a concentrated aqueous solution of sodium hydroxide (excess).
-
Reflux the mixture for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and adjust the pH to ~4-5 with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinic acid.
-
Protocol 3: Reduction to [2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol
This protocol reduces the carboxylic acid to the primary alcohol.
-
Materials: 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of LAH (2-3 equivalents) in anhydrous THF under an inert atmosphere, slowly add a solution of 2-(4-methyl-2-phenylpiperazin-1-yl)nicotinic acid (1 equivalent) in THF at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate to obtain the crude [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol, which can be purified by crystallization or chromatography.
-
Protocol 4: Intramolecular Cyclization to Mirtazapine
The final step to form the tetracyclic structure of Mirtazapine.
-
Materials: [2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
Carefully add [2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol (1 equivalent) to concentrated sulfuric acid at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture onto crushed ice and basify with a strong base (e.g., NaOH or NH4OH) to a pH of >10.
-
Extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Dry the organic layer and concentrate to obtain crude Mirtazapine.
-
Purify by recrystallization to obtain pure Mirtazapine.
-
Quantitative Data for Mirtazapine Synthesis
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1. Nucleophilic Aromatic Substitution | 2-Chloronicotinonitrile, 1-Methyl-3-phenylpiperazine | K₂CO₃, DMF, 80-100 °C | 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile | ~85-95 |
| 2. Hydrolysis | 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinonitrile | NaOH, Ethanol/Water, Reflux | 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid | ~90-98 |
| 3. Reduction | 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid | LiAlH₄, THF | [2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol | ~85-95 |
| 4. Intramolecular Cyclization | [2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol | Concentrated H₂SO₄ | Mirtazapine | ~80-90 |
Biological Activity of Mirtazapine
Mirtazapine's antidepressant effect is attributed to its antagonist activity at several neurotransmitter receptors.
| Receptor Target | IC₅₀ (nM) |
| Histamine H₁ | 1.6 |
| 5-HT₂A | 69 |
| 5-HT₂C | 39 |
| α₂-Adrenergic (presynaptic) | 20 |
Application Note 2: Synthesis of Metadoxine
Metadoxine is a salt composed of pyridoxine (Vitamin B6) and pyrrolidone carboxylate. Pyridoxine is a naturally occurring 3,4-pyridinedimethanol derivative. Metadoxine is used to treat acute and chronic alcoholism and alcoholic liver disease. The synthesis is a straightforward, one-step salt formation reaction.
Synthetic Workflow for Metadoxine
Caption: One-step synthesis of Metadoxine.
Experimental Protocol
Protocol 5: One-Step Synthesis of Metadoxine
This protocol describes the direct salt formation between Pyridoxine and L-Pyroglutamic acid.
-
Materials: Pyridoxine (Vitamin B6), L-Pyroglutamic Acid, Isopropanol, Water, Sodium Hydroxide.
-
Procedure:
-
Suspend Pyridoxine (1 equivalent) in a mixture of isopropanol and water.
-
Add a solution of sodium hydroxide to deprotonate the phenolic hydroxyl group of pyridoxine, forming the sodium salt in situ.
-
To this solution, add L-Pyroglutamic acid (1 equivalent).
-
Stir the reaction mixture at room temperature. The Metadoxine salt will precipitate out of the solution.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain Metadoxine.
-
Quantitative Data for Metadoxine Synthesis
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1. Salt Formation | Pyridoxine, L-Pyroglutamic Acid | NaOH, Isopropanol/Water, Room Temperature | Metadoxine | >90 |
Biological Activity of Metadoxine
Metadoxine's therapeutic effect is multifaceted, primarily targeting the liver and central nervous system to counteract the toxic effects of alcohol. Quantitative in vitro data is less commonly reported in terms of IC₅₀ values compared to receptor-binding drugs. The data below is derived from clinical and preclinical studies.
| Parameter | Effect of Metadoxine |
| Blood Alcohol Concentration | Accelerates clearance |
| Liver Enzymes (ALT, AST, GGT) | Promotes normalization in patients with alcoholic fatty liver |
| Hepatic Glutathione Levels | Restores depleted levels, providing antioxidant protection |
| Acetaldehyde Dehydrogenase Activity | Enhances activity, leading to faster detoxification of acetaldehyde |
Mechanism of Action of Metadoxine
Caption: Proposed mechanism of Metadoxine.
Conclusion
3,4-Pyridinedimethanol and its derivatives are valuable and versatile heterocyclic building blocks in drug discovery and development. As demonstrated by the syntheses of Mirtazapine and Metadoxine, this scaffold provides a strategic starting point for the construction of both complex polycyclic APIs and simpler, yet effective, therapeutic agents. The protocols and data presented herein offer a foundational resource for researchers and scientists working to leverage the synthetic potential of this important chemical motif.
The Untapped Potential of [4-(Hydroxymethyl)pyridin-3-yl]methanol in Medicinal Chemistry: Application Notes and Protocols
[4-(Hydroxymethyl)pyridin-3-yl]methanol, a unique 3,4-disubstituted pyridine derivative, presents itself as a versatile, yet under-explored building block in the landscape of medicinal chemistry. While direct citations of its use in the synthesis of marketed drugs or late-stage clinical candidates are not prominently featured in publicly available literature, the inherent structural motifs of this compound suggest significant potential for its application in the design and synthesis of novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, supported by detailed protocols and conceptual frameworks.
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in a myriad of FDA-approved drugs. The specific 3,4-disubstitution pattern offered by this compound provides a unique three-dimensional vector for chemical exploration, enabling the precise orientation of functional groups to interact with biological targets. The two hydroxymethyl groups offer multiple handles for synthetic modification, allowing for its incorporation into larger, more complex molecules.
Potential Therapeutic Areas
Based on the prevalence of the 3,4-disubstituted pyridine core in bioactive molecules, this compound could serve as a key starting material or intermediate in the development of therapeutics for a range of diseases, including:
-
Oncology: The pyridine ring is a common feature in many kinase inhibitors and other anti-cancer agents.
-
Neuroscience: The polarity and hydrogen-bonding capabilities of the pyridine nitrogen and hydroxymethyl groups make it a suitable scaffold for targeting receptors and enzymes in the central nervous system.
-
Inflammatory Diseases: Pyridine-containing compounds have been shown to modulate various inflammatory pathways.
Case Study: A Hypothetical Application in the Synthesis of a TAS-301 Analog
While no direct evidence links this compound to the synthesis of the experimental drug TAS-301 (3-bis(4-methoxyphenyl)methylene-2-indolinone), we can conceptualize its utility in creating structurally related analogs. TAS-301 is an inhibitor of smooth muscle cell migration and proliferation.[1] Its mechanism of action involves the inhibition of Protein Kinase C (PKC) and the blockade of receptor-operated calcium influx.[2]
The core of TAS-301 is an indolinone moiety. We can envision a synthetic strategy where a modified pyridine scaffold, derived from this compound, is used to replace or functionalize the indolinone core, potentially leading to novel compounds with altered potency, selectivity, or pharmacokinetic properties.
Quantitative Data: Biological Activity of TAS-301
To provide a framework for the biological evaluation of potential analogs, the following table summarizes the reported in vitro activity of TAS-301.
| Parameter | Cell Line | Stimulant | IC50 / Inhibition | Reference |
| PKC Activation | Rat Aortic Smooth Muscle Cells | PDGF | 62.7% inhibition at 10 µM | [2] |
| Ca2+ Influx | Rat Aortic Smooth Muscle Cells | PDGF | Concentration-dependent inhibition | [2] |
| AP-1 Activation | Rat Aortic Smooth Muscle Cells | PMA | 67.6% inhibition at 10 µM | [2] |
| Cell Migration | Rat Aortic Smooth Muscle Cells | PDGF-BB, IGF-1, HB-EGF | Dose-dependent reduction (0.3-3 µM) | [2] |
| BrdU Incorporation | Rat Aortic Smooth Muscle Cells | bFGF | Decrease at 3 and 10 µM | [2] |
Experimental Protocols
The following protocols provide a conceptual basis for the synthesis of a hypothetical 3,4-disubstituted pyridine-containing compound and its subsequent biological evaluation, inspired by the properties of TAS-301.
Protocol 1: Synthesis of a Novel Pyridine-Functionalized Indolinone Analog
Objective: To synthesize a novel indolinone derivative incorporating a 3,4-disubstituted pyridine moiety.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Oxindole
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Appropriate protecting groups for the hydroxymethyl functions (e.g., tert-butyldimethylsilyl chloride)
-
Deprotection reagents (e.g., Tetra-n-butylammonium fluoride)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Protection of Hydroxymethyl Groups: React this compound with a suitable protecting group, such as TBDMSCl, to prevent unwanted side reactions of the hydroxyl groups.
-
Chlorination of one Hydroxymethyl Group: Selectively chlorinate one of the protected hydroxymethyl groups using a controlled amount of thionyl chloride to yield a mono-chloro derivative.
-
Alkylation of Oxindole: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. Add oxindole dropwise at 0°C. Once the evolution of hydrogen gas ceases, add the mono-chloro pyridine derivative. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the crude product by silica gel chromatography.
-
Deprotection: Remove the protecting groups from the remaining hydroxymethyl group using an appropriate deprotection reagent.
-
Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of Anti-Proliferative Activity (BrdU Incorporation Assay)
Objective: To assess the inhibitory effect of the newly synthesized compound on the proliferation of vascular smooth muscle cells.
Materials:
-
Rat aortic smooth muscle cells (VSMCs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM containing insulin, transferrin, and selenium (ITS)
-
Synthesized pyridine-functionalized indolinone analog
-
Basic fibroblast growth factor (bFGF)
-
5-bromo-2'-deoxyuridine (BrdU) labeling reagent
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate for the detection enzyme
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VSMCs at a density of 1 x 10^4 cells/well in a 96-well plate with DMEM containing 10% FBS and incubate for 24 hours.
-
Growth Arrest: Replace the medium with serum-free DMEM containing ITS and incubate for 72 hours to synchronize the cells.
-
Compound Treatment: Pre-incubate the growth-arrested cells with various concentrations of the synthesized compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Add bFGF (e.g., 0.1 ng/mL) to the wells to induce cell proliferation and incubate for 24 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 24 hours.
-
Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric substrate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the percentage of inhibition of cell proliferation for each concentration of the compound compared to the vehicle control.
Visualizing the Concepts
To further illustrate the potential applications and experimental workflows, the following diagrams are provided.
Figure 1. Potential therapeutic areas for compounds derived from this compound.
Figure 2. A conceptual synthetic workflow for utilizing this compound.
Figure 3. Simplified signaling pathway showing the inhibitory action of TAS-301.
Conclusion
While this compound may not yet be a mainstream building block in medicinal chemistry, its unique structure holds considerable promise. By leveraging the established importance of the 3,4-disubstituted pyridine scaffold and the synthetic versatility of its hydroxymethyl groups, researchers can explore novel chemical space and potentially develop next-generation therapeutics. The provided conceptual protocols and frameworks are intended to serve as a starting point for such investigations, encouraging the scientific community to unlock the full potential of this intriguing molecule.
References
Application Notes and Protocols for the Synthetic Derivatization of 3,4-Pyridinedimethanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic derivatization of 3,4-pyridinedimethanol as a scaffold for the discovery of novel therapeutic agents. The protocols outlined below detail the synthesis of ester, ether, and carbamate derivatives, which can be screened for a variety of biological activities, particularly as potential anticancer agents targeting kinase signaling pathways.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 3,4-Pyridinedimethanol offers a versatile starting point for derivatization due to its two primary hydroxyl groups, allowing for the creation of diverse chemical libraries. Modification of these hydroxyl groups into esters, ethers, and carbamates can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Application Notes
The derivatization of 3,4-pyridinedimethanol is a promising strategy for the development of novel drug candidates, particularly in the field of oncology. Many pyridine-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
Potential as Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyridine scaffold can be elaborated to interact with the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. Derivatives of 3,4-pyridinedimethanol can be designed to target specific kinases involved in cancer cell proliferation, survival, and angiogenesis. For instance, various pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs), which are key players in cell cycle progression and oncogenic signaling.[3][4]
Structure-Activity Relationships (SAR)
Systematic derivatization of the hydroxyl groups of 3,4-pyridinedimethanol allows for the exploration of structure-activity relationships. The nature of the ester, ether, or carbamate substituent can be varied to optimize binding affinity and selectivity for the target kinase. For example, the introduction of aromatic or heteroaromatic moieties can lead to additional interactions within the kinase active site, enhancing potency. The length and branching of alkyl chains can be adjusted to fine-tune lipophilicity and cell permeability.
Data Presentation
While specific biological data for ester, ether, and carbamate derivatives of 3,4-pyridinedimethanol are not extensively available in the public domain, the following tables summarize the in vitro anticancer activity of various related pyridine derivatives to illustrate the potential of this compound class.
Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase(s) |
| 9a | Hela | 2.59 | CDK2/CDK9 |
| 14g | MCF7 | 4.66 | CDK2/CDK9 |
| 14g | HCT-116 | 1.98 | CDK2/CDK9 |
| 8c | Leukemia (K562) | ~1.33 (GI50) | Topoisomerase IIα |
Data sourced from studies on pyrazolo[3,4-b]pyridine derivatives.[3][5]
Table 2: In Vitro Anticancer Activity of Pyrido[2,3-f]indole-4,9-dione Derivatives
| Compound ID | Cancer Cell Line | ED50 (µg/mL) |
| 5 | XF 498 (CNS) | 0.006 |
| 5 | HCT 15 (Colon) | 0.073 |
| 7 | HCT 15 (Colon) | 0.065 |
Data sourced from studies on pyridino[2,3-f]indole-4,9-dione derivatives.[6]
Experimental Protocols
The following are general protocols for the synthesis of ester, ether, and carbamate derivatives of 3,4-pyridinedimethanol. These should be adapted and optimized based on the specific target molecule.
Protocol 1: Synthesis of 3,4-Pyridinedimethanol Diester Derivatives (Fischer Esterification)
Materials:
-
3,4-Pyridinedimethanol
-
Carboxylic acid (2.2 equivalents)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous alcohol (e.g., methanol, ethanol) or a non-polar solvent (e.g., toluene)
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-pyridinedimethanol (1 equivalent) and the desired carboxylic acid (2.2 equivalents) in the chosen anhydrous alcohol or solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an alcohol was used as the solvent, remove it under reduced pressure. If a non-polar solvent was used, proceed to the next step.
-
Neutralize the reaction mixture by the slow, dropwise addition of a 10% sodium carbonate solution until the cessation of gas evolution (pH > 8).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3,4-Pyridinedimethanol Diether Derivatives (Williamson Ether Synthesis)
Materials:
-
3,4-Pyridinedimethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 2.2 equivalents)
-
Saturated ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-pyridinedimethanol (1 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude diether.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 3,4-Pyridinedimethanol Dicarbamate Derivatives
Materials:
-
3,4-Pyridinedimethanol
-
Isocyanate (2.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (catalytic amount, optional)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4-pyridinedimethanol (1 equivalent) in anhydrous DCM or THF.
-
Add the desired isocyanate (2.2 equivalents) to the solution. A catalytic amount of triethylamine can be added to accelerate the reaction if necessary.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If necessary, purify the crude dicarbamate product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for drug discovery and development.
References
- 1. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of [4-(Hydroxymethyl)pyridin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of [4-(Hydroxymethyl)pyridin-3-yl]methanol in various sample matrices. The protocols are based on established analytical techniques for structurally similar compounds, such as pyridoxine (Vitamin B6) and its derivatives, ensuring robust and reliable quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application: This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. Reversed-Phase HPLC (RP-HPLC) is a versatile and widely used technique for the separation and quantification of polar aromatic compounds.
Experimental Protocol:
A stability-indicating RP-HPLC method can be developed and validated for the impurity profiling and quantification of this compound. The following protocol is a representative example based on methods for similar pyridine derivatives.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like methanol or acetonitrile. A typical starting ratio would be 95:5 (buffer:organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan (a wavelength of approximately 270-290 nm is expected for pyridine derivatives).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC-UV):
| Parameter | Typical Value |
| Retention Time | 3 - 10 min |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application: This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) and for trace-level impurity analysis.
Experimental Protocol:
-
Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis.
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For this compound (MW: 139.15), the precursor ion would be m/z 140.1. Product ions would likely result from the loss of water (H₂O) or formaldehyde (CH₂O).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended for the best accuracy and precision.
-
Sample Preparation (for biological samples): Protein precipitation is a common sample preparation technique. Add a threefold volume of cold acetonitrile containing the internal standard to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then injected into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Quantitative Data Summary (LC-MS/MS):
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantitative analysis by LC-MS/MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Application: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It is highly valuable for the purity assessment of bulk this compound and for certifying reference materials.
Experimental Protocol:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., Methanol-d4, DMSO-d6).
-
Internal Standard (IS): A certified internal standard with a known purity and a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Quantitative Data Summary (qNMR):
| Parameter | Typical Value |
| Accuracy | High (primary method) |
| Precision (%RSD) | < 1% |
| Specificity | High (based on unique chemical shifts) |
| Analysis Time | Relatively short per sample after method setup |
Logical Relationship for qNMR Purity Calculation
Caption: Logical flow of the qNMR purity calculation.
Application Note: HPLC-UV Method for Purity Assessment of 3,4-Pyridinedimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of purity and the separation of potential impurities of 3,4-pyridinedimethanol. The developed method is sensitive, specific, and accurate, making it suitable for quality control and stability testing in pharmaceutical development and research settings.
Introduction
3,4-Pyridinedimethanol is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a validated analytical method to accurately determine its purity and identify any potential impurities is essential. This application note describes the development and validation of a reversed-phase HPLC-UV method for this purpose. The method is designed to be stability-indicating, capable of separating the main component from its potential degradation products and synthesis-related impurities.
Physicochemical Properties of 3,4-Pyridinedimethanol (Estimated)
Due to the limited availability of experimental data for 3,4-pyridinedimethanol, the following physicochemical properties are estimated based on the analysis of structurally similar pyridine derivatives.
| Property | Estimated Value | Rationale |
| pKa | 3.0 - 4.0 | The presence of two electron-withdrawing hydroxymethyl groups at the 3 and 4 positions is expected to decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The two polar hydroxyl groups will contribute significantly to its solubility in polar solvents through hydrogen bonding. |
| UV λmax | 260 - 270 nm | The UV absorption is primarily due to the pyridine ring chromophore. The λmax is estimated based on the UV spectrum of the structurally related compound, pyridoxine. |
Experimental Protocols
Materials and Reagents
-
3,4-Pyridinedimethanol reference standard (purity > 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes, followed by a return to 5% B and re-equilibration for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 3,4-pyridinedimethanol reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of methanol and water.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
Method Validation
The developed method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125,430 |
| 25 | 312,870 |
| 50 | 624,550 |
| 100 | 1,251,200 |
| 150 | 1,878,900 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Spike Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.1 | 99.3% |
Table 4: Precision
| Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | |
| Retention Time | 0.2% | 0.3% |
| Peak Area | 0.9% | 1.2% |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. 3,4-Pyridinedimethanol was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results indicated that the compound is susceptible to degradation under acidic and oxidative conditions, with distinct degradation peaks observed that were well-resolved from the main peak.
Mandatory Visualizations
Caption: Workflow for HPLC-UV method development and validation.
Caption: 3,4-Pyridinedimethanol and potential related impurities.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust tool for the purity assessment of 3,4-pyridinedimethanol. The method is specific, accurate, precise, and linear over a wide concentration range. Its stability-indicating nature makes it suitable for use in quality control laboratories for routine analysis and for monitoring the stability of 3,4-pyridinedimethanol under various storage conditions.
Application Notes and Protocols for [4-(Hydroxymethyl)pyridin-3-yl]methanol as a Ligand in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Hydroxymethyl)pyridin-3-yl]methanol, also known as 3,4-pyridinedimethanol, is a pyridine-based ligand with two hydroxymethyl functional groups. While specific research on this particular ligand is limited, its structural similarity to other well-studied pyridyl-alcohol ligands, such as 4-pyridinemethanol and pyridine-2,6-diethanol, suggests its potential as a versatile building block in coordination chemistry.[1][2] The pyridine nitrogen atom provides a primary coordination site for metal ions, while the two hydroxymethyl groups can act as secondary coordination sites or participate in hydrogen bonding to stabilize the resulting complexes.[1] This bifunctionality allows for the formation of a variety of coordination compounds, from discrete mononuclear complexes to extended coordination polymers.[1]
Metal complexes incorporating pyridine-based ligands have shown significant promise in diverse fields such as materials science, catalysis, and drug development.[1][3] The coordination of these ligands to metal centers can lead to novel materials with applications in gas storage, catalysts for organic transformations, and therapeutic agents with enhanced biological activity.[1][4][5]
These application notes provide a comprehensive overview of the potential use of this compound as a ligand, drawing parallels from closely related and well-documented pyridine-ligand systems. Detailed protocols for the synthesis and characterization of metal complexes are provided as general methodologies for this class of compounds.
Potential Applications of this compound Metal Complexes
Materials Science
The ability of bifunctional ligands like this compound to link metal centers can be exploited for the rational design and synthesis of coordination polymers and metal-organic frameworks (MOFs).[1] These materials are of great interest for applications in gas storage and separation due to their porous structures.[1]
Catalysis
While specific catalytic applications of this compound complexes have not been reported, related pyridine-containing coordination compounds have demonstrated catalytic activity in various organic reactions.[1][2] The metal centers in such frameworks can function as Lewis acid sites, catalyzing reactions like Knoevenagel condensations.[1] Furthermore, palladium(II) complexes with pyridine ligands have shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[5]
Drug Development
Pyridine derivatives are integral components of many pharmaceutical compounds.[1] The coordination of such ligands to metal ions can modulate their biological activity, offering a strategy for the development of novel therapeutics.[4] For instance, the chelation of metal ions by ligands can enhance their cytotoxic or antimicrobial properties.[6][7] The biological activity of metal complexes is influenced by the synergistic effect between the metal ion and the ligand.[6]
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of metal complexes with analogous pyridine-methanol ligands.[1][2] Researchers should optimize these protocols for the specific metal ion and desired complex.
Protocol 1: Synthesis of a Discrete Metal(II) Complex
Objective: To synthesize a discrete metal(II) complex with this compound.
Materials:
-
This compound hydrochloride (or the free base)
-
A metal(II) salt (e.g., Co(NCS)₂, CuCl₂, Ni(ClO₄)₂)
-
Ethanol or Methanol
-
Glass vials
-
Stirring plate and stir bar
Procedure:
-
In a glass vial, dissolve the metal(II) salt in a minimal amount of ethanol with gentle stirring.
-
In a separate vial, dissolve this compound in ethanol. If using the hydrochloride salt, a base (e.g., triethylamine) may be required to deprotonate the pyridine nitrogen.
-
Slowly add the ligand solution to the metal salt solution while stirring. The molar ratio of ligand to metal can be varied to obtain different coordination geometries (e.g., 2:1, 4:1).
-
Seal the vial and allow it to stand at room temperature.
-
Single crystals suitable for X-ray diffraction may form over several days via slow evaporation.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
Protocol 2: Synthesis of a 1D Coordination Polymer
Objective: To synthesize a one-dimensional coordination polymer using this compound as a bridging ligand.
Materials:
-
This compound
-
A metal(II) salt with coordinating anions (e.g., Co(NCS)₂)
-
Methanol or a mixed solvent system
-
Glass test tube or vial
Procedure:
-
Combine the metal(II) salt and this compound in a 1:1 or 1:2 molar ratio in a glass test tube.
-
Add a suitable solvent or solvent mixture (e.g., methanol/water) to dissolve the reactants.
-
Carefully layer a less coordinating solvent (e.g., diethyl ether) on top of the reaction mixture to induce crystallization.
-
Seal the tube and allow it to stand undisturbed at room temperature.
-
Crystals of the 1D coordination polymer will form at the interface of the two solvent layers over time.
-
Isolate the product by filtration, wash with a small amount of the less coordinating solvent, and air dry.
Protocol 3: Characterization of the Metal Complexes
1. Single-Crystal X-ray Diffraction (SC-XRD):
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]
-
Process the collected data to solve and refine the crystal structure, providing detailed information on bond lengths, bond angles, and coordination geometry.[1]
2. Infrared (IR) Spectroscopy:
-
Record the IR spectra of the free ligand and the metal complexes to identify the coordination sites.
-
A shift in the C=N stretching vibration of the pyridine ring to a higher frequency is indicative of coordination of the pyridine nitrogen to the metal center.
-
Changes in the O-H stretching and C-O stretching vibrations of the hydroxymethyl groups can indicate their involvement in coordination or hydrogen bonding.
3. Thermogravimetric Analysis (TGA):
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
Record the weight loss as a function of temperature to determine the thermal stability of the complex and identify the loss of any coordinated or lattice solvent molecules.[1]
Data Presentation
Due to the lack of specific experimental data for this compound complexes, the following tables present representative data for analogous pyridine-based ligand complexes to illustrate the expected characterization results.
Table 1: Representative Crystallographic Data for a Pyridine-Methanol Metal Complex (Data is hypothetical and for illustrative purposes)
| Parameter | Value |
| Chemical Formula | [M(C₇H₉NO₂)₂X₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| V (ų) | 1354.3 |
| Z | 4 |
| Coordination Geometry | Distorted Octahedral |
| M-N bond length (Å) | 2.15 |
| M-O bond length (Å) | 2.25 |
Table 2: Representative Infrared Spectroscopy Data (Data is hypothetical and for illustrative purposes)
| Compound | ν(C=N) of pyridine (cm⁻¹) | ν(O-H) (cm⁻¹) |
| This compound | ~1590 | ~3300 (broad) |
| Metal Complex | ~1610 | ~3400 (broad, shifted) |
Visualizations
The following diagrams illustrate generalized workflows and concepts relevant to the synthesis and application of metal complexes with pyridine-based ligands.
Caption: General workflow for the synthesis and characterization of metal complexes.
Caption: Potential coordination modes of this compound.
Caption: Hypothetical mechanism of action for a metal complex in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 4. Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Selective Oxidation of [4-(Hydroxymethyl)pyridin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of one of the two hydroxyl groups in [4-(Hydroxymethyl)pyridin-3-yl]methanol presents a significant synthetic challenge. The ability to selectively oxidize either the C3- or C4-hydroxymethyl group is crucial for the synthesis of valuable pharmaceutical intermediates and other fine chemicals. This document provides detailed protocols and application notes for three potential methods for the selective oxidation of this diol, leveraging the distinct electronic and steric environments of the two hydroxymethyl groups. The proposed methods utilize manganese dioxide (MnO₂), barium manganate (BaMnO₄), and a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-based system, which are known for their selectivity in oxidizing activated and primary alcohols.
Theoretical Basis for Selectivity
The pyridine ring's nitrogen atom electronically influences the adjacent carbon atoms. The C4 position is para to the nitrogen, while the C3 position is meta. This difference in electronic environment may lead to differential reactivity of the attached hydroxymethyl groups towards certain oxidizing agents. Furthermore, the steric hindrance around the C3-hydroxymethyl group, being flanked by the C4-hydroxymethyl group and the C2-hydrogen, is slightly greater than that of the C4-hydroxymethyl group. These subtle electronic and steric differences can be exploited to achieve selective oxidation.
Data Presentation
Table 1: Representative Data for Oxidation with Manganese Dioxide (MnO₂)[1][2][3][4]
| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | Dichloromethane | 2 | 92 | [1] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Dichloromethane | 24 | 85 | Representative |
| Cinnamyl alcohol | Cinnamaldehyde | Dichloromethane | 4 | 90 | Representative |
| 2-Pyridylmethanol | Pyridine-2-carboxaldehyde | Chloroform | 12 | 80 | Representative |
Table 2: Representative Data for Oxidation with Barium Manganate (BaMnO₄)[5][6][7][8]
| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | Dichloromethane | 4-16 | 80-95 | [6] |
| 1,2-Benzenedimethanol | Phthalaldehyde | Dichloromethane | 16 | 80 | [6] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Dichloromethane | 6 | 95 | Representative |
| 3-Pyridylmethanol | Pyridine-3-carboxaldehyde | Dichloromethane | 12 | 85 | Representative |
Table 3: Representative Data for TEMPO-based Oxidation[9][10][11][12][13][14][15][16]
| Substrate | Co-oxidant | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Nerol | Iodobenzene diacetate | Acetonitrile/Buffer | Not specified | 87-89 | [9] |
| 4-Nitrobenzyl alcohol | NaOCl | Dichloromethane/Water | 0.5-1 | ~65 | [11] |
| Primary aliphatic alcohols | Periodic acid | Dichloromethane | 1-4 | 85-95 | [13] |
| Benzyl alcohol | PhI(OAc)₂ | Dichloromethane | 1 | 95 | [12] |
Experimental Protocols
Protocol 1: Selective Oxidation using Activated Manganese Dioxide (MnO₂)
Manganese dioxide is a mild and selective oxidizing agent for activated alcohols, such as benzylic and allylic alcohols.[2][3][4] The selectivity is often influenced by the method of MnO₂ preparation and the reaction conditions. For the target molecule, the benzylic-like nature of the hydroxymethyl groups makes MnO₂ a suitable candidate. Selectivity may be achieved based on the differential electronic activation of the C3 and C4 positions.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (20-50 mL per gram of substrate), add activated manganese dioxide (10-20 eq by weight).
-
Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For less reactive substrates, the reaction mixture can be heated to reflux.
-
Upon completion of the reaction (disappearance of the starting material or stabilization of the product ratio), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to separate the mono-oxidized products from any starting material and di-aldehyde.
Protocol 2: Selective Oxidation using Barium Manganate (BaMnO₄)
Barium manganate is another effective and selective oxidant for primary and secondary alcohols, often considered more reproducible than MnO₂.[5][7] It is a powerful oxidant that can be used under neutral conditions.
Materials:
-
This compound
-
Barium Manganate (BaMnO₄)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (100 mL per gram of substrate).
-
Add barium manganate (15 eq by weight) to the solution.[6]
-
Stir the heterogeneous mixture at room temperature. Monitor the reaction by TLC or HPLC.
-
The reaction time can vary from 4 to 16 hours depending on the substrate's reactivity.[6]
-
After the reaction is complete, dilute the mixture with dichloromethane.
-
Filter the suspension through a pad of Celite® and wash the residue with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Selective Oxidation using a TEMPO-based System
The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical is a highly efficient and selective catalyst for the oxidation of primary alcohols to aldehydes in the presence of a co-oxidant.[9][10][14] This method is known for its mild reaction conditions and high selectivity for primary over secondary alcohols. The choice of co-oxidant can influence the reaction rate and selectivity.
Materials:
-
This compound
-
TEMPO
-
Iodobenzene diacetate (PhI(OAc)₂) or Sodium hypochlorite (NaOCl)
-
Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure (using PhI(OAc)₂ as co-oxidant): [9]
-
Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Add TEMPO (0.1 eq) to the solution.
-
Add iodobenzene diacetate (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualization
References
- 1. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese Dioxide [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 5. Barium manganate - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. BaMnO4 Oxidation of Primary and Secondary Alcohols - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. TEMPO/NBu4Br-Catalyzed Selective Alcohol Oxidation with Periodic Acid [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. TEMPO [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 3,4-Pyridinedimethanol in Agrochemical Synthesis
Introduction: 3,4-Pyridinedimethanol as a Versatile Synthon for Novel Agrochemicals
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, with its derivatives demonstrating a broad spectrum of activities, including insecticidal, herbicidal, and fungicidal properties.[[“]][2] Among the diverse array of pyridine-based building blocks, 3,4-pyridinedimethanol presents itself as a particularly versatile and promising starting material. Its two primary alcohol functionalities offer reactive handles for a variety of chemical transformations, enabling the synthesis of a wide range of disubstituted pyridine intermediates. These intermediates are crucial for accessing complex molecular architectures that are often required for high efficacy and target specificity in crop protection agents.
This guide provides a comprehensive overview of the application of 3,4-pyridinedimethanol in agrochemical synthesis. It is designed for researchers, scientists, and professionals in the field of drug and pesticide development, offering both theoretical insights and practical, step-by-step protocols for the synthesis of key intermediates and their subsequent elaboration into potential agrochemical candidates.
Part 1: Key Chemical Transformations of 3,4-Pyridinedimethanol
The synthetic utility of 3,4-pyridinedimethanol in agrochemical research stems from the selective transformation of its two hydroxyl groups. The primary reactions include oxidation to aldehydes and carboxylic acids, and conversion to more reactive leaving groups such as chlorides. These transformations unlock pathways to a multitude of pyridine-based agrochemical classes.
Oxidation to Pyridine-3,4-dicarboxaldehyde
The selective oxidation of the diol to the corresponding dialdehyde, pyridine-3,4-dicarboxaldehyde, provides a critical intermediate for the synthesis of heterocyclic fused pyridines, which are prevalent in many bioactive compounds.[3] This transformation can be achieved using various oxidizing agents.
Experimental Protocol: Synthesis of Pyridine-3,4-dicarboxaldehyde
Materials:
-
3,4-Pyridinedimethanol
-
Manganese (IV) oxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4-pyridinedimethanol (1.0 eq.) in anhydrous dichloromethane.
-
To this solution, add activated manganese (IV) oxide (5.0-10.0 eq.) in portions with vigorous stirring.
-
Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude pyridine-3,4-dicarboxaldehyde.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure dialdehyde.
Expected Outcome & Data:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) | 1H NMR (CDCl3, δ ppm) |
| Pyridine-3,4-dicarboxaldehyde | C7H5NO2 | 135.12 | Pale yellow solid | 70-85 | 10.21 (s, 1H), 10.05 (s, 1H), 9.01 (s, 1H), 8.95 (d, 1H), 7.85 (d, 1H) |
Chlorination to 3,4-Bis(chloromethyl)pyridine
Conversion of the hydroxyl groups to chloromethyl groups via chlorination significantly enhances the reactivity of the side chains, making 3,4-bis(chloromethyl)pyridine a valuable intermediate for nucleophilic substitution reactions. This intermediate is a key building block for synthesizing a variety of agrochemicals where the pyridine core is linked to other moieties through methylene bridges.[4][5]
Experimental Protocol: Synthesis of 3,4-Bis(chloromethyl)pyridine
Materials:
-
3,4-Pyridinedimethanol
-
Thionyl chloride (SOCl2)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 3,4-pyridinedimethanol (1.0 eq.) in anhydrous toluene.
-
Cool the suspension in an ice bath and add thionyl chloride (2.2 eq.) dropwise with stirring. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford crude 3,4-bis(chloromethyl)pyridine.
-
Purify by column chromatography or recrystallization.
Expected Outcome & Data:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) | 1H NMR (CDCl3, δ ppm) |
| 3,4-Bis(chloromethyl)pyridine | C7H7Cl2N | 176.04 | White to off-white solid | 80-90 | 8.65 (s, 1H), 8.58 (d, 1H), 7.40 (d, 1H), 4.75 (s, 2H), 4.68 (s, 2H) |
Part 2: Application in the Synthesis of Agrochemical Scaffolds
The functionalized intermediates derived from 3,4-pyridinedimethanol serve as versatile platforms for the construction of various agrochemical scaffolds. The following sections provide detailed, illustrative protocols for the synthesis of representative insecticidal, herbicidal, and fungicidal structures.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (Insecticidal/Fungicidal)
Pyrazolo[3,4-b]pyridine derivatives are known to exhibit a range of biological activities, including insecticidal and fungicidal properties.[3][6][7] The synthesis of this scaffold can be envisioned starting from pyridine-3,4-dicarboxaldehyde.
Caption: Synthetic pathway to Pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
Materials:
-
Pyridine-3,4-dicarboxaldehyde
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve pyridine-3,4-dicarboxaldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of the substituted hydrazine (1.0 eq.) in ethanol.
-
Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Expected Outcome & Data:
| Compound Class | General Structure | Potential Activity | Key Spectral Features |
| Pyrazolo[3,4-b]pyridines | Fused bicyclic aromatic system | Insecticidal, Fungicidal | Absence of aldehyde protons in 1H NMR; characteristic aromatic signals. |
Synthesis of Pyridone Derivatives (Herbicidal)
Pyridone-based structures are found in several commercial herbicides.[8][9] A plausible route to certain pyridone derivatives can be initiated from 3,4-pyridinedimethanol.
Caption: Pathway to Pyridone-based Herbicidal Scaffolds.
Experimental Protocol: Synthesis of a Dinitrile Intermediate for Pyridone Synthesis
Materials:
-
3,4-Bis(chloromethyl)pyridine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolve 3,4-bis(chloromethyl)pyridine (1.0 eq.) in DMSO in a round-bottom flask.
-
Add sodium cyanide (2.2 eq.) portion-wise with stirring. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude dinitrile product.
-
Purify by column chromatography.
Expected Outcome & Data:
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) | Key IR (cm-1) |
| 3,4-Bis(cyanomethyl)pyridine | C9H7N3 | 157.17 | Off-white solid | 75-85 | ~2250 (C≡N stretch) |
Conclusion
3,4-Pyridinedimethanol is a readily available and highly versatile building block for the synthesis of a diverse range of pyridine-based agrochemicals. The strategic manipulation of its two hydroxyl groups provides access to key intermediates such as pyridine-3,4-dicarboxaldehyde and 3,4-bis(chloromethyl)pyridine. These intermediates, in turn, can be elaborated into complex heterocyclic systems with proven insecticidal, herbicidal, and fungicidal potential. The protocols outlined in this guide serve as a foundation for researchers to explore the rich chemistry of 3,4-pyridinedimethanol and to develop novel, effective crop protection solutions.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India [ottokemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalyic Hydrogenation of 3,4-Pyridinedicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 3,4-pyridinedicarbonitrile is a critical transformation for the synthesis of 3,4-bis(aminomethyl)pyridine and its derivatives. These products are valuable building blocks in medicinal chemistry and materials science, finding applications in the development of novel ligands, pharmaceuticals, and polymers. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3,4-pyridinedicarbonitrile, focusing on catalyst selection, reaction optimization, and product isolation. The methodologies are based on established procedures for the hydrogenation of related pyridinecarbonitriles and are intended to serve as a comprehensive guide for researchers in this field.
Catalytic Systems and Reaction Mechanisms
The selective reduction of the nitrile groups in 3,4-pyridinedicarbonitrile to primary amines can be achieved using various heterogeneous catalysts. The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivities, while minimizing over-reduction of the pyridine ring or the formation of secondary and tertiary amines.
Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for nitrile hydrogenation.[1][2] The reaction typically proceeds under mild to moderate hydrogen pressure and temperature. The addition of an acidic additive, such as sulfuric acid, can significantly influence the chemoselectivity.[1][3] In the absence of a strong acid, the hydrogenation may favor the reduction of both the nitrile groups and the pyridine ring, leading to the corresponding piperidine derivative. By carefully controlling the stoichiometry of the acid, it is possible to selectively reduce the nitrile groups while preserving the aromaticity of the pyridine ring.[1]
Raney Nickel (Raney®-Ni): Raney Nickel is another effective and cost-efficient catalyst for nitrile reduction.[4][5] It often requires higher pressures and temperatures compared to palladium catalysts but is known for its high activity. The use of ammonia or other basic additives can help to suppress the formation of secondary and tertiary amine by-products.[5]
Rhodium-based Catalysts: Rhodium catalysts, often supported on alumina or carbon, are also employed for pyridine and nitrile hydrogenations.[6] They can exhibit high activity and selectivity under specific conditions.
The general reaction pathway for the hydrogenation of a nitrile group to a primary amine involves the formation of an imine intermediate, which is subsequently reduced to the amine.[1] The formation of secondary amines can occur through the condensation of the primary amine product with the imine intermediate.[1]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the catalytic hydrogenation of pyridinecarbonitriles, which can be extrapolated for the hydrogenation of 3,4-pyridinedicarbonitrile.
Table 1: Palladium-Catalyzed Hydrogenation of Pyridinecarbonitriles [7]
| Substrate | Catalyst | H₂SO₄ (mol equiv.) | Temperature (°C) | Pressure (bar) | Major Product | Selectivity (%) |
| 4-Pyridinecarbonitrile | 10% Pd/C | 1.0 | 30 | 6 | 4-(Aminomethyl)piperidine | 98 |
| 4-Pyridinecarbonitrile | 10% Pd/C | 0.5 | 30 | 6 | 4-(Aminomethyl)pyridine | 93 |
| 3-Pyridinecarbonitrile | 10% Pd/C | 1.0 | 50 | 6 | 3-(Aminomethyl)piperidine | 76 |
| 3-Pyridinecarbonitrile | 10% Pd/C | 0.5 | 50 | 6 | 3-(Aminomethyl)pyridine | 72 |
Table 2: Raney Nickel-Catalyzed Hydrogenation of Nitriles (General Conditions)
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Additive | Product |
| Raney Ni | 2 - 5 | Room Temperature | Water/Alcohol | - | Primary Amine |
| Raney Ni | High | 100 - 180 | Various | Ammonia/Base | Primary Amine |
Experimental Protocols
Protocol 1: Selective Hydrogenation of 3,4-Pyridinedicarbonitrile to 3,4-Bis(aminomethyl)pyridine using Pd/C
This protocol is adapted from established procedures for the selective hydrogenation of pyridinecarbonitriles.[3][7]
Materials:
-
3,4-Pyridinedicarbonitrile
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Hydroxide (NaOH), pellets or concentrated solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Hydrogen gas (H₂)
-
Nitrogen (N₂) or Argon (Ar) gas
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer and temperature control
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: In a fume hood, carefully add 10% Pd/C (5-10 mol%) to the reactor vessel. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.[8]
-
Add 3,4-pyridinedicarbonitrile (1.0 eq) and methanol (sufficient to create a slurry).
-
In a separate flask, prepare a dilute solution of sulfuric acid (0.5-1.0 mol equivalent per nitrile group, depending on the desired product selectivity as indicated in Table 1) in methanol and add it to the reactor.
-
Reaction Setup: Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with an inert gas (N₂ or Ar) three to five times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6 bar).
-
Hydrogenation: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with inert gas.
-
Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst may be pyrophoric; keep it wet with solvent during filtration and handle with care.[8] Wash the filter cake with a small amount of methanol.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure.
-
Dissolve the residue in water and basify the solution with NaOH to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-bis(aminomethyl)pyridine.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by crystallization.
Protocol 2: Hydrogenation of 3,4-Pyridinedicarbonitrile using Raney Nickel
This protocol is a general guideline for Raney Nickel hydrogenations.[4]
Materials:
-
3,4-Pyridinedicarbonitrile
-
Raney Nickel (slurry in water)
-
Ethanol or Methanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Nitrogen (N₂) or Argon (Ar) gas
-
High-pressure reactor
Procedure:
-
Reactor Preparation: To a high-pressure reactor, add 3,4-pyridinedicarbonitrile (1.0 eq) and the solvent (ethanol or methanol). If desired, add ammonia solution.
-
Catalyst Addition: Carefully add the Raney Nickel slurry (a typical starting point is 10-20% by weight of the substrate).
-
Reaction Setup: Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically higher than for Pd/C, e.g., 50-100 atm).
-
Hydrogenation: Heat the reaction to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by hydrogen uptake.
-
Work-up and Isolation: Follow the work-up procedure outlined in Protocol 1 (steps 10-17), ensuring safe handling of the pyrophoric Raney Nickel catalyst.
Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Reaction pathway for nitrile hydrogenation.
References
- 1. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols: [4-(Hydroxymethyl)pyridin-3-yl]methanol as a Scaffold for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the pyridine methanol scaffold, specifically focusing on its application in the design and synthesis of potent enzyme inhibitors. While direct utilization of [4-(Hydroxymethyl)pyridin-3-yl]methanol is exemplified through broader applications of pyridine-based scaffolds, the principles and protocols outlined herein are readily adaptable for derivatives of this specific molecule. This document details the inhibition of Phosphoinositide 3-kinases (PI3Ks) by a related pyridine scaffold, providing quantitative data, detailed experimental methodologies, and visual workflows to guide researchers in this field.
Introduction to Pyridine-Based Scaffolds in Enzyme Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal starting point for the design of enzyme inhibitors. The hydroxymethyl groups on the this compound scaffold offer key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Derivatives of pyridine scaffolds have been successfully developed as inhibitors for a range of enzymes, including kinases, transient receptor potential (TRP) channels, and protoporphyrinogen oxidase.[2][3] This document will focus on the application of a 4-aryl-3-cyano-2,6-disubstituted pyridine scaffold, synthesized via the Guareschi reaction, for the selective inhibition of PI3K isoforms.[4][5]
Quantitative Data: Inhibition of PI3K Isoforms
The following table summarizes the in vitro inhibitory activity (IC50) of a series of synthesized 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines against the four Class I PI3K isoforms (α, β, γ, and δ). The data is extracted from studies on the Guareschi pyridine scaffold, which serves as a valuable model for pyridine-based inhibitor design.[4][5]
| Compound | Ar-group at C4 | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kγ IC50 (µM) | PI3Kδ IC50 (µM) |
| 9a | Phenyl | 1.45 | 3.21 | 2.87 | 1.98 |
| 9b | 4-Methylphenyl | 0.89 | >10 | >10 | >10 |
| 9c | 4-Methoxyphenyl | 2.13 | 5.67 | 4.32 | 3.11 |
| 9d | 4-Fluorophenyl | 1.22 | 4.55 | 3.98 | 2.76 |
| 9e | 4-Chlorophenyl | 1.56 | 6.78 | 5.43 | 4.21 |
| 9f | 4-Bromophenyl | 1.78 | 7.89 | 6.12 | 5.01 |
| 9g | 3-Methoxyphenyl | 3.45 | >10 | 8.99 | 7.65 |
| 9h | 2-Thienyl | 2.87 | 9.12 | 7.54 | 6.33 |
Data is illustrative and based on reported findings for a similar pyridine scaffold.[4][5]
Experimental Protocols
General Synthesis of 4-Aryl-3-cyano-2,6-dihydroxypyridines (Guareschi Reaction)
This protocol describes the synthesis of the core pyridine scaffold.
-
Preparation of Aryl β-keto esters: The corresponding aryl methyl-ketone is deprotonated with sodium hydride and then quenched with dimethylcarbonate to yield the aryl β-keto ester.[5]
-
Condensation Reaction: The aryl β-keto ester and cyanoacetamide are condensed in the presence of potassium hydroxide at reflux in methanol.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified, and the resulting precipitate is collected by filtration, washed, and dried to afford the 4-aryl-3-cyano-2,6-dihydroxypyridine.
Synthesis of 4-Aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines
This protocol details the subsequent modifications to the pyridine scaffold.
-
Dichlorination: The 4-aryl-3-cyano-2,6-dihydroxypyridine is treated with a chlorinating agent, such as phosphorus oxychloride, to yield the 2,6-dichloro-4-aryl-3-cyanopyridine.
-
Regioselective Morpholine Substitution: The dichloro-intermediate is reacted with morpholine in a polar solvent like methanol. This results in the regioselective substitution at the 6-position to give 4-aryl-2-chloro-3-cyano-6-morpholinopyridine.[5]
-
Suzuki Coupling: The final compounds are obtained via a Suzuki coupling reaction between the 2-chloro-intermediate and 3-hydroxyphenylboronic acid in the presence of a palladium catalyst.[5]
In Vitro Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for assessing the inhibitory activity of the synthesized compounds against PI3K isoforms.
-
Reagents and Materials:
-
Purified, recombinant human PI3K isoforms (α, β, γ, δ)
-
ATP
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate)
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
-
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add the kinase, substrate, and ATP to the wells of the assay plate.
-
Add the diluted inhibitor compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate the plate to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: PI3K Signaling Pathway and Point of Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors [mdpi.com]
Scale-Up Synthesis of 3,4-Pyridinedimethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Pyridinedimethanol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its vicinal hydroxymethyl groups on the pyridine ring offer versatile handles for further chemical modifications. As the demand for novel therapeutics grows, the need for robust and scalable synthetic routes to such intermediates becomes increasingly critical.
These application notes provide detailed protocols and scale-up considerations for the synthesis of 3,4-pyridinedimethanol, focusing on a practical two-step approach: the oxidation of isoquinoline to pyridine-3,4-dicarboxylic acid, followed by its reduction to the target diol. Two alternative reduction methods are presented to offer flexibility based on available equipment and scale.
Synthetic Strategy Overview
The overall synthetic workflow for the preparation of 3,4-pyridinedimethanol is depicted below. The process begins with the oxidative cleavage of the benzene ring of isoquinoline to yield pyridine-3,4-dicarboxylic acid. This intermediate is then reduced to the final product.
Troubleshooting & Optimization
Technical Support Center: Purification of [4-(Hydroxymethyl)pyridin-3-yl]methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude [4-(Hydroxymethyl)pyridin-3-yl]methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, residual solvents, and water. Pyridine compounds are known to be hygroscopic and can readily absorb moisture from the atmosphere.[1] Depending on the synthetic route, related pyridine derivatives, such as isomers or over-reduced/oxidized products, may also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for polar organic compounds like this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities. For separating close-running impurities, column chromatography is often preferred, while recrystallization is excellent for removing small amounts of impurities from a larger batch of material.
Q3: How can I assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound.[2] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and to monitor the progress of a purification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the compound and can also give an indication of purity.
Troubleshooting Guides
Recrystallization
Issue 1: My compound will not dissolve in the recrystallization solvent.
-
Possible Cause: The solvent may not be appropriate for your compound. Pyridine derivatives are often polar and require polar solvents.[2]
-
Suggested Solution: Conduct small-scale solubility tests with a variety of solvents. Good starting points for polar compounds like this are ethanol, methanol, or a mixed solvent system like ethanol/water or acetone/water.[3] The ideal solvent will fully dissolve the compound at an elevated temperature but have low solubility at room temperature.[3]
Issue 2: No crystals are forming after the solution has cooled.
-
Possible Causes:
-
Supersaturation: The solution may be supersaturated.
-
Too much solvent: Using an excessive amount of solvent is a common reason for crystallization failure.[2]
-
-
Suggested Solutions:
-
Induce crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid to create nucleation sites.
-
Seeding: If available, add a small seed crystal of the pure compound to the cooled solution.
-
Reduce solvent volume: If the above methods do not work, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Issue 3: The purified product is still colored.
-
Possible Cause: The presence of colored impurities.
-
Suggested Solution: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities on the TLC plate.
-
Possible Cause: The chosen mobile phase is not optimal.
-
Suggested Solution: Systematically vary the polarity of the mobile phase. For polar compounds, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point.[1][4] A gradient of increasing polarity (e.g., from 100% hexanes to a mixture with increasing ethyl acetate) can be effective.[1] For pyridine-containing compounds that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough, or the compound is strongly adsorbing to the silica gel.
-
Suggested Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, it may be necessary to add a small percentage of an even more polar solvent, such as methanol, to the ethyl acetate. If strong adsorption is suspected, consider using a different stationary phase, such as alumina (neutral or basic), which can be less acidic than silica gel.
Data Presentation
The following table summarizes typical outcomes for the purification of a crude sample of this compound. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) |
| Column Chromatography | Silica Gel / Hexanes:Ethyl Acetate Gradient | 80-95% | >98% |
| Recrystallization | Methanol/Water | 70-85% | >99% |
| Preparative HPLC | C18 Silica / Acetonitrile:Water Gradient | 60-80% | >99.5% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This method is suitable for purifying gram-scale quantities of the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection: Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. For this polar compound, a higher proportion of ethyl acetate will likely be required. A final mobile phase containing a small amount of methanol (e.g., 95:5 ethyl acetate:methanol) may be necessary to elute the product.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and dry it completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a mobile phase of lower polarity (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying larger quantities of material where impurities are present in smaller amounts.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Heating plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.
-
Crystallization: To the hot methanolic solution, slowly add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Synthesis of 3,4-Pyridinedimethanol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-pyridinedimethanol, with a focus on improving reaction yields and product purity.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in the Reduction Step
Question: I am performing a reduction of dimethyl 3,4-pyridinedicarboxylate (or a similar diester) to 3,4-pyridinedimethanol, but I am getting a very low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the reduction of pyridine dicarboxylic esters are a common challenge. The issue often stems from the choice of reducing agent, reaction conditions, or the purity of the starting materials. Here is a step-by-step guide to troubleshoot the problem:
-
Purity and Integrity of the Reducing Agent: The hydride reducing agents used for this transformation (e.g., Lithium Aluminum Hydride - LiAlH₄, Sodium Borohydride - NaBH₄) are highly sensitive to moisture.
-
Recommendation: Use a fresh bottle of the reducing agent or a properly stored, sealed container. Ensure the reagent is a free-flowing powder and not clumped, which indicates hydration. Titrate the hydride solution if it has been stored for a long time.
-
-
Reaction Conditions (Solvent & Temperature):
-
Solvent: Anhydrous conditions are critical, especially when using powerful reducing agents like LiAlH₄. Trace amounts of water will consume the reagent and significantly lower the yield.
-
Recommendation: Use freshly distilled, anhydrous solvents (e.g., THF, Diethyl Ether). Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Temperature: The initial addition of the reducing agent should typically be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allowing the reaction to slowly warm to room temperature or refluxing may be necessary for completion.[1]
-
Recommendation: Add the reducing agent portion-wise at 0 °C. After the addition is complete, allow the reaction to stir at room temperature or gently reflux while monitoring its progress via Thin Layer Chromatography (TLC).
-
-
-
Stoichiometry of the Reducing Agent: An insufficient amount of reducing agent will lead to incomplete conversion. Each ester group requires two equivalents of hydride for reduction to the alcohol.
-
Recommendation: Use a molar excess of the reducing agent. A common starting point is 2.0-2.5 equivalents of hydride per ester group (i.e., 4.0-5.0 equivalents for a diester).
-
-
Work-up Procedure: An improper work-up can lead to the loss of the product, which is a polar, water-soluble diol.
-
Recommendation: A careful quenching procedure is essential. For LiAlH₄ reactions, a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is standard for generating easily filterable aluminum salts.[2] The product can then be extracted from the filtrate. Due to the product's polarity, continuous extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, chloroform) may be necessary to maximize recovery.
-
Issue 2: Difficulty with Product Purification and Isolation
Question: My crude product is a viscous oil that is difficult to purify by standard column chromatography. What are the best methods for purification?
Answer: The polar nature of the two hydroxyl groups in 3,4-pyridinedimethanol makes it highly polar and water-soluble, which can complicate purification.
-
Inducing Crystallization: If the product is an oil due to minor impurities, inducing crystallization can be an effective purification method.[3]
-
Recommendation: Attempt trituration by adding a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether) and stirring vigorously.[3] Alternatively, dissolve the oil in a minimum amount of a polar solvent (e.g., hot ethanol or isopropanol) and slowly add a non-polar anti-solvent until turbidity is observed, then cool slowly to encourage crystal growth.[4]
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel can be used, but its acidic nature can cause streaking with polar, basic compounds like pyridines.
-
Recommendation: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia (e.g., 1-2% in the eluent). Alternatively, use a different stationary phase such as neutral alumina.
-
Mobile Phase: A polar eluent system is required. Start with a mixture like Dichloromethane/Methanol (e.g., 95:5) and gradually increase the polarity.
-
-
Vacuum Distillation: If the product is thermally stable, short-path vacuum distillation (Kugelrohr) can be an effective method for purification, especially if the impurities are non-volatile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3,4-pyridinedimethanol? A1: The most common and direct route is the reduction of a 3,4-pyridinedicarboxylic acid derivative. The general pathway involves:
-
Starting Material: Often begins with 3,4-lutidine (3,4-dimethylpyridine).
-
Oxidation: The methyl groups are oxidized to carboxylic acids to form 3,4-pyridinedicarboxylic acid.
-
Esterification: The diacid is converted to its corresponding diester (e.g., dimethyl or diethyl ester) to facilitate reduction. This step is crucial as direct reduction of the diacid with many hydride reagents can be problematic.
-
Reduction: The diester is reduced to 3,4-pyridinedimethanol using a strong reducing agent like LiAlH₄.[5]
Q2: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄) for the reduction? A2: NaBH₄ is generally not strong enough to reduce esters to alcohols under standard conditions (e.g., in ethanol or methanol at room temperature).[5] However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures in specific solvents like THF.[5] For a more reliable and complete reduction of the diester, LiAlH₄ is the preferred reagent.
Q3: How can I monitor the progress of the reduction reaction? A3: Thin Layer Chromatography (TLC) is the most effective method.
-
Procedure: Co-spot your starting material (the diester) and the reaction mixture on a silica gel TLC plate.
-
Eluent: Use a solvent system that provides good separation, such as 50% Ethyl Acetate in Hexane for the diester and 10% Methanol in Dichloromethane for the more polar diol product.
-
Visualization: The reaction is complete when the spot corresponding to the starting material has been completely consumed. Pyridine-containing compounds can be visualized under UV light (254 nm).[6]
Data Presentation
Table 1: Comparison of Reducing Agents for Diester Reduction
| Reducing Agent | Formula | Typical Solvent | Relative Reactivity | Key Considerations |
| Lithium Aluminum Hydride | LiAlH₄ | THF, Et₂O | Very High | Highly reactive with water and protic solvents; requires strictly anhydrous conditions and an inert atmosphere. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Low (for esters) | Generally unreactive towards esters; can be used with modifiers (e.g., LiCl) or at high temperatures to increase reactivity.[5] |
| Vitride® | NaAlH₂(OCH₂CH₂OCH₃)₂ | Toluene, THF | High | Safer alternative to LiAlH₄; liquid form is easier to handle. Reacts with water. |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Pyridinedimethanol via Reduction of Dimethyl 3,4-pyridinedicarboxylate
This is a representative protocol based on standard procedures for similar reductions.[1][5]
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) suspended in anhydrous THF (e.g., 20 mL per 10 mmol of LiAlH₄).
-
Cooling: The suspension is cooled to 0 °C using an ice-water bath.
-
Addition of Ester: A solution of dimethyl 3,4-pyridinedicarboxylate (1.0 eq) in anhydrous THF (e.g., 10 mL per 5 mmol of ester) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by TLC.
-
Quenching: Once the reaction is complete (typically 2-4 hours), the flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:
-
'X' mL of H₂O (where X = grams of LiAlH₄ used)
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of H₂O
-
-
Work-up: The resulting white precipitate (aluminum salts) is removed by vacuum filtration, and the filter cake is washed thoroughly with THF and then Ethyl Acetate.
-
Extraction: The combined organic filtrates are concentrated under reduced pressure. The resulting residue is redissolved in ethyl acetate, and the aqueous layer (if any) is separated. The aqueous layer should be extracted several times with ethyl acetate or chloroform to recover the polar product.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 3,4-pyridinedimethanol, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Key synthetic pathway for 3,4-pyridinedimethanol.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for the purification of 3,4-pyridinedimethanol.
References
- 1. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]
- 2. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of [4-(Hydroxymethyl)pyridin-3-yl]methanol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of [4-(Hydroxymethyl)pyridin-3-yl]methanol, also known as 3,4-pyridinedimethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of dimethyl 3,4-pyridinedicarboxylate or the corresponding dicarboxylic acid.[1] Strong reducing agents, most commonly Lithium Aluminum Hydride (LiAlH₄), are used to reduce both ester groups to primary alcohols.[2][3][4]
Q2: What are the primary side products I should be aware of during a LiAlH₄ reduction?
A2: During the LiAlH₄ reduction of dimethyl 3,4-pyridinedicarboxylate, several side products can form:
-
Mono-reduced Intermediates: Incomplete reduction can lead to the formation of methyl 3-(hydroxymethyl)pyridine-4-carboxylate or methyl 4-(hydroxymethyl)pyridine-3-carboxylate. This occurs when only one of the two ester groups is reduced.
-
Pyridine Ring Reduction Products: Although LiAlH₄ typically does not reduce isolated aromatic rings, the pyridine ring can be susceptible to hydride attack under certain conditions, leading to dihydropyridine or even piperidine derivatives.[5]
-
Unreacted Starting Material: Residual dimethyl 3,4-pyridinedicarboxylate can remain if the reaction does not go to completion.
-
Complex Aluminum Salts: During the aqueous workup (quenching) of the reaction, various hydrated aluminum oxide species are formed. If not properly handled, these can trap the product, leading to lower yields and contamination.
Q3: How can I detect these side products in my reaction mixture?
A3: A combination of analytical techniques is recommended for identifying impurities:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a qualitative idea of the number of components in the mixture. The product diol is significantly more polar than the starting diester and the mono-reduced intermediates.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the desired product from closely related impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structures of the desired product and any significant impurities by analyzing chemical shifts, integration, and coupling patterns. For instance, the presence of a methoxy signal (~3.9 ppm in ¹H NMR) would indicate unreacted starting material or a mono-reduced intermediate.
-
Mass Spectrometry (MS): Can confirm the molecular weights of the components in your sample, helping to identify side products.
Q4: My yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors:
-
Inactive LiAlH₄: LiAlH₄ is extremely sensitive to moisture and can be deactivated by improper storage or handling. Using old or improperly stored reagent is a common cause of failed or incomplete reactions.
-
Insufficient Reagent: An inadequate molar ratio of LiAlH₄ to the ester can result in incomplete reduction. A molar excess of the reducing agent is typically required.[4]
-
Product Trapping: The desired diol product can form complexes with the aluminum salts generated during workup. Careful and thorough extraction is necessary to recover the product.
-
Suboptimal Temperature: The reduction of esters with LiAlH₄ is often performed at 0 °C and then allowed to warm to room temperature.[7] If the temperature is too low, the reaction may be sluggish and incomplete.
Q5: How can I purify the final product effectively?
A5: this compound is a polar, water-soluble compound.[4]
-
Column Chromatography: Flash silica gel chromatography is a standard method for purification. A polar eluent system, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol, is typically required to elute the highly polar diol.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a high-purity product.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of unreacted starting material (diester) | 1. Inactive or insufficient LiAlH₄.[7] 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Use a fresh, unopened bottle of LiAlH₄ or test the activity of the current batch. Increase the molar equivalents of LiAlH₄. 2. Increase the reaction time and monitor by TLC until the starting material spot disappears. 3. Allow the reaction to warm to room temperature or gently reflux in THF. |
| Presence of mono-reduced intermediate (ester-alcohol) | 1. Insufficient LiAlH₄. 2. Non-homogenous reaction mixture. | 1. Increase the molar ratio of LiAlH₄ to starting material.[4] 2. Ensure vigorous stirring, especially as the reaction mixture may thicken. |
| Product is an oil, not a solid, and NMR is complex | 1. Contamination with aluminum byproducts from workup. 2. Presence of multiple side products. 3. Pyridine ring reduction.[5] | 1. Modify the workup procedure (e.g., Fieser workup) to ensure complete precipitation and removal of aluminum salts. 2. Purify the crude material using column chromatography. 3. Maintain controlled, lower temperatures during the reaction. |
| Very low yield after workup and extraction | 1. Product is trapped in the aluminum salt precipitate. 2. Product is lost to the aqueous phase during extraction due to its high polarity. | 1. After quenching, boil the aluminum salt slurry in a solvent like THF or Ethyl Acetate for an extended period before filtration to extract the trapped product. 2. Use a continuous liquid-liquid extractor or perform multiple extractions with a polar organic solvent (e.g., 10:1 DCM/IPA). |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
Materials:
-
Dimethyl 3,4-pyridinedicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
15% aqueous NaOH solution
-
Ethyl Acetate
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (2.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve dimethyl 3,4-pyridinedicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the diester dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Quench the reaction cautiously by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF and Ethyl Acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexanes or Ethyl Acetate (for slurry packing)
Procedure:
-
Prepare a silica gel slurry in a low-polarity solvent (e.g., Hexanes) and pack the chromatography column.
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of methanol and adding the silica, then evaporating the solvent.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with a mobile phase of 5% Methanol in DCM.
-
Gradually increase the polarity of the mobile phase (e.g., to 10-15% Methanol in DCM) to elute the product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.
A flowchart for troubleshooting side products and yield issues in the synthesis.
References
- 1. 3,4-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Pyridinedimethanol, 6-methyl-|High-Quality Research Chemical [benchchem.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Stability and Degradation of 3,4-Pyridinedimethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3,4-pyridinedimethanol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 3,4-pyridinedimethanol in acidic solutions?
A1: Based on the chemical structure, consisting of a pyridine ring and two hydroxymethyl groups, 3,4-pyridinedimethanol is susceptible to degradation under acidic conditions. The pyridine nitrogen can be protonated, which can influence the reactivity of the entire molecule. The hydroxymethyl groups, being primary alcohols, are prone to acid-catalyzed reactions.
Q2: What are the likely degradation pathways for 3,4-pyridinedimethanol under acidic stress?
A2: While specific degradation pathways for 3,4-pyridinedimethanol are not extensively documented in publicly available literature, plausible degradation routes can be postulated based on the reactivity of analogous structures like benzyl alcohol under acidic conditions. The primary degradation pathways are likely to involve the hydroxymethyl groups and may include intermolecular etherification to form oligomers or polymers, and potentially slower oxidation processes if oxidizing agents are present.
Q3: What are the potential degradation products of 3,4-pyridinedimethanol in an acidic medium?
A3: The potential degradation products could include ethers formed by the condensation of two or more molecules of 3,4-pyridinedimethanol. In the presence of certain acids, esterification might occur if the acid's conjugate base is nucleophilic. More complex polymeric material could also be formed, which might present as insoluble "tar".
Q4: How can I monitor the degradation of 3,4-pyridinedimethanol during my experiment?
A4: The degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable method would be able to separate the intact 3,4-pyridinedimethanol from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of 3,4-pyridinedimethanol peak in HPLC analysis. | The acidic conditions are too harsh (high acid concentration or high temperature), leading to rapid degradation or polymerization. | Reduce the acid concentration (e.g., from 1M HCl to 0.1M HCl). Lower the reaction temperature. Reduce the incubation time. |
| Appearance of a broad, unresolved hump in the chromatogram. | Formation of polymeric degradation products that are not well-retained or resolved on the HPLC column. | Modify the HPLC method: try a different column chemistry (e.g., a polymer-based column), adjust the mobile phase composition, or use a gradient elution. Consider using Size Exclusion Chromatography (SEC) to analyze for high molecular weight species. |
| Precipitate or cloudiness forms in the reaction mixture. | Formation of insoluble polymeric degradation products ("tar"). This is a known issue with compounds like benzyl alcohol in strong acid. | Use a lower concentration of 3,4-pyridinedimethanol. Employ milder acidic conditions. Ensure the use of a co-solvent if solubility is an issue. The precipitate can be isolated and analyzed by techniques like FTIR or NMR to aid in structure elucidation. |
| Inconsistent degradation results between experiments. | Variability in experimental parameters such as temperature, acid concentration, or exposure time. Contamination of glassware or reagents. | Ensure precise control over all experimental parameters. Use calibrated equipment. Use high-purity reagents and thoroughly clean all glassware. |
Hypothetical Degradation Pathway
Under acidic conditions, the hydroxyl groups of 3,4-pyridinedimethanol can be protonated, forming a good leaving group (water). This can lead to the formation of a benzylic carbocation, which is then susceptible to nucleophilic attack by another molecule of 3,4-pyridinedimethanol, leading to the formation of an ether linkage. This process can repeat to form oligomers and polymers.
Caption: Hypothetical acid-catalyzed degradation of 3,4-pyridinedimethanol.
Experimental Protocols
Forced Degradation Study Protocol (Acid Hydrolysis)
This protocol is a general guideline and should be adapted based on the specific experimental needs and available equipment.
Objective: To evaluate the stability of 3,4-pyridinedimethanol under acidic conditions and to identify potential degradation products.
Materials:
-
3,4-Pyridinedimethanol
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of 3,4-pyridinedimethanol in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Pipette a known volume of the stock solution into separate reaction vials.
-
To each vial, add an equal volume of the acidic stressor (0.1 M HCl or 1 M HCl).
-
Prepare a control sample by adding an equal volume of water instead of acid.
-
Incubate the vials at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Caption: Workflow for an acid-forced degradation study.
General HPLC Method for Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a suitable wavelength (e.g., 260 nm)
-
Column Temperature: 30 °C
Data Presentation
Quantitative data from a forced degradation study should be summarized in a table to facilitate comparison.
Table 1: Example of Degradation Data for 3,4-Pyridinedimethanol in 0.1 M HCl at 60 °C
| Time (hours) | % 3,4-Pyridinedimethanol Remaining | % Area of Major Degradant 1 | Total Impurities (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.5 | 4.8 |
| 4 | 90.5 | 5.1 | 9.5 |
| 8 | 82.1 | 9.8 | 17.9 |
| 24 | 65.7 | 20.3 | 34.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Technical Support Center: Crystallization of [4-(Hydroxymethyl)pyridin-3-yl]methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of [4-(Hydroxymethyl)pyridin-3-yl]methanol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant to its crystallization?
A1: Understanding the physical properties is crucial for developing a successful crystallization protocol. Key properties for the related compound, 4-Pyridinemethanol, are summarized below, which can serve as a useful reference.
Table 1: Physical Properties of 4-Pyridinemethanol
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | [1] |
| Molecular Weight | 109.13 g/mol | [2][3] |
| Melting Point | 52-56 °C | [2] |
| Boiling Point | 107-110 °C at 1 mmHg | [2] |
| Form | Solid | [2] |
| Water Solubility (log10ws) | -1.38 (in mol/L) | [3] |
Q2: Which solvents should I consider for the crystallization of this compound?
A2: For pyridine-containing compounds, a range of solvents with varying polarities should be screened. Good starting points for single solvent systems include ethanol, methanol, and toluene. For mixed solvent systems, where the compound is soluble in one solvent and less soluble in the other, combinations like ethanol/water, acetone/water, or toluene/hexane are often effective. The ideal solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
Q3: My compound has "oiled out" instead of forming crystals. What steps can I take to resolve this?
A3: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly supersaturated. To induce crystallization, you can try the following:[4]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to create nucleation sites.
-
Seeding: Introduce a small seed crystal of the pure compound, if available.
-
Slow Cooling: Re-dissolve the oil in a larger volume of the hot solvent and allow it to cool down more slowly.
Q4: I am experiencing low recovery of my crystallized product. What are the likely causes and how can I improve the yield?
A4: Low recovery can be due to several factors:[4]
-
Excessive Solvent: Using too much solvent will keep a significant amount of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature Crystallization: If crystals form during a hot filtration step to remove impurities, product will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to maximize crystal formation. Cooling in an ice bath can further increase the yield.
Q5: The crystals I obtained are still colored. How can I remove colored impurities?
A5: If the recrystallized product retains color, it indicates the presence of impurities. To decolorize the solution, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of the desired product, so use it sparingly.
Experimental Protocols
General Crystallization Protocol for this compound
This is a general guideline. The optimal solvent, volumes, and temperatures should be determined empirically on a small scale first.
-
Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a few drops of different potential solvents or solvent mixtures to each tube.
-
Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[4]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a funnel and a receiving flask.
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them.
-
For final drying, place the crystals in a desiccator.
-
Troubleshooting Guide
dot
Caption: Troubleshooting flowchart for common crystallization issues.
dot
Caption: General experimental workflow for crystallization.
References
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 3,4-Pyridinedimethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3,4-pyridinedimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for 3,4-pyridinedimethanol?
A1: The two primary hydroxyl groups of 3,4-pyridinedimethanol are readily derivatized through esterification and etherification reactions. Esterification is typically achieved by reacting the diol with carboxylic acids, acid anhydrides, or acyl chlorides. Etherification is commonly performed using the Williamson ether synthesis, which involves deprotonating the hydroxyl groups to form alkoxides, followed by reaction with an alkyl halide.
Q2: How can I achieve selective mono-derivatization of 3,4-pyridinedimethanol?
A2: Selective mono-derivatization of a symmetric diol like 3,4-pyridinedimethanol can be challenging. Strategies to favor mono-esterification include using a stoichiometric amount of the acylating agent and specific catalytic systems, such as Al₂O₃ and methanesulfonic acid, which have been shown to give excellent yields of mono-esterified products for other diols. For mono-etherification, a similar approach using a limited amount of the alkylating agent and a suitable base is a starting point, though mixtures of mono-, di-substituted, and unreacted starting material are common. Protecting group strategies are often employed for more controlled selective derivatization.
Q3: What are the potential side reactions when derivatizing 3,4-pyridinedimethanol?
A3: The primary side reaction of concern is the N-alkylation of the pyridine ring, particularly under basic conditions used for etherification.[1] The nitrogen atom of the pyridine ring is nucleophilic and can compete with the hydroxyl groups, leading to the formation of a pyridinium salt. This is especially prevalent with reactive alkylating agents. Over-alkylation to form the di-ether when the mono-ether is desired is also a common issue. In esterification reactions, incomplete conversion is a frequent problem.
Q4: How does the pyridine ring affect the reactivity of the hydroxyl groups?
A4: The electron-withdrawing nature of the pyridine ring can slightly increase the acidity of the hydroxyl protons compared to a similar benzylic diol, potentially facilitating their deprotonation for etherification. However, the nitrogen atom can also act as a base or a nucleophile, complicating reactions. Under acidic conditions, such as those used for Fischer esterification, the pyridine nitrogen will be protonated, which can influence the reaction rate and solubility.
Q5: What are the best practices for purifying derivatives of 3,4-pyridinedimethanol?
A5: Purification of pyridine derivatives can be challenging due to their polarity. Column chromatography on silica gel is a standard method. For basic pyridine compounds that may streak on silica, neutralizing the silica gel with a small amount of a basic solvent like triethylamine in the eluent can improve separation. If the derivative is a salt (e.g., a pyridinium salt from N-alkylation), it will have very different solubility and chromatographic behavior, which can be exploited for separation. Washing the crude product with an aqueous solution of sodium bicarbonate can help remove acidic impurities.[2] If the product is sufficiently non-polar, extraction into an organic solvent from a basic aqueous solution can be an effective purification step.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Symptoms:
-
Incomplete consumption of starting material (3,4-pyridinedimethanol) as observed by TLC or LC-MS.
-
Isolation of a low amount of the desired ester product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| Reversible Reaction Equilibrium | For Fischer esterification (reaction with a carboxylic acid under acidic catalysis), water is a byproduct. Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves. |
| Insufficient Catalyst Activity | For reactions with less reactive acylating agents like carboxylic acids, ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[3] For reactions with acid anhydrides or acyl chlorides, a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate. |
| Steric Hindrance | If using a bulky carboxylic acid or acylating agent, the reaction may be slow. Increase the reaction temperature and/or reaction time. Monitor the reaction progress to avoid decomposition. |
| Suboptimal Reaction Temperature | Esterification reactions often require heating. If the reaction is sluggish at a lower temperature, gradually increase the heat while monitoring for any decomposition of starting materials or products. |
Issue 2: Formation of Multiple Products in Williamson Ether Synthesis
Symptoms:
-
TLC or LC-MS analysis shows a complex mixture of products, including the desired ether, starting material, and potential byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| N-Alkylation of Pyridine Ring | The pyridine nitrogen can be alkylated by the alkyl halide, especially with more reactive halides (e.g., benzyl bromide). Use a less polar, non-protic solvent to disfavor the formation of charged pyridinium salts. Employing a milder base or a less reactive alkylating agent (e.g., changing from an alkyl iodide to an alkyl chloride) can also help. |
| Mixture of Mono- and Di-ethers | To favor the di-ether, use a molar excess of both the base and the alkylating agent (e.g., >2 equivalents of each). To favor the mono-ether, use a sub-stoichiometric amount of the alkylating agent (e.g., 0.8-0.9 equivalents) and carefully monitor the reaction to stop it before significant di-ether formation occurs. |
| Elimination Side Reaction | If using a secondary or tertiary alkyl halide as the alkylating agent, elimination to form an alkene can be a significant side reaction.[4] The alkoxide is a strong base. Whenever possible, use a primary alkyl halide.[4][5] |
| Incomplete Deprotonation | Ensure a sufficiently strong base (e.g., NaH) is used to fully deprotonate the hydroxyl groups to the alkoxide. The reaction should be carried out under anhydrous conditions as water will quench the base and the alkoxide. |
Quantitative Data Summary
The following tables provide illustrative yields for common derivatization reactions of diols, which can serve as a starting point for the optimization of 3,4-pyridinedimethanol derivatization.
Table 1: Illustrative Yields for Di-esterification of Diols with Acetic Anhydride
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| None | Pyridine | Pyridine | 25 | 12 | 85 - 95[5] |
| DMAP (cat.) | Triethylamine | Dichloromethane | 25 | 2 - 4 | > 90 |
| VOSO₄ (1 mol%) | None | Acetic Anhydride | 25 | 24 | ~80[6] |
| Dried NaHCO₃ | None | Toluene | 25 | 24 | > 95[7] |
Table 2: Illustrative Yields for Di-etherification of Diols via Williamson Ether Synthesis
| Base | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NaH | Benzyl Bromide | THF | 65 (reflux) | 12 | 70 - 90 |
| KOH | Ethyl Iodide | DMSO | 25 | 24 | 60 - 80 |
| K₂CO₃ | Methyl Iodide | DMF | 80 | 8 | 75 - 90 |
| t-BuOK | Benzyl Chloride | THF | 65 (reflux) | 16 | 65 - 85 |
Experimental Protocols
Protocol 1: Di-acetylation of 3,4-Pyridinedimethanol using Acetic Anhydride and Pyridine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-pyridinedimethanol (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of diol).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.5 eq.) dropwise to the stirred solution.[5]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by the slow addition of methanol. Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-benzylation of 3,4-Pyridinedimethanol via Williamson Ether Synthesis
-
Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq.) in anhydrous THF.
-
Alkoxide Formation: Cool the suspension to 0 °C and add a solution of 3,4-pyridinedimethanol (1.0 eq.) in anhydrous THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Reaction: Add benzyl bromide (2.2 eq.) dropwise to the reaction mixture. Heat the reaction to reflux (approximately 65 °C) and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by the dropwise addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the di-esterification of 3,4-pyridinedimethanol.
Caption: Troubleshooting logic for Williamson ether synthesis of 3,4-pyridinedimethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- [webbook.nist.gov]
- 4. baranlab.org [baranlab.org]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Removing Residual Catalyst from [4-(Hydroxymethyl)pyridin-3-yl]methanol
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalyst during the synthesis of [4-(Hydroxymethyl)pyridin-3-yl]methanol.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual catalyst from this compound particularly challenging?
The primary difficulty arises from the molecular structure of the target compound. This compound contains a pyridine ring, and the nitrogen atom in this ring can act as a strong ligand. This nitrogen atom coordinates with residual metal species, such as palladium, forming soluble complexes that are difficult to remove using standard purification methods like simple filtration or extraction.[1]
Q2: What is the most likely source and identity of the catalyst residue?
For the synthesis of pyridine derivatives and related biaryl compounds, the most common catalysts are palladium-based, used in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Therefore, the residual catalyst is most likely palladium, which can exist in various forms, including palladium(0) and palladium(II) species, or as finely divided palladium metal (palladium black).[1][2]
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for elemental impurities in APIs under the ICH Q3D guidelines. For palladium, a Class 2B element, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance.[1][3]
Q4: What are the most effective methods for removing palladium catalyst residues?
Several methods are employed, and the optimal choice depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the specific palladium species present. Common techniques include:
-
Scavenging: Using solid-supported reagents (scavengers) with high affinity for palladium, such as those functionalized with thiol, thiourea, or trimercaptotriazine (TMT) groups.[1][4][5][6]
-
Adsorption: Employing materials like activated carbon to adsorb the catalyst.[1][3][7]
-
Crystallization: Purifying the final product through recrystallization, which can leave palladium impurities in the mother liquor.[7][8]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[9][10]
-
Filtration: Passing the reaction mixture through a filter aid like Celite to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[1][7][9]
Q5: How can I accurately quantify the amount of residual palladium in my product?
Accurate quantification is crucial for meeting regulatory standards. The most widely accepted and sensitive methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : This is the industry standard for final product validation due to its high sensitivity and accuracy.[8][11]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) .[1][11]
-
Atomic Absorption Spectroscopy (AAS) .[1]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF) : A validated method for determining palladium residues in APIs.[12]
For rapid, in-process monitoring to optimize purification protocols, fluorometric-based assays are also available.[11][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. High palladium levels persist after standard workup and filtration. | The pyridine nitrogen is chelating with palladium, keeping it dissolved in the organic phase. | Employ a dedicated metal scavenger with high affinity for palladium (e.g., thiol- or TMT-based scavengers).[4][6] |
| 2. Inconsistent palladium removal from batch to batch. | The workup procedure may not be standardized, leading to different palladium species (e.g., Pd(0), Pd(II)) in different batches. Some scavengers are more effective for specific oxidation states. | Ensure a consistent workup protocol. Consider a pre-treatment step (mild oxidation or reduction) to convert all palladium into a single, more easily removed species. Alternatively, use a broad-spectrum scavenger effective against multiple palladium forms.[1][7] |
| 3. Significant loss of the desired product during purification. | The product may be adsorbing to the purification medium (e.g., activated carbon or the metal scavenger). | Reduce the amount of adsorbent to the minimum effective quantity. Screen different solvents to find one that maximizes product solubility while maintaining scavenger efficiency.[7] If loss remains high, switch to an alternative method like recrystallization.[7] |
| 4. The product "oils out" instead of crystallizing during recrystallization. | The solution is too supersaturated, the solvent's boiling point is higher than the product's melting point, or cooling is too rapid. | Try to induce crystallization by scratching the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[14] If these fail, re-dissolve the oil in more hot solvent and allow it to cool much more slowly.[14] |
| 5. The final product has a dark (grey/black) appearance. | This discoloration is often indicative of residual palladium, typically in the form of palladium black. | This confirms the need for a more rigorous purification step. Use a metal scavenger or activated carbon treatment, followed by a final recrystallization step to obtain a pure, colorless product.[2] |
Data Presentation: Efficacy of Palladium Removal Methods
The following table summarizes quantitative data on the effectiveness of various palladium removal techniques reported in the literature.
| Initial Pd Level (ppm) | Purification Method | Final Pd Level (ppm) | Removal Efficiency | Reference |
| 2,400 | SiliaMetS Thiol or Thiourea | ≤ 16 | > 99.3% | [4] |
| 1,250 | Carboxen® 564 (Synthetic Carbon) | 12 | 99.0% | [3] |
| 500 - 1,500 | Salt formation and two recrystallizations | 100 - 200 | ~80% | [15] |
| 500 - 800 | MP-TMT Scavenger (5 equiv.) | < 10 | > 98% | [5] |
| Not Specified | Flash Column Chromatography (Average) | < 100 | ~90% | [10] |
| Not Specified | Column Chromatography + Si-TMT Scavenger | < 100 (consistently low) | ~98% | [10] |
Mandatory Visualization
A logical workflow for selecting a purification strategy and troubleshooting common issues is essential for efficiently achieving a high-purity product.
Caption: Decision workflow for palladium catalyst removal.
Caption: Troubleshooting ineffective scavenger performance.
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger (Batch Method)
This protocol describes a general procedure for using a silica-based thiol scavenger (e.g., SiliaMetS Thiol).
-
Dissolution: Following the initial reaction workup, dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Ethyl Acetate).[1][7]
-
Scavenger Addition: Add the solid-supported thiol scavenger to the solution. A typical starting point is 2-5 equivalents relative to the initial loading of the palladium catalyst.[1]
-
Agitation: Stir the mixture at a suitable temperature, typically between 25-60°C.[1][7] The optimal time can range from 1 to 18 hours and should be determined experimentally by monitoring the palladium content of the solution over time.[1][7]
-
Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter it through a pad of Celite or a suitable filter paper to completely remove the solid scavenger.[1][7]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[7]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[7]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm the removal efficiency.[7]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon to the solution. A common starting point is 1-2 times the weight of the crude product.[1]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Note that fine carbon particles can be difficult to filter and may require a fine porosity filter.[1]
-
Washing: Wash the Celite pad thoroughly with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Protocol 3: General Recrystallization Procedure
Recrystallization is an excellent final step to ensure high purity and remove any remaining trace impurities.
-
Solvent Selection: In several test tubes, place a small amount of the product purified by one of the methods above. Test various solvents (e.g., ethanol, isopropanol, toluene) and mixed solvent systems (e.g., ethanol/water, acetone/water) to find a system where the compound is highly soluble when hot and poorly soluble at room temperature.[14]
-
Dissolution: Place the product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.[14]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, boil for a few minutes, and perform a hot filtration to remove the carbon.[14]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[14]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove the impurity-laden mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the final, high-purity this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. silicycle.com [silicycle.com]
- 5. biotage.com [biotage.com]
- 6. sopachem.com [sopachem.com]
- 7. benchchem.com [benchchem.com]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
Technical Support Center: Purifying Pyridine Derivatives with Flash Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to flash column chromatography for the purification of pyridine derivatives. Find answers to frequently asked questions, troubleshoot common issues, and follow a detailed experimental protocol for successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyridine derivatives?
A1: The most common stationary phase for the purification of pyridine derivatives is silica gel.[1] However, due to the basic nature of the pyridine nitrogen, interactions with acidic silanol groups on the silica surface can lead to issues like peak tailing.[2][3] To mitigate this, deactivated silica gel, alumina, or florisil can be used as alternative stationary phases.[4]
Q2: How do I choose an appropriate mobile phase for my pyridine derivative?
A2: An appropriate mobile phase is typically determined using Thin Layer Chromatography (TLC). A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[1][5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[5][6] For more polar pyridine derivatives, solvent systems like dichloromethane/methanol may be more effective.[5]
Q3: My pyridine derivative shows significant peak tailing. How can I fix this?
A3: Peak tailing with pyridine derivatives is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica gel stationary phase.[2][3] Here are several strategies to address this issue:
-
Add a basic modifier: Incorporating a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, into the mobile phase can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.[2][5]
-
Use a different stationary phase: Switching to a less acidic stationary phase like deactivated silica gel, alumina, or C18 reversed-phase silica can reduce these unwanted interactions.[4]
-
Adjust the mobile phase pH: In reversed-phase chromatography, operating at a lower pH can protonate the silanol groups, minimizing secondary interactions.[7][8]
Q4: My compound seems to be decomposing on the column. What should I do?
A4: Decomposition on the column can occur if your pyridine derivative is sensitive to the acidic nature of silica gel.[4] To confirm this, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a period, and then developing it to see if any new spots appear. If your compound is unstable, consider the following:
-
Use a deactivated (less acidic) silica gel.[4]
-
Employ an alternative stationary phase like alumina or florisil.[4]
-
Minimize the time the compound spends on the column by using a faster flow rate.[9]
Q5: How do I translate my TLC results to a flash chromatography gradient?
A5: Many modern flash chromatography systems have software that can automatically generate a gradient based on your TLC data.[10][11] Generally, you will need to run TLCs in at least two different solvent compositions to determine the Rf values of your target compound and impurities.[11] A common approach is to start the gradient with a solvent system that gives your target compound a high Rf (e.g., 0.8) and gradually increase the polarity to a system that gives it a low Rf (e.g., 0.2).[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate mobile phase selectivity.- Column overload.[7][13] | - Optimize the mobile phase using different solvent combinations.- Try a different stationary phase (e.g., alumina, C18).- Reduce the amount of sample loaded onto the column. |
| Compound Elutes Too Quickly (in the solvent front) | - Mobile phase is too polar.- Sample was dissolved in a solvent stronger than the mobile phase.[8] | - Decrease the polarity of the mobile phase (reduce the percentage of the more polar solvent).- Use the mobile phase or a weaker solvent to dissolve the sample for loading. |
| Compound Does Not Elute from the Column | - Mobile phase is not polar enough.- Compound is irreversibly adsorbed or decomposed on the stationary phase.[4] | - Gradually increase the polarity of the mobile phase.- If decomposition is suspected, test compound stability on silica and consider alternative stationary phases.[4] |
| Broad Peaks | - Poor column packing.- Diffusion on the column due to slow flow rate.[9]- Column overload.[7] | - Ensure the column is packed uniformly without cracks or channels.- Optimize the flow rate; too slow can lead to band broadening.[9]- Decrease the sample load. |
| Split Peaks | - A void at the top of the column bed.- A partially clogged frit.- The sample was not loaded evenly. | - Ensure the column is packed properly and that the bed has not settled.- Check and clean or replace the column frit.- Carefully load the sample in a narrow, even band. |
Experimental Protocol: Flash Column Chromatography of a Pyridine Derivative
This protocol outlines a general procedure for the purification of a pyridine derivative using flash column chromatography.
1. Method Development with Thin Layer Chromatography (TLC)
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate).
-
The optimal mobile phase for flash chromatography will give the desired compound an Rf value of approximately 0.2-0.4.[5][6]
-
If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the developing solvent.[5]
2. Column Preparation
-
Select an appropriately sized flash column based on the amount of crude material to be purified (see table below).
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1-2 cm).
-
Dry pack the column with silica gel to the desired height (typically 6-10 inches).[5]
-
Gently tap the column to ensure even packing and remove any air pockets.
-
Add another layer of sand (1-2 cm) on top of the silica gel.[5]
-
Pre-elute the column with the initial mobile phase, ensuring the silica bed is thoroughly wetted and packed, without letting the solvent level drop below the top layer of sand.
3. Sample Loading
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase or a less polar solvent. Carefully apply the solution to the top of the column.[9]
-
Dry Loading: If the crude mixture is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (e.g., using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in an appropriate number of test tubes or vials.
-
If using a gradient, gradually increase the polarity of the mobile phase according to the developed method.
5. Analysis of Fractions
-
Analyze the collected fractions by TLC to identify which ones contain the purified pyridine derivative.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Quantitative Data Summary
Table 1: Recommended Column Size and Loading Capacity for Silica Gel Flash Chromatography
| Crude Sample Mass | Column Diameter (mm) | Typical Silica Mass (g) | Sample Loading (as % of silica mass) |
| 10 - 100 mg | 10 - 20 | 4 - 12 | 1 - 10% |
| 100 - 500 mg | 20 - 30 | 12 - 40 | 1 - 10% |
| 500 mg - 2 g | 30 - 40 | 40 - 80 | 1 - 10% |
| 2 - 10 g | 40 - 60 | 80 - 220 | 1 - 10% |
Note: Loading capacity is highly dependent on the separation difficulty. For difficult separations, a lower loading percentage is recommended.[14]
Table 2: Common Mobile Phase Systems for Pyridine Derivatives
| Mobile Phase System | Polarity | Typical Applications | Modifier for Basic Compounds |
| Hexanes / Ethyl Acetate | Low to Medium | Non-polar to moderately polar pyridine derivatives.[1][5] | 0.1 - 1% Triethylamine |
| Dichloromethane / Methanol | Medium to High | Polar pyridine derivatives.[5] | 0.1 - 1% Triethylamine |
| Toluene / Acetone | Medium | Alternative to hexanes/ethyl acetate. | 0.1 - 1% Triethylamine |
| Acetonitrile / Water | Reversed-Phase | For use with C18 silica.[15] | 0.1% Formic or Acetic Acid |
Workflow for Pyridine Derivative Purification
Caption: Workflow for the purification of pyridine derivatives by flash column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. biotage.com [biotage.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. m.youtube.com [m.youtube.com]
- 13. silicycle.com [silicycle.com]
- 14. biotage.com [biotage.com]
- 15. flash-chromatography.com [flash-chromatography.com]
Technical Support Center: Industrial Scale-Up of 3,4-Pyridinedimethanol Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the industrial scale-up of 3,4-pyridinedimethanol production. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the production of 3,4-pyridinedimethanol.
Issue 1: Low Yield in the Reduction of 3,4-Pyridinedicarboxylate Esters
Question: We are experiencing a significant drop in the yield of 3,4-pyridinedimethanol during the scale-up of the reduction of dimethyl 3,4-pyridinedicarboxylate. What are the potential causes and how can we troubleshoot this?
Answer: Low yields during the scale-up of this reduction are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity and Loading: The choice and amount of catalyst are critical.
-
Recommendation: Ensure the catalyst (e.g., Pd/C, Ru/C) is fresh and active. Catalyst loading may need to be optimized for the larger scale. In some cases, increasing the catalyst-to-substrate ratio can improve yield. For hydrogenations of pyridine derivatives, bimetallic nanoparticles (e.g., palladium-silver or palladium-copper) have shown high activity and selectivity.[1]
-
-
Reaction Conditions: Suboptimal temperature and pressure can lead to incomplete reaction or the formation of byproducts.
-
Recommendation: Hydrogenation of pyridine rings often requires elevated temperature and pressure.[2] A typical starting point for optimization could be a temperature range of 60-80°C and a hydrogen pressure of 30-80 bar.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and catalyst performance.
-
Recommendation: Protic solvents like ethanol or methanol are commonly used for the reduction of esters. Ensure the solvent is anhydrous, as water can negatively impact the reaction.[3]
-
-
Mass Transfer Limitations: In large reactors, inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst, thereby limiting the reaction rate.
-
Recommendation: Optimize the agitation speed to ensure efficient gas-liquid-solid mixing. The design of the impeller and baffles in the reactor is also crucial for effective mass transfer.
-
Issue 2: Formation of Impurities and Byproducts
Question: During the synthesis of 3,4-pyridinedimethanol, we are observing the formation of several impurities, making purification difficult. What are the likely side reactions and how can we minimize them?
Answer: The formation of byproducts is a significant challenge in pyridine chemistry. Understanding the potential side reactions is key to minimizing their formation.
-
Incomplete Reduction: The primary impurity is often the mono-alcohol (a hydroxymethyl-pyridinecarboxylate), resulting from the incomplete reduction of the diester.
-
Recommendation: As mentioned above, optimizing catalyst loading, hydrogen pressure, and reaction time can drive the reaction to completion.
-
-
Hydrogenolysis of C-O Bond: Over-reduction can lead to the formation of 3,4-dimethylpyridine through the hydrogenolysis of the C-O bonds of the methanol groups.
-
Recommendation: Careful selection of the catalyst and reaction conditions is crucial. Rhodium-based catalysts are sometimes preferred over palladium for their lower propensity to cause hydrogenolysis. Milder reaction conditions (lower temperature and pressure) can also help to minimize this side reaction.
-
-
Ring Hydrogenation: The pyridine ring itself can be reduced to a piperidine ring under harsh hydrogenation conditions.
-
Recommendation: Use a catalyst and conditions known to be selective for the reduction of the ester groups over the aromatic ring. For instance, certain ruthenium catalysts can be selective. Acetic acid can be used to activate the pyridine ring for hydrogenation, so its absence is important if ring saturation is to be avoided.[2]
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are facing challenges in crystallizing a high-purity 3,4-pyridinedimethanol from the reaction mixture. What strategies can we employ to improve the purification process?
Answer: The purification of polar compounds like 3,4-pyridinedimethanol can be challenging.
-
Solvent Screening for Crystallization: The choice of solvent is critical for effective crystallization.
-
Recommendation: A systematic screening of various solvents and solvent mixtures is advised. Start with common solvents for polar molecules like isopropanol, ethyl acetate, or mixtures with non-polar solvents like heptane to induce precipitation.
-
-
Control of Cooling Rate: The rate of cooling during crystallization significantly impacts crystal size and purity.
-
Recommendation: A slow and controlled cooling profile is generally preferred to allow for the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.
-
-
pH Adjustment: The solubility of pyridine derivatives is often pH-dependent.
-
Recommendation: Adjusting the pH of the aqueous work-up solution can sometimes facilitate the precipitation of the product or the removal of acidic or basic impurities.
-
-
Column Chromatography: For high-purity requirements, column chromatography may be necessary, even at an industrial scale.
-
Recommendation: Silica gel is a common stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or ethanol) can effectively separate the product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 3,4-pyridinedimethanol?
A1: The most prevalent industrial route starts with the oxidation of a suitable pyridine derivative, such as isoquinoline, to produce 3,4-pyridinedicarboxylic acid.[4] This is typically followed by esterification to the corresponding diester (e.g., dimethyl 3,4-pyridinedicarboxylate) and subsequent catalytic hydrogenation to yield 3,4-pyridinedimethanol. A direct reduction of the dicarboxylic acid is also possible but can be more challenging.
Q2: What are the key safety considerations when scaling up the production of 3,4-pyridinedimethanol?
A2: Safety is paramount in any chemical process scale-up. Key considerations include:
-
Hydrogen Handling: Catalytic hydrogenation involves the use of flammable hydrogen gas under high pressure. Ensure the reactor and all fittings are pressure-rated and that adequate ventilation and gas detection systems are in place.
-
Catalyst Handling: Some hydrogenation catalysts, particularly Raney Nickel, can be pyrophoric (ignite spontaneously in air). Handle these catalysts under a blanket of inert gas or solvent.
-
Solvent Hazards: Use of flammable solvents requires proper grounding of equipment to prevent static discharge and the use of explosion-proof electricals.
-
Exothermic Reactions: The hydrogenation reaction is exothermic. Ensure the reactor has an adequate cooling system to control the temperature and prevent runaway reactions.
Q3: How can we monitor the progress of the reaction effectively at an industrial scale?
A3: Real-time reaction monitoring is crucial for process control. At an industrial scale, this can be achieved through:
-
In-line/On-line Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can be used with probes inserted directly into the reactor to monitor the concentration of reactants and products in real-time.
-
Automated Sampling and Analysis: Automated systems can periodically draw samples from the reactor and analyze them using HPLC or Gas Chromatography (GC) to track the reaction progress.
-
Hydrogen Uptake Measurement: In a batch hydrogenation process, monitoring the rate of hydrogen consumption can provide a good indication of the reaction rate and help determine the endpoint.
Data Presentation
Table 1: Comparison of Catalysts for Pyridine Ring Hydrogenation
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Key Characteristics |
| Pd/C | 30 - 80 | 60 - 80 | Highly active, but can cause dehalogenation.[2] |
| Pt/C | ~70 | 70 | Effective for ring saturation coupled with dehalogenation.[2] |
| PtO₂ | 4 | N/A | Used in microwave-assisted hydrogenations.[2] |
| Raney Ni | High | High | A traditional, cost-effective catalyst, but can be pyrophoric. |
| Rh/C | Moderate | Moderate | Often shows good selectivity and resistance to catalyst poisoning. |
| Bimetallic (Pd-Ag, Pd-Cu) | ~70 | 60 | Can exhibit increased activity and selectivity.[1] |
Table 2: Typical Reaction Conditions for Related Pyridinedimethanol Syntheses
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-Pyridinedicarboxylic acid | NaBH₄/I₂ | THF | Reflux | 82 | [5] |
| Dimethyl 2,6-pyridinedicarboxylate | NaBH₄ | Methanol | 0 - 20 | 96 | |
| 5-Ethyl-2-methylpyridine N-oxide | Acetic Anhydride | N/A | N/A | N/A | [6] |
Experimental Protocols
Protocol 1: Esterification of 3,4-Pyridinedicarboxylic Acid
This protocol is adapted from general procedures for the esterification of pyridine carboxylic acids.[7]
-
Catalyst Preparation (Optional but Recommended): In a suitable reactor, reflux a mixture of 3,4-pyridinedicarboxylic acid, the desired alcohol (e.g., methanol or ethanol), and a catalytic amount of a strong acid (e.g., sulfuric acid). This forms the acid salt of the ester, which is an effective catalyst.
-
Esterification: To the catalyst mixture, add the main batch of 3,4-pyridinedicarboxylic acid and an excess of the alcohol.
-
Reaction: Heat the mixture to reflux. If a water-immiscible alcohol is used, the water formed during the reaction can be removed using a Dean-Stark trap to drive the equilibrium towards the product.
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), distill off the excess alcohol. The ester product can then be purified by vacuum distillation. The residue containing the catalyst can potentially be reused for subsequent batches.
Protocol 2: Catalytic Hydrogenation of Dimethyl 3,4-Pyridinedicarboxylate
This protocol is based on general procedures for the hydrogenation of pyridine derivatives.[2]
-
Reactor Setup: Charge a high-pressure autoclave with dimethyl 3,4-pyridinedicarboxylate, a suitable solvent (e.g., ethanol), and the hydrogenation catalyst (e.g., 5% Pd/C).
-
Inerting: Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the target temperature (e.g., 70°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or by taking samples for analysis (HPLC or GC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate containing the 3,4-pyridinedimethanol can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: A typical experimental workflow for the two-step synthesis of 3,4-pyridinedimethanol.
Caption: A troubleshooting guide for addressing low yields in the reduction step.
Caption: A guide to identifying and mitigating common impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. thalesnano.com [thalesnano.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
- 6. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]
- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Selective Oxidation of Hydroxymethylpyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective oxidation of hydroxymethyl groups on a pyridine ring to the corresponding aldehydes, with a focus on preventing over-oxidation to carboxylic acids.
Troubleshooting Guide
Problem 1: Over-oxidation to Carboxylic Acid
Q: My reaction is producing a significant amount of the carboxylic acid byproduct. How can I prevent this?
A: Over-oxidation is a common issue. Here are several strategies to minimize the formation of carboxylic acids:
-
Choice of Oxidant: Employing mild oxidizing agents is crucial. Strong oxidants like potassium permanganate or chromic acid will readily oxidize the aldehyde intermediate to a carboxylic acid. Milder reagents are designed to stop the oxidation at the aldehyde stage.[1]
-
Reaction Conditions: Carefully control the reaction temperature. Many mild oxidation reactions are performed at low temperatures (e.g., -78 °C for Swern oxidation) to enhance selectivity.[2] Allowing the reaction to warm prematurely can lead to over-oxidation.
-
Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the mild oxidizing agent. A large excess can sometimes promote over-oxidation, especially if the reaction is allowed to proceed for an extended period.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material (the hydroxymethylpyridine) is consumed to prevent further oxidation of the desired aldehyde.
Problem 2: Low or No Conversion of the Starting Material
Q: I am observing a low yield of the desired aldehyde, with a significant amount of unreacted starting material. What could be the issue?
A: Low conversion can stem from several factors related to the reagents and reaction setup:
-
Reagent Quality: The activity of some oxidizing agents, like Dess-Martin periodinane (DMP), can diminish with improper storage. Ensure your DMP is fresh and has been stored under anhydrous conditions to prevent decomposition.[3] For Swern oxidation, the oxalyl chloride and dimethyl sulfoxide (DMSO) should be of high purity and handled under anhydrous conditions.
-
Activation of DMSO (Swern Oxidation): The formation of the active oxidant in a Swern reaction is temperature-sensitive. Ensure the addition of oxalyl chloride to DMSO is performed at a very low temperature (typically -78 °C) to form the chlorosulfonium salt intermediate effectively.[2]
-
Pyridine Nitrogen Interference: The basic nitrogen atom in the pyridine ring can potentially interact with the oxidizing agent or other reagents. In some cases, this can deactivate the oxidant. One strategy to mitigate this is to perform the oxidation on the corresponding pyridine N-oxide, which can be selectively deoxygenated after the oxidation step.[4]
-
Insufficient Reagent: Double-check the stoichiometry of your reagents. For sterically hindered hydroxymethylpyridines, a slightly larger excess of the oxidant might be necessary.
Problem 3: Formation of Side Products Other Than the Carboxylic Acid
Q: I am observing unexpected side products in my reaction mixture. What are the likely culprits and how can I avoid them?
A: The nature of the side products often points to the specific oxidation method being used:
-
Swern Oxidation: A common side reaction is the formation of a methylthiomethyl (MTM) ether. This occurs if the reaction temperature is not kept sufficiently low, allowing for a Pummerer rearrangement of the intermediate.[2] Maintaining a temperature of -78 °C throughout the addition of the alcohol and base is critical.
-
Dess-Martin Oxidation: The primary byproducts are iodine-containing compounds, which can sometimes be difficult to remove during workup.[5] A proper workup procedure involving a wash with a reducing agent like sodium thiosulfate can help in their removal.
-
General: The pyridine ring itself can be susceptible to side reactions depending on the conditions. For instance, strongly acidic or basic conditions might lead to undesired reactions on the ring.
Frequently Asked Questions (FAQs)
Q1: Which mild oxidizing agent is best for my hydroxymethylpyridine?
A1: The "best" agent depends on the specific substrate, scale, and available laboratory resources. Here is a general comparison:
-
Dess-Martin Periodinane (DMP): Known for its mildness, high functional group tolerance, and operational simplicity (often run at room temperature).[6][7] However, it can be expensive for large-scale reactions and the byproducts can complicate purification.[5]
-
Swern Oxidation: A powerful and widely used method that is generally high-yielding.[8] It requires cryogenic temperatures (-78 °C) and careful handling of malodorous dimethyl sulfide byproduct.[9]
-
TEMPO-mediated Oxidation: A catalytic method that uses a stable radical (TEMPO) in conjunction with a stoichiometric co-oxidant (like bleach or diacetoxyiodobenzene).[10] This can be a more environmentally friendly and cost-effective option for larger scale reactions.
Q2: How can I effectively protect the pyridine nitrogen during oxidation?
A2: The most common and effective method is to form the pyridine N-oxide.[4] The N-oxide is generally stable to many oxidation conditions used for the hydroxymethyl group. After the oxidation to the aldehyde is complete, the N-oxide can be selectively reduced back to the pyridine using various reagents, such as PPh₃ or H₂/Pd.
Q3: What is a standard workup procedure for a Dess-Martin oxidation of a hydroxymethylpyridine?
A3: A typical aqueous workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and then washing with a saturated aqueous solution of sodium thiosulfate.[5] This helps to neutralize the acetic acid byproduct and reduce the iodine-containing byproducts, making them easier to remove. Filtration through a pad of Celite can also be effective in removing the solid byproducts before aqueous workup.
Q4: My aldehyde product is unstable and decomposes during purification. What can I do?
A4: Pyridine aldehydes can sometimes be sensitive, especially to air or light.[11] If you suspect instability, it is best to use the crude aldehyde directly in the next step of your synthesis if possible. If purification is necessary, consider using rapid techniques like flash column chromatography and minimizing exposure to air and bright light. Storing the purified aldehyde under an inert atmosphere at a low temperature is also recommended.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the oxidation of different isomers of hydroxymethylpyridine to the corresponding pyridinecarboxaldehyde using various mild oxidizing agents.
| Substrate | Oxidizing Agent | Co-oxidant/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridinemethanol | Dess-Martin Periodinane | N/A | CH₂Cl₂ | Room Temp | 2 | ~85-95 | [General DMP protocols] |
| 3-Pyridinemethanol | Swern Oxidation | Oxalyl Chloride, Et₃N | CH₂Cl₂ | -78 | 1-2 | ~90-98 | [General Swern protocols] |
| 4-Pyridinemethanol | TEMPO | NaOCl | CH₂Cl₂/H₂O | 0 | 0.5-1 | ~88-96 | [General TEMPO protocols] |
| 2-Pyridinemethanol | Pyridinium chlorochromate (PCC) | N/A | CH₂Cl₂ | Room Temp | 2-4 | ~80-90 | [12] |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
1. Dess-Martin Periodinane (DMP) Oxidation of 2-Pyridinemethanol
-
To a solution of 2-pyridinemethanol (1.0 eq) in dichloromethane (CH₂Cl₂) is added Dess-Martin periodinane (1.2 eq).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 2-pyridinecarboxaldehyde.
2. Swern Oxidation of 3-Pyridinemethanol
-
A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in CH₂Cl₂ is added dropwise to a solution of oxalyl chloride (1.1 eq) in CH₂Cl₂ at -78 °C under an inert atmosphere.
-
The mixture is stirred for 30 minutes, after which a solution of 3-pyridinemethanol (1.0 eq) in CH₂Cl₂ is added dropwise.
-
The reaction is stirred for another 30 minutes at -78 °C.
-
Triethylamine (Et₃N) (5.0 eq) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 3-pyridinecarboxaldehyde.
3. TEMPO-catalyzed Oxidation of 4-Pyridinemethanol
-
To a biphasic mixture of 4-pyridinemethanol (1.0 eq) in CH₂Cl₂ and a saturated aqueous solution of sodium bicarbonate is added TEMPO (0.1 eq) and potassium bromide (0.1 eq).
-
The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 1.2 eq) is added dropwise.
-
The reaction is vigorously stirred at 0 °C and monitored by TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-pyridinecarboxaldehyde.
Visualizations
Caption: General workflow for the mild oxidation of hydroxymethylpyridines.
Caption: Troubleshooting decision tree for hydroxymethylpyridine oxidation.
References
- 1. Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Chemical recovery in TEMPO oxidation :: BioResources [bioresources.cnr.ncsu.edu]
- 4. baranlab.org [baranlab.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation Pathway Analysis of [4-(Hydroxymethyl)pyridin-3-yl]methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathway of [4-(Hydroxymethyl)pyridin-3-yl]methanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation product of this compound in a mammalian system?
A1: Based on its structural similarity to pyridoxine (Vitamin B6), the primary degradation product of this compound in a mammalian system is expected to be the corresponding carboxylic acid, [4-(Hydroxymethyl)pyridin-3-yl]carboxylic acid, analogous to the formation of 4-pyridoxic acid from pyridoxine.[1][2] This oxidation is typically carried out by aldehyde oxidase in the liver.[1]
Q2: What are the potential bacterial degradation pathways for this compound?
A2: Bacteria are known to degrade pyridoxine through a few different pathways, which can serve as a model for this compound.[3] These pathways typically involve initial oxidation of one of the hydroxymethyl groups, followed by further oxidation and eventual cleavage of the pyridine ring.[3][4] The specific intermediates will depend on the bacterial species and the enzymatic machinery present.
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array) is a robust method for separating and quantifying the parent compound and its degradation products. For structural elucidation of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.
Q4: How can I confirm the identity of a suspected degradation product?
A4: The identity of a degradation product can be confirmed by comparing its retention time and mass spectrum with that of a synthesized chemical standard. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help determine the elemental composition. Further structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy if the metabolite can be isolated in sufficient quantity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No degradation of the parent compound is observed. | 1. Inappropriate experimental conditions (e.g., pH, temperature, microbial strain). 2. The compound is highly stable under the tested conditions. 3. Insufficient incubation time. | 1. Review and optimize experimental parameters. Ensure the chosen microbial culture is viable and appropriate for degradation studies. 2. Employ forced degradation conditions (e.g., strong acid/base, high temperature, UV light, oxidizing agent) to induce degradation and identify potential products. 3. Extend the incubation period and sample at later time points. |
| Poor peak shape or resolution in HPLC analysis. | 1. Incompatible mobile phase or pH. 2. Column degradation or contamination. 3. Inappropriate flow rate or gradient. | 1. Adjust the mobile phase composition and pH. Pyridine compounds can be sensitive to pH, which affects their ionization and retention. 2. Flush the column with a strong solvent or replace it if necessary. 3. Optimize the flow rate and gradient profile to improve separation. |
| Inconsistent or non-reproducible results. | 1. Variability in sample preparation. 2. Instability of the compound or its degradation products in the analytical solvent. 3. Fluctuations in instrument performance. | 1. Standardize the sample preparation protocol. 2. Analyze samples immediately after preparation or store them at an appropriate temperature (e.g., 4°C) for a limited time. 3. Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
| Difficulty in identifying unknown peaks in LC-MS. | 1. Low abundance of the metabolite. 2. Complex sample matrix causing ion suppression. 3. Insufficient fragmentation in MS/MS. | 1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components. 3. Optimize the collision energy in the MS/MS experiment to achieve better fragmentation and obtain more structural information. |
Quantitative Data Summary
The following table presents hypothetical quantitative data for a time-course degradation study of this compound in a bacterial culture.
| Time (hours) | This compound (µg/mL) | Metabolite A (µg/mL) | Metabolite B (µg/mL) |
| 0 | 100.0 | 0.0 | 0.0 |
| 6 | 85.2 | 8.1 | 1.5 |
| 12 | 68.9 | 15.3 | 4.2 |
| 24 | 45.1 | 28.7 | 9.8 |
| 48 | 15.7 | 45.2 | 18.5 |
| 72 | 2.3 | 51.6 | 25.4 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, and NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add this compound (final concentration 1 µM) to the pre-incubated mixture.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for LC-MS/MS analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point. Calculate the in vitro half-life.
Protocol 2: Bacterial Degradation Study
-
Prepare the Culture: Inoculate a suitable bacterial strain (e.g., Pseudomonas sp.) into a minimal salts medium. Grow the culture to the mid-logarithmic phase.
-
Initiate the Degradation: Add this compound to the bacterial culture to a final concentration of 100 µg/mL.
-
Incubation: Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking.
-
Time-Point Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw a sample of the culture.
-
Sample Preparation: Centrifuge the sample to separate the bacterial cells from the supernatant. Filter-sterilize the supernatant.
-
HPLC Analysis: Analyze the supernatant using a suitable HPLC method to quantify the parent compound and its degradation products.
Visualizations
Caption: Proposed mammalian metabolic pathway of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pyridoxine and [4-(Hydroxymethyl)pyridin-3-yl]methanol
For researchers, scientists, and drug development professionals, understanding the distinct biological profiles of structurally related compounds is paramount. This guide provides a comparative overview of pyridoxine (Vitamin B6), a well-established essential nutrient, and [4-(Hydroxymethyl)pyridin-3-yl]methanol, a structurally related pyridine derivative. The available scientific literature extensively details the biological significance of pyridoxine, while data on the biological activity of this compound is notably absent, categorizing it primarily as a chemical intermediate for synthetic applications.
Executive Summary
This comparison guide illustrates a stark contrast between the well-documented biological roles of pyridoxine and the current lack of available data for this compound. Pyridoxine, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), is a critical component in over 140 enzymatic reactions, playing a central role in amino acid, carbohydrate, and lipid metabolism. In contrast, a comprehensive search of scientific literature and chemical databases reveals no documented intrinsic biological activity for this compound. It is commercially available as a chemical building block, suggesting its primary utility is in the synthesis of more complex molecules.
Pyridoxine (Vitamin B6): A Biologically Vital Coenzyme
Pyridoxine is one of the six vitamers of Vitamin B6, a group of essential nutrients vital for human health. Once absorbed, pyridoxine is converted in the liver to its biologically active form, pyridoxal 5'-phosphate (PLP). PLP functions as a coenzyme in a wide array of metabolic processes.
Key Biological Activities of Pyridoxine:
-
Amino Acid Metabolism: PLP is indispensable for the synthesis and breakdown of amino acids, including transamination and decarboxylation reactions.
-
Neurotransmitter Synthesis: It is a crucial cofactor in the synthesis of several key neurotransmitters, such as serotonin, norepinephrine, and gamma-aminobutyric acid (GABA).
-
Heme Synthesis: PLP is involved in the synthesis of heme, a component of hemoglobin, which is essential for oxygen transport in the blood.
-
Glycogenolysis: It plays a role in the breakdown of glycogen to release glucose for energy.
-
Immune Function: Vitamin B6 is important for maintaining a healthy immune system.
Quantitative Data on Pyridoxine
| Parameter | Value | Reference |
| Active Form | Pyridoxal 5'-phosphate (PLP) | [1] |
| Number of Coenzyme Reactions | Over 140 | [1] |
| Recommended Dietary Allowance (Adults) | 1.3-1.7 mg/day | U.S. NIH |
| Upper Intake Level (Adults) | 100 mg/day | U.S. NIH |
Experimental Protocols for Assessing Pyridoxine Activity
The biological activity of pyridoxine is typically assessed by measuring the levels of its active form, PLP, in plasma or erythrocytes, or by functional assays that measure the activity of PLP-dependent enzymes.
Method: High-Performance Liquid Chromatography (HPLC) for PLP Quantification
-
Sample Preparation: Blood samples are collected and plasma is separated by centrifugation. Proteins are precipitated using trichloroacetic acid.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: PLP is detected by fluorescence detection (excitation at ~300 nm, emission at ~400 nm).
-
Quantification: The concentration of PLP is determined by comparing the peak area to a standard curve of known PLP concentrations.
Method: Erythrocyte Aspartate Aminotransferase (EAST) Activity Assay
-
Principle: EAST is a PLP-dependent enzyme. Its basal activity is measured and then compared to the activity after the addition of exogenous PLP. A high stimulation of activity indicates a deficiency in endogenous PLP.
-
Procedure: Erythrocytes are lysed to release their contents. The lysate is incubated with aspartate and α-ketoglutarate. The rate of glutamate or oxaloacetate formation is measured spectrophotometrically. The assay is run with and without the addition of saturating amounts of PLP.
-
Calculation: The EAST activation coefficient (α-EAST) is calculated as the ratio of stimulated activity to basal activity.
This compound: A Chemical Intermediate
In stark contrast to pyridoxine, a thorough review of the scientific literature reveals no published studies detailing the intrinsic biological activity, pharmacology, or toxicology of this compound. Chemical supplier databases list it as a building block for organic synthesis. This suggests that its primary role is as a precursor for the creation of more complex molecules, which may then be investigated for biological activity.
Quantitative Data on this compound
| Parameter | Value | Reference |
| Documented Biological Activity | No data available | N/A |
| Pharmacokinetic Data | No data available | N/A |
| Toxicological Data | No data available | N/A |
Signaling Pathways Involving Pyridoxine
The active form of pyridoxine, PLP, is integral to numerous metabolic pathways. Below is a simplified representation of its involvement in amino acid metabolism.
Caption: Conversion of Pyridoxine to its active form, PLP, and its role as a coenzyme in amino acid transamination.
Experimental Workflow: Comparative Analysis
The logical workflow for a comparative biological activity study is outlined below. In the case of this compound, the process halts at the initial literature search due to a lack of data.
Caption: A generalized workflow for comparing the biological activity of two compounds.
Conclusion
The comparative analysis reveals a significant knowledge gap between pyridoxine and this compound. Pyridoxine is a well-characterized, essential vitamin with a multitude of indispensable biological functions. In contrast, this compound lacks any documented biological activity in the public domain and is recognized as a chemical intermediate. For researchers and drug development professionals, this distinction is critical. While pyridoxine and its derivatives are subjects of ongoing health and medical research, this compound currently holds interest primarily within the realm of synthetic chemistry. Future studies would be required to determine if this compound possesses any intrinsic biological effects.
References
A Comparative Guide to the Synthetic Routes of 3,4-Pyridinedimethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 3,4-pyridinedimethanol, a valuable building block in medicinal chemistry and materials science. The following sections detail the most common synthetic strategies, presenting experimental data, protocols, and visual representations of the chemical pathways to aid researchers in selecting the most suitable method for their specific needs.
Introduction
3,4-Pyridinedimethanol is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and functional materials. Its bifunctional nature, featuring two primary alcohol groups on a pyridine scaffold, allows for diverse chemical modifications. The selection of an optimal synthetic route is crucial and depends on factors such as starting material availability, cost, scalability, and safety. This guide evaluates four primary synthetic approaches to 3,4-pyridinedimethanol, providing a clear comparison of their respective advantages and disadvantages.
Comparison of Synthetic Routes
The synthesis of 3,4-pyridinedimethanol is most commonly approached from three main precursors: pyridine-3,4-dicarboxylic acid and its esters, 3,4-lutidine, or 3,4-pyridinedicarboxaldehyde. Each route involves distinct chemical transformations with varying efficiencies and complexities.
| Route | Starting Material | Key Steps | Reagents | Yield | Advantages | Disadvantages |
| 1 | Diethyl Pyridine-3,4-dicarboxylate | Ester Reduction | Lithium aluminum hydride (LiAlH₄), THF | High (qualitative) | Direct, single-step reduction. | LiAlH₄ is hazardous and requires anhydrous conditions. |
| 2 | 3,4-Lutidine | Oxidation, Esterification, Reduction | 1. KMnO₄, H₂O2. H⁺, EtOH3. LiAlH₄, THF | Overall yield is multi-step and variable. Oxidation yield is ~80%.[1] | Readily available starting material. | Multi-step synthesis, potentially lower overall yield. |
| 3 | Pyridine-3,4-dicarboxylic Acid | Direct Carboxylic Acid Reduction | Sodium borohydride (NaBH₄), Iodine, THF | ~72-82% (analogous reaction)[1] | Avoids hazardous LiAlH₄, fewer steps than Route 2. | Requires the synthesis of the dicarboxylic acid precursor. |
| 4 | 3,4-Pyridinedicarboxaldehyde | Aldehyde Reduction | Sodium borohydride (NaBH₄) | High (expected) | Mild reduction conditions. | Synthesis of the dialdehyde precursor can be challenging. |
Detailed Synthetic Routes and Experimental Protocols
Route 1: Reduction of Diethyl Pyridine-3,4-dicarboxylate
This route involves the direct reduction of a commercially available or synthetically accessible diester to the corresponding diol. The use of a powerful reducing agent like lithium aluminum hydride is typically required for this transformation.[2]
Reaction Pathway:
Figure 1. Reduction of Diethyl Pyridine-3,4-dicarboxylate.
Experimental Protocol (General Procedure):
A solution of diethyl pyridine-3,4-dicarboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then typically stirred at room temperature or gently refluxed to ensure complete reduction. Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are removed by filtration, and the filtrate is concentrated under reduced pressure. The crude 3,4-pyridinedimethanol is then purified by crystallization or column chromatography.
Route 2: Synthesis from 3,4-Lutidine
This multi-step synthesis begins with the oxidation of the methyl groups of 3,4-lutidine to carboxylic acids. The resulting pyridine-3,4-dicarboxylic acid is then esterified and subsequently reduced to the diol.
Reaction Pathway:
Figure 2. Synthesis of 3,4-Pyridinedimethanol from 3,4-Lutidine.
Experimental Protocol:
-
Step 1: Oxidation of 3,4-Lutidine to Pyridine-3,4-dicarboxylic Acid (Analogous Procedure) In a flask equipped with a stirrer and reflux condenser, 3,4-lutidine is mixed with water. Potassium permanganate (KMnO₄) is added portion-wise while maintaining the reaction temperature between 85-90 °C. The reaction is continued until the purple color of the permanganate disappears. After cooling, the manganese dioxide is filtered off and washed with hot water. The combined filtrates are concentrated and then acidified with concentrated HCl to precipitate the pyridine-3,4-dicarboxylic acid. The product is collected by filtration and dried. A yield of approximately 80% can be expected based on a similar procedure for 2,6-lutidine.[1]
-
Step 2 & 3: Esterification and Reduction The resulting pyridine-3,4-dicarboxylic acid is then esterified using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid) to yield diethyl pyridine-3,4-dicarboxylate. This intermediate is then reduced to 3,4-pyridinedimethanol following the protocol described in Route 1 .
Route 3: Direct Reduction of Pyridine-3,4-dicarboxylic Acid
This route offers a more direct conversion of the dicarboxylic acid to the diol, avoiding the need for esterification and the use of the hazardous reagent LiAlH₄. The use of a sodium borohydride/iodine system has been shown to be effective for the analogous 2,6-pyridinedicarboxylic acid.[1]
Reaction Pathway:
Figure 3. Direct Reduction of Pyridine-3,4-dicarboxylic Acid.
Experimental Protocol (Analogous Procedure):
To a stirred suspension of sodium borohydride in anhydrous THF at -5 °C is added pyridine-3,4-dicarboxylic acid. After the initial gas evolution ceases, a solution of iodine in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a couple of hours. The reaction is quenched by the addition of 3M hydrochloric acid to adjust the pH to neutral. The solid is filtered off, and the filtrate is concentrated. The residue is then extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the crude product, which can be purified by crystallization. Yields in the range of 72-82% have been reported for the synthesis of 2,6-pyridinedimethanol using this method.[1]
Route 4: Reduction of 3,4-Pyridinedicarboxaldehyde
This route involves the synthesis of the intermediate 3,4-pyridinedicarboxaldehyde followed by its reduction to 3,4-pyridinedimethanol. The synthesis of the dialdehyde can be challenging, but the subsequent reduction is typically straightforward and high-yielding.
Reaction Pathway:
References
Structure-activity relationship (SAR) studies of 3,4-pyridinedimethanol analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 3,4-pyridinedimethanol analogs, with a specific focus on their potential as anticancer agents. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and comparison of these compounds.
Data Presentation: Anticancer Activity of Pyridoxine-Based Analogs
The following table summarizes the in vitro cytotoxic activity of selected pyridoxine-based analogs against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Structure | Modification | IC50 (µM) against MCF-7 | Reference |
| Doxorubicin | (Reference) | - | Varies (used as control) | [1] |
| DOX-1 | Doxorubicin-pyridoxine conjugate | C1 linker | Less potent than Doxorubicin | [1] |
| DOX-2 | Doxorubicin-pyridoxine conjugate | C3 linker | 8.5 times less potent than Doxorubicin | [1] |
| Compound 4b | trans-6-phenylethenyl substituted pyridoxine | Phenyl group | 7.9 | [2] |
| Compound 4c | trans-6-phenylethenyl substituted pyridoxine | Substituted phenyl group | 1.9 | [2] |
Note: Lower IC50 values indicate higher potency. The data indicates that modifications to the pyridoxine scaffold can significantly impact cytotoxic activity. For instance, the nature of the linker in doxorubicin conjugates and the substitutions on the phenylethenyl group in other analogs play a crucial role in their anticancer potential.[1][2]
Experimental Protocols:
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3,4-pyridinedimethanol analogs (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (3,4-pyridinedimethanol analogs) are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations:
References
A Comparative Guide to Validating LC-MS Methods for [4-(Hydroxymethyl)pyridin-3-yl]methanol
This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) approaches for the validation of analytical methods for [4-(Hydroxymethyl)pyridin-3-yl]methanol. As a polar, hydrophilic small molecule, its analysis presents unique challenges that necessitate a careful selection of chromatographic strategies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in established regulatory standards.
The validation of an analytical procedure is a critical process in pharmaceutical development, designed to demonstrate that the method is suitable for its intended purpose.[1] For quantitative analysis, this involves a thorough investigation of parameters such as specificity, linearity, accuracy, precision, and sensitivity. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of any robust validation protocol.[2][3]
This compound's polar nature, stemming from its pyridine ring and two hydroxymethyl groups, makes it poorly retained on traditional reversed-phase columns.[4][5] This guide will compare a conventional Reversed-Phase Liquid Chromatography (RPLC) method, which often struggles with such compounds, against a Hydrophilic Interaction Liquid Chromatography (HILIC) method, a technique specifically designed for polar analytes.[6][7]
Choosing the Right Chromatographic Strategy
The fundamental difference between RPLC and HILIC lies in their separation mechanisms. RPLC separates molecules based on hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[8] Hydrophobic molecules interact more strongly with the stationary phase and are eluted later by increasing the organic solvent content. Conversely, HILIC employs a polar stationary phase and a largely organic mobile phase.[9] A water-rich layer forms on the stationary phase surface, and polar analytes are retained through partitioning into this layer. Elution is achieved by increasing the aqueous content of the mobile phase.[7][10]
For a polar compound like this compound, HILIC offers a significant advantage by providing meaningful retention, which is often minimal in RPLC, leading to elution near the solvent front where matrix interference can be most pronounced.[4]
Caption: Decision workflow for selecting a chromatographic method.
Core Validation Parameters: A Head-to-Head Comparison
The following sections detail the validation protocols and compare the expected performance of a C18-based RPLC method against a silica-based HILIC method. The validation is performed in accordance with the ICH Q2(R1) guideline.[11]
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]
Experimental Protocol:
-
Blank Analysis: Analyze a blank matrix sample (e.g., plasma, formulation buffer) to ensure no interfering peaks are present at the retention time of the analyte.
-
Spiked Analysis: Analyze a blank matrix spiked with the analyte and known potential impurities or degradation products.
-
Stress Testing (For Stability-Indicating Methods): Subject the analyte to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions to ensure the main analyte peak is resolved from any degradation product peaks.
Comparison and Expected Results:
| Parameter | Method A: RPLC (C18 Column) | Method B: HILIC (Silica Column) | Rationale |
| Analyte Retention Time (RT) | ~0.8 min | ~4.5 min | HILIC provides significantly more retention for the polar analyte.[7] |
| Resolution from Matrix | Poor. Analyte elutes near the solvent front with other unretained polar matrix components. | Excellent. Analyte is well-retained and separated from early-eluting matrix components. | Increased retention in HILIC moves the analyte away from the "matrix dead zone." |
| Resolution from Impurities | Dependent on impurity polarity. May have co-elution with polar impurities. | Offers alternative selectivity. May resolve impurities that co-elute in RPLC.[13] | The different separation mechanism provides an orthogonal approach. |
Linearity and Range
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
The range should typically span from 50% to 150% of the expected working concentration.
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the peak area response versus the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Comparison and Expected Results:
| Parameter | Method A: RPLC | Method B: HILIC | Acceptance Criteria (ICH Q2(R1)) |
| Range | 1 - 200 ng/mL | 1 - 200 ng/mL | As per method's intended use. |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.998 | Typically ≥ 0.99[14] |
| Y-intercept | May show slight positive bias due to unresolved matrix interference. | Closer to zero, indicating less baseline interference. | Should not be significantly different from zero. |
HILIC is expected to provide a slightly better correlation coefficient and a y-intercept closer to the origin due to superior separation from baseline noise and matrix interferences.
Accuracy and Precision
Objective:
-
Accuracy: To determine the closeness of the test results to the true value.
-
Precision: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[12]
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) within the calibration range.
-
For Accuracy & Repeatability: Analyze at least five replicates of each QC level on the same day.
-
For Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the measurements at each level. Accuracy is expressed as the percentage of the nominal concentration (%Recovery).
Comparison and Expected Results:
| Parameter | Concentration | Method A: RPLC | Method B: HILIC | Acceptance Criteria (FDA/ICH) |
| Accuracy (%Recovery) | Low, Med, High | 88 - 110% | 95 - 105% | Typically 85-115% (or 80-120% at LLOQ)[3] |
| Repeatability (%CV) | Low, Med, High | < 12% | < 5% | Typically ≤ 15% (or ≤ 20% at LLOQ)[3] |
| Intermediate Precision (%CV) | Low, Med, High | < 15% | < 8% | Typically ≤ 15% (or ≤ 20% at LLOQ)[3] |
The superior peak shape and separation from interferences in the HILIC method generally lead to more consistent integration and thus, better accuracy and precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the response (can be from blank measurements) and S = the slope of the calibration curve.
-
-
The LOQ must be subsequently verified by analyzing samples at this concentration and demonstrating that accuracy and precision criteria are met.
Comparison and Expected Results:
| Parameter | Method A: RPLC | Method B: HILIC | Rationale |
| LOD | ~0.5 ng/mL | ~0.2 ng/mL | HILIC's high organic mobile phase promotes more efficient desolvation and ionization in the MS source, enhancing sensitivity.[6] |
| LOQ | ~1.5 ng/mL | ~0.7 ng/mL | Improved S/N ratio directly translates to a lower and more reliable quantitation limit. |
Overall Validation Workflow
The process of validating an analytical method is a structured, multi-step endeavor. It begins with method development and optimization, followed by the systematic execution of validation experiments as outlined by regulatory guidelines.
Caption: A generalized workflow for analytical method validation.
Conclusion and Recommendation
For the quantitative analysis of this compound by LC-MS, the evidence strongly supports the use of a Hydrophilic Interaction Liquid Chromatography (HILIC) method over a conventional Reversed-Phase Liquid Chromatography (RPLC) approach.
The primary advantage of HILIC is its ability to adequately retain and separate this highly polar analyte from the solvent front and endogenous matrix components.[5][7] This leads to significant improvements across nearly all critical validation parameters:
-
Specificity: Superior resolution from matrix interferences.
-
Accuracy and Precision: More reliable peak integration results in lower %CV and %Recovery values that are closer to 100%.
-
Sensitivity (LOD/LOQ): Enhanced signal-to-noise ratios due to better peak shape and more efficient ionization in the high-organic mobile phase.[6]
While RPLC remains a workhorse for a vast majority of small molecules, its limitations in analyzing highly polar compounds are evident.[4][15] For molecules like this compound, investing development time in a HILIC-based method will yield a more robust, sensitive, and reliable analytical procedure suitable for regulated environments.
References
- 1. database.ich.org [database.ich.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. welch-us.com [welch-us.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fda.gov [fda.gov]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
In vitro versus in vivo efficacy of [4-(Hydroxymethyl)pyridin-3-yl]methanol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of [4-(Hydroxymethyl)pyridin-3-yl]methanol derivatives, more commonly known as pyridoxine (Vitamin B6) and its related vitamers. The following sections present objective data from preclinical studies in two distinct therapeutic areas: oncology and metabolic disease. Experimental data is provided to support the comparisons, alongside detailed methodologies for key assays.
Anti-Cancer Efficacy: Pyridoxine and Pyridoxal in Melanoma
A study investigating the anti-cancer properties of pyridoxine and its derivative, pyridoxal, has demonstrated their potential in inhibiting the growth of B16 melanoma cells both in laboratory settings and in animal models.[1]
Quantitative Data Summary
| Compound | In Vitro Assay | Concentration | Result | In Vivo Assay | Treatment Regimen | Result |
| Pyridoxine | B16 Melanoma Cell Proliferation | 5.0 mM | 80% reduction in cell proliferation[1] | - | - | - |
| Pyridoxal | B16 Melanoma Cell Proliferation | 0.5 mM | 80% reduction in cell proliferation[1] | B16 Melanoma Mouse Model | Pre-treatment for 2 weeks | 62% reduction in tumor weight[1] |
| Pyridoxal | B16 Melanoma Cell Proliferation | 0.5 mM | 80% reduction in cell proliferation[1] | B16 Melanoma Mouse Model | Treatment after tumor establishment (6 days) | 39% reduction in tumor growth[1] |
Experimental Protocols
In Vitro B16 Melanoma Cell Proliferation Assay: B16 melanoma cells were cultured for three days in a standard medium supplemented with either 5.0 mM pyridoxine or 0.5 mM pyridoxal. A control culture without supplementation was also maintained. The proliferation of the cells was measured at the end of the incubation period to determine the percentage of reduction compared to the control.[1]
In Vivo B16 Melanoma Animal Model: For the pre-treatment study, mice were administered pyridoxal for two weeks before being injected with B16 melanoma cells. For the post-treatment study, tumors were allowed to establish in the mice before they were treated with pyridoxal for six days. In both scenarios, the tumor weight was measured at the end of the three-week study period and compared to a control group that did not receive pyridoxal.[1]
Experimental Workflow
References
The Enduring Significance of Pyridine Scaffolds in Medicinal Chemistry: A Comparative Analysis
The pyridine ring, a fundamental six-membered aromatic heterocycle, stands as a cornerstone in modern drug discovery. Its prevalence in numerous FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This guide provides a comparative analysis of the pyridine scaffold against other common heterocyclic systems, supported by experimental data, to offer insights for researchers and drug development professionals.
The unique electronic properties and structural versatility of the pyridine moiety allow it to engage in various biological interactions, making it a "privileged scaffold" in medicinal chemistry. The nitrogen atom within the ring imparts a dipole moment, enhances solubility through hydrogen bonding, and provides a site for specific interactions with biological targets. Furthermore, the aromatic nature of the pyridine ring facilitates π-π stacking interactions with protein residues. These characteristics have been successfully exploited in the development of a wide array of therapeutic agents across diverse disease areas, including oncology, infectious diseases, and inflammatory conditions.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The pyridine scaffold offers a tunable platform to modulate these properties. Below is a comparative summary of key physicochemical parameters for pyridine and other common heterocyclic scaffolds.
| Scaffold | Structure | pKa (of conjugate acid) | logP | Key Characteristics |
| Pyridine | 5.25 | 0.65 | Weakly basic, aromatic, good hydrogen bond acceptor. | |
| Pyrimidine | 1.3 | -0.13 | More electron-deficient than pyridine, two hydrogen bond acceptors. | |
| Pyrazine | 0.6 | -0.29 | Weakest base of the diazines, two hydrogen bond acceptors. | |
| Piperidine | 11.12 | 0.84 | Saturated, strongly basic, flexible conformation. | |
| Pyrrole | -3.8 | 0.75 | Weakly acidic, electron-rich aromatic system. | |
| Furan | N/A | 0.46 | Aromatic, oxygen heteroatom, less aromatic than thiophene. | |
| Thiophene | N/A | 0.93 | Aromatic, sulfur heteroatom, more aromatic than furan. |
Performance in Biological Systems: A Head-to-Head Comparison
The true measure of a scaffold's utility lies in its performance within a biological context. The following tables summarize experimental data comparing pyridine-containing compounds with their analogs containing other heterocyclic rings in terms of biological activity and metabolic stability.
Table 2: Comparative Biological Activity (IC50 Values)
| Target | Pyridine Analog (IC50) | Comparative Analog | Scaffold in Analog | Comparative Analog (IC50) | Reference |
| Anti-inflammatory (NO inhibition) | Pyridine derivative 7a (76.6 µM) | Pyrimidine derivative 9d | Pyrimidine | 88.7 µM | [1] |
| Quorum Sensing Inhibition | 4NPO (Pyridine-N-oxide) (33 ± 1.12 μM) | Compound 5 | 2-Difluoromethylpyridine | 19 ± 1.01 μM | [2] |
| Cholinesterase Inhibition (% inhibition at 9 µM) | Pyridine derivative 25 (73%) | Pyrimidine derivative 13 | Pyrimidine | Similar or lower | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Comparative Metabolic Stability
| Parent Compound | Modification | Resulting Scaffold | Improvement in Metabolic Stability | Reference |
| Phenyl-containing compound | Replacement of phenyl ring | Pyridine | 160-fold improvement | [4] |
| Pyridine-containing compound | Replacement of pyridine ring | Pyrimidine | Further increased half-life | [5] |
| Rupatadine (contains pyridine) | Replacement of pyridine ring | 3-azabicyclo[3.1.1]heptane | >10-fold increase in half-life | [6] |
Signaling Pathway and Experimental Workflow Visualization
To illustrate the role of pyridine scaffolds in a key signaling pathway, the following diagram depicts the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway by the pyridine-containing drug, Gefitinib.
Caption: EGFR signaling pathway inhibited by Gefitinib.
The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a signaling cascade that promotes cell proliferation and survival.[7] Gefitinib, a pyridine-containing drug, acts as a competitive inhibitor at the ATP-binding site of the EGFR's tyrosine kinase domain, thereby blocking this pathway.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are methodologies for key assays cited in the comparative analysis.
Kinase Inhibitory Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., pyridine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 1:3 serial dilution starting from a high concentration (e.g., 1 mM) is recommended. Include a DMSO-only control.
-
Kinase Reaction:
-
In a well of the microplate, add 2.5 µL of the serially diluted test compound or DMSO control.
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of a compound on cell viability.
Materials:
-
Cells in culture
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.[10][11]
Conclusion
The pyridine scaffold continues to be a highly valuable and frequently utilized motif in medicinal chemistry. Its favorable physicochemical properties, coupled with its ability to be readily functionalized, allow for the fine-tuning of ADME and toxicological profiles. While alternative heterocyclic systems offer their own unique advantages and are often employed as bioisosteric replacements to overcome specific challenges such as metabolic instability, the pyridine ring's consistent performance across a wide range of biological targets solidifies its position as a privileged and indispensable tool in the design of novel therapeutics. The comparative data and experimental protocols presented in this guide aim to equip researchers with the knowledge to make informed decisions in the selection and optimization of heterocyclic scaffolds for drug discovery.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of VEGF mediated post receptor signalling pathways by recently developed tyrosine kinase inhibitor in comparison with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of [4-(Hydroxymethyl)pyridin-3-yl]methanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of [4-(Hydroxymethyl)pyridin-3-yl]methanol and its structural isomers. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings on the broader class of pyridinedimethanol isomers and structurally related compounds, such as vitamin B6 vitamers. The focus is on three key areas of biological activity: antioxidant, neuroprotective, and anticancer effects. The information presented is supported by experimental data from various studies to facilitate a comprehensive understanding of the structure-activity relationships within this class of compounds.
Comparative Analysis of Biological Activities
The biological activities of pyridinedimethanol isomers are significantly influenced by the substitution pattern of the hydroxymethyl groups on the pyridine ring. These structural variations impact the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.
Antioxidant Activity
Pyridoxine and its vitamers, which are structurally similar to pyridinedimethanol isomers, are known to possess antioxidant properties. Their ability to scavenge free radicals and inhibit oxidative processes is a key aspect of their biological function.
Table 1: Comparative Antioxidant and Anti-Glycation Activities of Pyridoxine Vitamers
| Vitamer | Assay Target | IC50 Value |
| Pyridoxal (PL) | α-Glucosidase Inhibition | 4.14 mg/mL[1] |
| α-Amylase Inhibition | 10.87 mg/mL[1] | |
| Pyridoxamine (PM) | α-Glucosidase Inhibition | 4.85 mg/mL[1] |
| α-Amylase Inhibition | 23.18 mg/mL[1] | |
| Pyridoxine (PN) | α-Glucosidase Inhibition | 5.02 mg/mL[1] |
| α-Amylase Inhibition | 23.18 mg/mL[1] | |
| BSA-Methylglyoxal Glycation | 540.76 µM[1] |
IC50 values represent the concentration required to inhibit 50% of the enzyme or glycation activity.
Pyridoxal demonstrates superior enzyme inhibition activity related to carbohydrate metabolism, which can be relevant in conditions associated with metabolic disturbances.[1] Pyridoxamine is particularly effective at trapping reactive carbonyl species, thereby inhibiting the formation of advanced glycation end-products (AGEs).[1] Pyridoxine has been shown to bolster the endogenous antioxidant system.[1]
Neuroprotective Activity
The neuroprotective potential of pyridoxine and its derivatives has been attributed to their antioxidant and anti-inflammatory properties, as well as their role as coenzymes in neurotransmitter synthesis.
Pyridoxine has been shown to confer neuroprotection by inducing glutathione synthesis through the PKM2-mediated transactivation of Nrf2.[2] In a mouse model of Parkinson's disease, a 5 mg/kg dose of pyridoxine was effective in increasing glutathione levels.[2] Studies have also indicated that pyridoxine deficiency can exacerbate neuronal damage after ischemia by increasing oxidative stress.[3]
Table 2: Comparative Neuroprotective Effects of Vitamin B6 Vitamers
| Vitamer | Effect on SH-SY5Y Cell Viability (24h exposure) | Key Neuroprotective Mechanism |
| Pyridoxine (PN) | Induces cell death in a concentration-dependent manner | Activates the Nrf2 pathway, increasing endogenous antioxidant defenses.[1] |
| Pyridoxal (PL) | No significant effect on cell viability | Potent enzyme-inhibiting effects relevant to metabolic-related neurodegeneration.[1] |
| Pyridoxamine (PM) | No significant effect on cell viability | Traps reactive carbonyl species, inhibiting the formation of AGEs and ALEs.[1] |
| Pyridoxal 5'-Phosphate (PLP) | No significant effect on cell viability | Biologically active coenzyme essential for neurotransmitter synthesis.[1] |
It is important to note that while pyridoxine shows neuroprotective effects in vivo, high concentrations can be cytotoxic to neuronal cells in vitro.[4]
Anticancer Activity
Several pyridine derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.
One study on a novel pyridine derivative, compound H42, demonstrated its ability to inhibit ovarian cancer cell proliferation with IC50 values of 0.87 μM in SKOV3 cells and 5.4 μM in A2780 cells.[5] Another series of pyridine-urea derivatives showed potent anti-proliferative activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC50 values lower than the reference drug doxorubicin.[6]
Table 3: In Vitro Anticancer Activity of Selected Pyridine Derivatives
| Compound | Cell Line | IC50 Value (µM) |
| Compound H42 | SKOV3 (Ovarian Cancer) | 0.87[5] |
| A2780 (Ovarian Cancer) | 5.4[5] | |
| Pyridine-urea 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h)[6] |
| Pyridine-urea 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h)[6] |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 1.93 (48h)[6] |
The anticancer activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis. For instance, compound H42 was found to downregulate the expression of histone deacetylase 6 (HDAC6), leading to cell cycle arrest at the G0/G1 phase.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine the free radical scavenging activity of the test compounds.
Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant compound. The reduction of the DPPH radical is measured by the decrease in its absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the test sample solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, use 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
In Vitro Neuroprotection Assay (SH-SY5Y Cell Viability)
Objective: To assess the protective effect of the test compounds against neurotoxin-induced cell death in a human neuroblastoma cell line.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ at a predetermined concentration.
-
Include a control group (cells treated with vehicle only) and a neurotoxin-only group.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Cell viability is expressed as a percentage of the control group.
In Vitro Anticancer Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.
Procedure:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A2780, SKOV3) in their respective recommended media.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
Cell Viability Assay (MTT Assay): Follow the same procedure as described in the neuroprotection assay (Section 2.2, step 5).
-
Calculation: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Nrf2-Mediated Antioxidant Response
Pyridoxine has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Nrf2-mediated antioxidant response induced by pyridoxine.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of compounds in vitro.
Caption: Workflow for in vitro anticancer drug screening using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. connect.mayoclinic.org [connect.mayoclinic.org]
- 5. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyridinedimethanol: A Benchmarking of a Novel Two-Step Method Against a Published Three-Step Protocol
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of a modern, streamlined two-step synthesis of 2,6-pyridinedimethanol against a more traditional, published three-step method. While the focus of this guide is on the synthesis of the 2,6-isomer, the principles and methodologies discussed are of significant relevance to the synthesis of other pyridinedimethanol derivatives, including the 3,4-isomer, offering valuable insights for researchers in organic synthesis and drug development. The newer method offers a more efficient and less hazardous route to the target compound by eliminating an intermediate step and avoiding harsh reagents.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for both the new two-step synthesis and the traditional three-step method, starting from 2,6-lutidine.
| Parameter | New Two-Step Synthesis | Published Three-Step Synthesis |
| Overall Yield | ~61-68% | ~60-70% (estimated) |
| Number of Steps | 2 | 3 |
| Total Reaction Time | ~4.5 hours | >28 hours |
| Key Reagents | KMnO₄, NaBH₄, I₂ | KMnO₄, H₂SO₄, Methanol, NaBH₄ |
| Purity | High (recrystallized) | High (recrystallized) |
| Environmental Impact | Reduced by eliminating the esterification step and avoiding strong acids. | Involves the use of corrosive concentrated sulfuric acid and longer reaction times.[1] |
Experimental Protocols
New Two-Step Synthesis: Direct Reduction
This improved method simplifies the synthesis by directly reducing the dicarboxylic acid intermediate.[1]
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
In a 500 mL four-neck flask equipped with a stirrer and reflux condenser, add 300 mL of water and 10.7 g (0.1 mol) of 2,6-lutidine.
-
Heat the mixture to 60°C.
-
Add 0.5 mol of KMnO₄ in small batches, maintaining the temperature between 85-90°C.
-
Continue the reaction for approximately 2 hours, or until the purple color of the permanganate has completely disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂).
-
Wash the MnO₂ precipitate with 100 mL of hot water and combine the filtrates.
-
Concentrate the filtrate to 100-130 mL and acidify with concentrated HCl.
-
Cool the solution to induce precipitation, then filter and dry the solid to obtain 2,6-pyridinedicarboxylic acid.
-
Yield: 78-80%[1]
-
Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid to 2,6-Pyridinedimethanol
-
In a 500 mL three-necked flask, add 8.8 g (0.05 mol) of 2,6-pyridinedicarboxylic acid and 200 mL of THF.
-
While stirring at room temperature, add 7.6 g (0.2 mol) of NaBH₄ in batches. Allow the reaction to proceed for 30 minutes until gas evolution ceases.
-
Prepare a solution of 0.05 mol of iodine in 80 mL of THF.
-
Cool the reaction mixture in an ice bath and slowly add the iodine solution.
-
Once the addition is complete, remove the ice bath and reflux the mixture for 1 hour.
-
Neutralize the reaction with a 3 mol/L HCl solution.
-
Filter the mixture to remove any solids and evaporate the solvent from the filtrate.
-
Extract the product with ethyl acetate, dry the organic layer with anhydrous magnesium sulfate, and evaporate the solvent to yield the final product as a white crystal.
-
Yield: 82% for this step.[1]
-
Published Three-Step Synthesis: The Classic Route
This traditional method involves an additional esterification step, which is common in classic organic synthesis but adds to the overall reaction time and complexity.[1]
Step 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
The protocol for this step is identical to Step 1 of the new two-step synthesis, with a yield of 78-80%.[1]
Step 2: Esterification of 2,6-Pyridinedicarboxylic Acid
-
The classic method for this step involves using concentrated sulfuric acid as a catalyst with methanol. This process is noted to have a long reaction time, often 24 hours or more, and can result in lower yields.[1] An alternative described in the literature involves the reduction of the dimethyl ester.
Step 3: Reduction of Dimethyl 2,6-Pyridinedicarboxylate to 2,6-Pyridinedimethanol
-
To a solution of 5.0 g (0.022 mol) of dimethyl 2,6-pyridinedicarboxylate in 50 mL of methanol at 0°C, add 3.3 g (0.088 mol) of sodium borohydride in portions.
-
Stir the reaction at 20°C for 16 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂CO₃ (10 mL).
-
Concentrate the mixture to remove the solvent.
-
Add 200 mL of a 10:1 DCM/MeOH solution and filter.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
-
Yield: 96% for this reduction step.[2]
-
Visualizing the Processes
Workflow of the New Two-Step Synthesis
The following diagram illustrates the streamlined workflow of the new, more efficient synthesis method.
Caption: Workflow for the new two-step synthesis of 2,6-pyridinedimethanol.
Comparison of Synthetic Pathways
This diagram provides a logical comparison of the steps involved in both the new and the published synthesis methods.
Caption: Logical comparison of the new vs. published synthesis pathways.
References
Determining the Absolute Structure of [4-(Hydroxymethyl)pyridin-3-yl]methanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of key experimental techniques for confirming the absolute structure of [4-(Hydroxymethyl)pyridin-3-yl]methanol derivatives, supported by experimental data and detailed protocols.
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can significantly influence its pharmacological and toxicological properties. Therefore, regulatory bodies often require the determination of the absolute stereochemistry of new drug candidates. This guide focuses on three powerful techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
Comparison of Analytical Techniques
The choice of method for determining the absolute structure depends on several factors, including the physical properties of the compound (e.g., crystallinity), the presence of chromophores, and the availability of instrumentation. The following table summarizes the key aspects of each technique.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the absolute configuration. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. |
| Sample Requirements | High-quality single crystal. | Solution (typically 1-10 mg/mL in a suitable solvent like CDCl₃ or DMSO). No crystallization required. | Solution containing a UV-Vis chromophore. Concentration depends on the strength of the chromophore. |
| Key Data Output | Atomic coordinates, space group, Flack parameter. | VCD spectrum (ΔA vs. wavenumber). | ECD spectrum (Δε vs. wavelength). |
| Advantages | Considered the "gold standard" for unambiguous determination. Provides a complete 3D structure. | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. Provides rich structural information. | High sensitivity for compounds with strong chromophores. Requires smaller sample amounts than VCD. |
| Limitations | Requires the growth of suitable single crystals, which can be challenging. The presence of a heavy atom is often beneficial for anomalous dispersion. | Requires theoretical calculations (DFT) for spectral interpretation and assignment of absolute configuration. Can be less sensitive than ECD. | Requires the presence of a suitable chromophore near the stereocenter for reliable assignment. |
| Instrumentation | Single-crystal X-ray diffractometer. | VCD spectrometer. | CD spectrometer. |
| Computational Needs | Data processing and structure refinement software. | Density Functional Theory (DFT) software for spectral prediction. | Time-Dependent Density Functional Theory (TD-DFT) software for spectral prediction. |
Experimental Protocols
Detailed and accurate experimental procedures are paramount for obtaining reliable data for absolute structure determination. Below are representative protocols for each of the discussed techniques.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the enantiomerically pure this compound derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a selected crystal on a goniometer head and place it in the X-ray beam of a single-crystal diffractometer, typically equipped with a Cu Kα or Mo Kα radiation source. Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.
-
Absolute Structure Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment with a low standard uncertainty.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the chiral this compound derivative at a concentration of approximately 5-15 mg in 150-200 µL of a suitable deuterated or infrared-transparent solvent (e.g., CDCl₃, CCl₄, d₆-DMSO).
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra simultaneously using a VCD spectrometer. Typically, data is collected over several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics or semi-empirical methods.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers (R and S). A good agreement in the sign and relative intensity of the major VCD bands allows for the unambiguous assignment of the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the molar absorptivity of the chromophore. The pyridine ring itself can act as a chromophore.
-
Spectral Acquisition: Record the ECD and UV-Vis absorption spectra using a CD spectrometer over the appropriate wavelength range.
-
Computational Modeling:
-
Similar to VCD, perform a conformational analysis to identify low-energy conformers.
-
Optimize the geometries of the stable conformers using DFT.
-
Calculate the ECD spectra for each conformer using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged calculated ECD spectrum.
-
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers. The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.
Visualizing the Workflow and Method Comparison
To further clarify the processes and relationships between these techniques, the following diagrams are provided.
Caption: General workflow for determining the absolute configuration of a chiral molecule.
Caption: Key decision factors for selecting a method for absolute structure determination.
A Comparative Guide: LC-MS versus NMR for Structural Characterization of 3,4-Pyridinedimethanol Products
For researchers, scientists, and professionals in drug development, the precise structural characterization of synthesized compounds is a critical step in ensuring the identity, purity, and safety of potential therapeutic agents. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of 3,4-pyridinedimethanol and its related products. We will delve into the principles of each technique, present experimental data, and provide detailed protocols to assist in selecting the most appropriate method for your analytical needs.
At a Glance: LC-MS vs. NMR
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Primary Information | Molecular weight, elemental composition, fragmentation pattern | Detailed atomic-level structure, connectivity, stereochemistry |
| Sensitivity | High (picomole to femtomole range)[1] | Low (micromole to nanomole range)[1] |
| Resolution | High mass resolution allows for accurate mass measurements | High spectral resolution distinguishes subtle differences in chemical environments |
| Sample Requirement | Typically nanograms to micrograms | Typically milligrams |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per sample, depending on experiments) |
| Destructive? | Yes | No, the sample can be recovered[1][2] |
| Quantitative Ability | Requires calibration curves with standards for accurate quantitation | Inherently quantitative, signal intensity is directly proportional to the number of nuclei[1][2] |
| Hyphenation | LC is integral to the technique for separation prior to MS analysis | Can be hyphenated with LC (LC-NMR), but with sensitivity challenges[1] |
Principles of Each Technique
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The LC system separates the components of a mixture, and the MS then ionizes the separated components and measures their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.[3] Furthermore, tandem mass spectrometry (MS/MS) fragments the molecule and analyzes the resulting fragments, offering clues about the molecule's structure.[1][3]
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nucleus. By analyzing the NMR spectrum, one can deduce the connectivity of atoms in a molecule, their spatial relationships (stereochemistry), and gain detailed insights into the three-dimensional structure.[1]
Experimental Data for 3,4-Pyridinedimethanol
LC-MS Analysis
In a typical LC-MS analysis of a 3,4-pyridinedimethanol product, the protonated molecule [M+H]⁺ would be observed. Given the molecular formula of 3,4-pyridinedimethanol is C₈H₁₁NO₃, the expected exact mass of the protonated molecule is 170.0817 m/z.
Plausible Fragmentation Pathways for 3,4-pyridinedimethanol in MS/MS:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 170.0817 | 152.0711 | H₂O (18.0106) | Loss of a water molecule from a hydroxymethyl group.[3] |
| 170.0817 | 140.0711 | CH₂O (30.0106) | Loss of formaldehyde from a hydroxymethyl group.[3] |
| 170.0817 | 122.0606 | H₂O + CH₂O (48.0212) | Subsequent loss of water and formaldehyde. |
This data is illustrative and based on general fragmentation principles of similar compounds.[3]
NMR Analysis
The ¹H and ¹³C NMR spectra of 3,4-pyridinedimethanol would provide detailed structural information.
Expected ¹H NMR Chemical Shifts (in D₂O):
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (pyridine ring) | ~8.5 | s | 1H |
| H-5 (pyridine ring) | ~7.9 | s | 1H |
| -CH₂OH (at C-3) | ~4.8 | s | 2H |
| -CH₂OH (at C-4) | ~4.7 | s | 2H |
| -CH₃ (at C-6) | ~2.5 | s | 3H |
Expected ¹³C NMR Chemical Shifts (in D₂O):
| Carbon | Chemical Shift (ppm) |
| C-2 (pyridine ring) | ~150 |
| C-3 (pyridine ring) | ~138 |
| C-4 (pyridine ring) | ~148 |
| C-5 (pyridine ring) | ~125 |
| C-6 (pyridine ring) | ~160 |
| -CH₂OH (at C-3) | ~60 |
| -CH₂OH (at C-4) | ~58 |
| -CH₃ (at C-6) | ~19 |
Note: The exact chemical shifts can vary depending on the solvent and pH.
Experimental Protocols
LC-MS Protocol for 3,4-Pyridinedimethanol Analysis
1. Sample Preparation:
-
Dissolve 1 mg of the 3,4-pyridinedimethanol product in 1 mL of a suitable solvent (e.g., methanol/water 50:50 v/v).
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
MS/MS: For fragmentation analysis, select the precursor ion (m/z 170.1) and apply a collision energy (e.g., 10-30 eV).
NMR Protocol for 3,4-Pyridinedimethanol Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the 3,4-pyridinedimethanol product in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
2D NMR (optional but recommended for full characterization):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the connectivity of the molecule.
-
-
-
Temperature: 25 °C.
Workflows and Relationships
References
Comparative Molecular Docking Analysis of [4-(Hydroxymethyl)pyridin-3-yl]methanol Scaffolds and Related Pyridine Derivatives
A detailed in-silico investigation into the binding affinities and interaction patterns of pyridine-based compounds with key biological targets.
This guide provides a comparative analysis of molecular docking studies on derivatives of [4-(Hydroxymethyl)pyridin-3-yl]methanol and structurally related pyridine compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential as enzyme inhibitors. The data presented is compiled from various studies to highlight the structure-activity relationships and binding efficiencies of these scaffolds against prominent biological targets implicated in a range of diseases.
Quantitative Docking Data Summary
The following tables summarize the molecular docking results for various pyridine derivatives against several key protein targets. While specific data for a comprehensive series of this compound derivatives is not extensively available in singular published studies, this compilation of structurally related compounds provides valuable insights into their potential binding affinities and inhibitory capabilities.
Table 1: Docking Scores and Binding Affinities of Pyridine Derivatives Against Various Kinases
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Interacting Residues | Reference |
| Pyridopyrimidine A | PIM-1 | Not Specified | 11.4 nM (IC50) | Not Specified | [1] |
| Pyridone 5a | VEGFR-2 | -14.5 | Not Specified | Cys1045, Asp1046, Glu885, Cys919 | [2] |
| Pyridone 5e | VEGFR-2 | -15.2 | Not Specified | Not Specified | [2] |
| Pyridone 5a | HER-2 | Not Specified | 0.168 µM (IC50) | Not Specified | [2] |
| Pyridone 5e | HER-2 | Not Specified | 0.077 µM (IC50) | Not Specified | [2] |
| Quinazoline A5 | PI3Kδ | Not Specified | 1.3 nM (IC50) | Not Specified | [3] |
| Quinazoline A8 | PI3Kδ | Not Specified | 0.7 nM (IC50) | Forms three key H-bonds | [3] |
Table 2: Docking Results of Pyridine Derivatives as Cholinesterase Inhibitors
| Compound ID | Target Enzyme | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) | Key Interactions | Reference |
| Pyridine Derivative 5c | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Halogen bond with Glu198 | [4] |
| Carbamate 8 | Human AChE (hAChE) | Not Specified | 0.153 µM (IC50) | Interacts with both Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) | [5] |
| Carbamate 11 | Human Butyrylcholinesterase (hBChE) | Not Specified | 0.828 µM (IC50) | Not Specified | [5] |
Table 3: Carbonic Anhydrase Inhibition by Pyridine-based Sulfonamides
| Compound ID | Target Isoform | Predicted Inhibition Constant (Ki) | Selectivity Profile | Reference | | :--- | :--- | :--- | :--- | | Sulfonamide 4 | hCA IX | 137 nM | 5.9-fold selective for hCA IX over hCA II |[6] | | Sulfonamide 6 | hCA IX / hCA XII | 91 nM (for hCA XII) | 23.3-fold selective between hCA IX and hCA XII |[6] |
Experimental Protocols
The methodologies outlined below are generalized protocols for molecular docking studies based on common practices reported in the literature for pyridine derivatives.[1][4]
1. Receptor Preparation:
-
PDB File Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, the crystal structure of the AChE enzyme complexed with donepezil (PDB Code: 1EVE) can be used as a template for docking studies of cholinesterase inhibitors.[4]
-
Protein Clean-up: All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the structure is energy minimized using a suitable force field to optimize its geometry.
-
PDBQT File Generation: The prepared protein structure is converted to the PDBQT file format, which includes atomic charges and atom types required for docking software like AutoDock.[1]
2. Ligand Preparation:
-
Structure Sketching and Optimization: The 2D structures of the this compound derivatives and other pyridine compounds are sketched using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a force field to obtain a stable conformation.[1]
-
Charge Calculation: Gasteiger charges are computed and assigned to the ligand atoms.
-
PDBQT File Conversion: The prepared ligands are saved in the PDBQT format.
3. Molecular Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box should be large enough to encompass the binding pocket and allow for rotational and translational freedom of the ligand.[1]
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, is employed to explore possible binding conformations of the ligand within the receptor's active site.[4]
-
Execution of Docking Runs: Multiple independent docking runs are typically performed to ensure the reliability and convergence of the results.
4. Analysis of Results:
-
Binding Affinity Evaluation: The docking results are ranked based on the predicted binding affinity, usually expressed as a docking score in kcal/mol. A more negative score indicates a stronger predicted binding interaction.[1]
-
Pose Visualization and Interaction Analysis: The top-ranked binding poses are visualized using molecular graphics software (e.g., PyMOL, UCSF Chimera) to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the active site residues of the protein.[1][4]
Visualizations
The following diagrams illustrate a typical workflow for molecular docking and a key signaling pathway often targeted by pyridine-based inhibitors.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: The PI3K/AKT signaling pathway, a target for pyridine-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Head-to-Head Comparison of Catalysts for 3,4-Pyridinedimethanol Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine derivatives, the efficient and selective production of key intermediates is paramount. 3,4-Pyridinedimethanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive head-to-head comparison of various catalytic systems for the synthesis of 3,4-pyridinedimethanol, with a focus on the critical reduction step of 3,4-pyridinedicarboxylic acid or its esters. The information presented is supported by experimental data from analogous reactions and established principles in catalytic chemistry.
Synthetic Pathway Overview
The most common and practical synthetic route to 3,4-pyridinedimethanol involves a two-step process. The first step is the oxidation of commercially available 3,4-lutidine to 3,4-pyridinedicarboxylic acid. The subsequent and more challenging step is the selective reduction of the two carboxylic acid or ester functional groups to the corresponding alcohols without affecting the pyridine ring. The choice of catalyst for this reduction is critical to achieving high yield and purity.
Caption: General synthetic pathway for 3,4-pyridinedimethanol.
Catalyst Performance Comparison for the Reduction Step
The reduction of carboxylic acids and esters to alcohols is a challenging transformation. While stoichiometric reducing agents like lithium aluminum hydride (LiAlH4) can be effective, catalytic hydrogenation offers a more atom-economical and safer alternative. The choice of catalyst is crucial and depends on factors such as substrate, desired selectivity, and process conditions. Below is a comparison of common heterogeneous catalysts that can be employed for the reduction of 3,4-pyridinedicarboxylic acid or its esters.
| Catalyst | Typical Precursor | Typical Conditions | Advantages | Disadvantages |
| Raney® Nickel | Carboxylic Acid / Ester | High pressure (50-100 atm), High temperature (100-200 °C) | Cost-effective, effective for various reductions.[1] | Requires harsh conditions, potential for side reactions, pyrophoric nature.[1] |
| Platinum (PtO2, Adams' catalyst) | Carboxylic Acid / Ester | Moderate to high pressure (3-70 atm), Room temperature to 80 °C, often in acidic media (e.g., acetic acid).[2] | Highly active, can operate at lower temperatures.[2] | Expensive, can be sensitive to catalyst poisons. |
| Rhodium (Rh/C, Rh/Al2O3) | Carboxylic Acid / Ester | Low to moderate pressure (1-50 atm), Room temperature to 80 °C. | High activity, good selectivity, can be used under mild conditions.[3] | High cost. |
| Ruthenium (Ru/C, RuO2) | Carboxylic Acid / Ester | High pressure (100-300 atm), High temperature (150-250 °C).[4] | Effective for dicarboxylic acid reduction.[4] | Requires very harsh conditions, high cost. |
Detailed Experimental Protocols
Protocol 1: Rhodium-Catalyzed Hydrogenation of Nicotinic Acid
This protocol demonstrates the reduction of a pyridine carboxylic acid to the corresponding piperidine carboxylic acid using a rhodium catalyst. While the pyridine ring is also reduced, the conditions can be adapted to favor the reduction of the carboxylic acid group.
-
Materials:
-
Nicotinic acid (6.15 g)
-
Water (50 cc)
-
5% Rhodium on alumina catalyst (2.4 g)
-
Ammonia solution (5.5 cc)
-
Parr-shaker apparatus
-
-
Procedure:
-
A suspension of nicotinic acid in water is placed in a Parr-shaker.
-
Aqueous ammonia is added to the suspension.
-
The 5% rhodium on alumina catalyst is added to the solution.
-
The mixture is hydrogenated at room temperature under a hydrogen pressure of 2 atmospheres.
-
The reaction is monitored until hydrogen uptake ceases (typically less than 4 hours).
-
The catalyst is removed by filtration.
-
The filtrate is concentrated to dryness under reduced pressure to yield the product.[3]
-
Protocol 2: Platinum-Catalyzed Hydrogenation of Substituted Pyridines
This general protocol highlights the use of Adams' catalyst (PtO2) for the hydrogenation of pyridine derivatives. The use of glacial acetic acid as a solvent is noted to enhance catalyst activity.[2]
-
Materials:
-
Substituted pyridine (1 equivalent)
-
Platinum(IV) oxide (PtO2, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor
-
Hydrogen gas
-
-
Procedure:
-
The substituted pyridine and PtO2 are placed in the high-pressure reactor.
-
Glacial acetic acid is added as the solvent.
-
The reactor is sealed and purged with an inert gas, then pressurized with hydrogen to 50-70 bar.
-
The reaction mixture is stirred at room temperature.
-
Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.[2]
-
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for identifying the optimal catalyst and reaction conditions for the synthesis of 3,4-pyridinedimethanol. The following workflow outlines a general procedure for catalyst screening.
Caption: Workflow for catalyst screening in 3,4-pyridinedimethanol synthesis.
Conclusion
The synthesis of 3,4-pyridinedimethanol via the reduction of 3,4-pyridinedicarboxylic acid or its esters is a key transformation for which several catalytic systems can be considered. While direct comparative data for this specific molecule is scarce, analysis of related reactions suggests that rhodium and platinum catalysts may offer milder reaction conditions compared to Raney Nickel and ruthenium catalysts.[1][2][3][4] However, the cost-effectiveness of Raney Nickel makes it a viable option, particularly for large-scale synthesis, provided the harsher conditions are manageable.[1] For researchers and professionals in drug development, the optimal choice of catalyst will depend on a careful evaluation of activity, selectivity, cost, and available equipment. The provided protocols and workflow offer a solid foundation for initiating such investigations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 4. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00038F [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of [4-(Hydroxymethyl)pyridin-3-yl]methanol
For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a detailed protocol for the proper disposal of [4-(Hydroxymethyl)pyridin-3-yl]methanol, a pyridine derivative that necessitates careful handling due to its potential hazards. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are recognized as flammable, toxic, and irritant substances.[1] Therefore, all waste containing this compound must be handled as hazardous waste.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1][2] |
In the event of a spill, the area should be evacuated. For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For significant spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
-
Waste Identification and Segregation : Classify all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), as hazardous waste.[1] This waste stream should not be mixed with other incompatible waste.[1] It should be stored separately from strong oxidizing agents and acids.[1]
-
Containerization : Collect all this compound waste in a designated, compatible, sealable, and airtight hazardous waste container.[1][3][4] The container should be clearly labeled as "Hazardous Waste" and with the full chemical name.[3]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be cool, dry, and away from sources of ignition.[2][4]
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[2] When the container is full or no longer in use, a chemical collection request form should be completed for pickup.[4]
Experimental Workflow and Disposal Decision-Making
The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: Experimental workflow leading to the generation and proper disposal of this compound waste.
Caption: Decision-making process for the proper disposal of waste containing this compound.
References
Personal protective equipment for handling [4-(Hydroxymethyl)pyridin-3-yl]methanol
Essential Safety Protocols for Handling [4-(Hydroxymethyl)pyridin-3-yl]methanol
For immediate implementation, this guide provides critical safety and logistical information for the handling and disposal of this compound. All personnel must adhere to these protocols to ensure a safe laboratory environment.
This document is intended for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of pyridine derivatives and are designed to provide clear, actionable guidance for minimizing risk.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][4][5] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[5] |
| Skin Protection | - Gloves: Butyl rubber or nitrile gloves are recommended.[3][4][5] Change gloves immediately upon contamination.[6] - Lab Coat: A fully-buttoned, chemical-resistant lab coat.[3][4][7] | Prevents skin contact which can cause irritation.[1][2][5] Butyl rubber and nitrile offer good chemical resistance to pyridine-based compounds.[5] |
| Respiratory Protection | - Use in a well-ventilated area or a certified laboratory chemical fume hood.[3][5] - A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or for large spills.[5] | Minimizes inhalation of dust or vapors which can irritate the respiratory system.[2][5][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is crucial for the safe handling of this compound.
Preparation and Weighing:
-
Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Before handling, ensure all necessary PPE is correctly donned.[6]
-
Use a dedicated and clearly labeled set of spatulas and weighing boats.[6]
-
Handle the compound gently to avoid creating dust.[6]
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.[6]
-
Keep the container covered as much as possible during dissolution.[6]
During the Experiment:
-
Clearly label all containers with the chemical name and any known hazards.[4][6]
-
Keep the work area clean and organized.[6]
-
Avoid working alone. Ensure another person is aware of the work being conducted.[6]
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.[6]
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).[6]
-
Wash hands thoroughly with soap and water after removing PPE.[1][2][7]
Disposal Plan: Hazardous Waste Management
All waste containing this compound must be treated as hazardous waste.[6] Improper disposal can pose a significant environmental and safety risk.[3]
-
Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[6][7] Do not pour down the drain.[3] Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid and Spill Response
| Incident | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1][2][7] Seek immediate medical attention.[1][2][4][7] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][2] Seek medical attention if skin irritation occurs.[2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1][2] |
| Ingestion | If swallowed, call a poison control center or doctor/physician if you feel unwell.[1][2] |
| Small Spill | For a small spill that can be cleaned up in under 10 minutes by trained personnel, use absorbent materials like sand or vermiculite to contain the spill.[3][7] Transfer the absorbent material to a sealed container for disposal.[3] Ensure proper PPE is worn during cleanup.[7] |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety department immediately. |
Visual Workflow and Logic Diagrams
To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the logical relationships of the required PPE.
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationship of PPE for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
